5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOQJMWSCLYUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678429 | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-12-3 | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Application of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the highly sought-after compound, 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This document provides an in-depth analysis of this key intermediate, crucial in the development of next-generation kinase inhibitors.
Introduction: A Scaffold of Therapeutic Promise
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutic agents, most notably protein kinase inhibitors.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative: this compound, a trisubstituted 7-azaindole that serves as a versatile intermediate in the synthesis of complex, biologically active molecules. Its CAS Number is 1228666-12-3.
This document will provide a detailed exploration of this compound, from its fundamental physicochemical properties to a meticulously detailed, plausible synthetic route. Furthermore, it will delve into the mechanistic rationale behind its application in drug discovery, with a particular focus on its role in the development of potent and selective kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1228666-12-3 | |
| Molecular Formula | C₉H₈BrIN₂ | |
| Molecular Weight | 350.98 g/mol | |
| Appearance | Solid | |
| SMILES | CCc1[nH]c2ncc(Br)cc2c1I | |
| InChI | 1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13) |
Safety and Handling:
This compound is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is imperative that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a detailed, plausible synthetic route constructed from established methodologies for analogous compounds.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Hydrazino-5-bromopyridine (Intermediate B)
The initial step involves the conversion of commercially available 2-amino-5-bromopyridine to its corresponding hydrazine derivative. This is a standard diazotization reaction followed by reduction.
-
Rationale: The formation of the hydrazine is a critical prerequisite for the subsequent Fischer indole synthesis, which is a powerful method for constructing the pyrrolo[2,3-b]pyridine core.[3]
-
Protocol:
-
To a stirred solution of 2-amino-5-bromopyridine (1 equivalent) in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydrazino-5-bromopyridine.
-
Step 2: Fischer Indole Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (Intermediate C)
This key step utilizes the Fischer indole synthesis to construct the 7-azaindole scaffold with the desired 2-ethyl substituent.
-
Rationale: The Fischer indole synthesis is a robust and widely used method for the preparation of indole and azaindole derivatives.[3] The reaction of a phenylhydrazine (in this case, a pyridylhydrazine) with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of the bicyclic system. Butan-2-one is chosen as the ketone to introduce the 2-ethyl group. Polyphosphoric acid (PPA) is a common and effective acidic catalyst for this transformation.
-
Protocol:
-
A mixture of 2-hydrazino-5-bromopyridine (1 equivalent) and butan-2-one (1.2 equivalents) in polyphosphoric acid is heated to 160-180 °C with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The hot reaction mixture is carefully poured onto crushed ice, and the resulting mixture is neutralized with a concentrated aqueous solution of sodium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel to afford 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Iodination to this compound (Final Product D)
The final step involves the regioselective iodination of the 7-azaindole core at the 3-position.
-
Rationale: The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations. The iodine atom introduced at this position serves as a valuable handle for further functionalization, typically through cross-coupling reactions, in the synthesis of more complex molecules.
-
Protocol:
-
To a solution of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetonitrile, N-iodosuccinimide (1.1 equivalents) is added in one portion.
-
The reaction mixture is stirred at room temperature until the starting material is completely consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
-
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The strategic placement of substituents on the 7-azaindole core allows for the development of highly potent and selective inhibitors that can target the ATP-binding site of specific kinases.
The title compound, this compound, is a prime example of a key intermediate in this process. The bromine atom at the 5-position and the iodine atom at the 3-position serve as orthogonal synthetic handles for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. The ethyl group at the 2-position can contribute to favorable hydrophobic interactions within the kinase active site.
Mechanistic Insight: Targeting the Kinase ATP-Binding Site
Caption: Schematic representation of a 7-azaindole-based kinase inhibitor interacting with the ATP-binding site.
The 7-azaindole core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase. The substituents introduced at the 3- and 5-positions can then extend into adjacent hydrophobic pockets, enhancing both potency and selectivity. The ethyl group at the 2-position can further occupy a hydrophobic region, contributing to the overall binding affinity.
Conclusion: A Versatile Building Block for Future Therapies
This compound represents a strategically designed and highly valuable intermediate for the synthesis of complex and potent kinase inhibitors. Its well-defined physicochemical properties, coupled with a plausible and robust synthetic route, make it an accessible and essential tool for researchers in the field of drug discovery. The ability to selectively functionalize the 3- and 5-positions provides a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. As the quest for more effective and selective targeted therapies continues, the importance of such versatile building blocks cannot be overstated.
References
-
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization | Request PDF - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH. Available at: [Link]
-
Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. Available at: [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. Available at: [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Azaindoles. Available at: [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]
-
Synthesis of 2,3-disubstituted-5-azaindoles - ResearchGate. Available at: [Link]
- CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. Available at: [Link]
- CN109053727B - Preparation method of ABT-199 intermediate - Google Patents.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
- US9150570B2 - Synthesis of heterocyclic compounds - Google Patents.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. Available at: [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
physicochemical properties of 5-Bromo-2-ethyl-3-iodo-7-azaindole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethyl-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the physicochemical properties of novel 7-azaindole derivatives is paramount for successful drug discovery and development, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6][7][8] This guide provides a comprehensive analysis of the core , a highly substituted azaindole with potential applications in targeted therapy. While experimental data for this specific molecule is not publicly available, this guide will provide predicted values based on the known data of closely related analogs and will detail the established methodologies for their experimental determination.
The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that are isosteric to indole. This structural similarity allows them to mimic indole in biological systems, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[2] These characteristics have led to the successful development of several FDA-approved drugs containing the 7-azaindole core, including vemurafenib, a potent kinase inhibitor used in the treatment of melanoma. The strategic functionalization of the 7-azaindole ring system, as seen in 5-Bromo-2-ethyl-3-iodo-7-azaindole, allows for the fine-tuning of these properties to optimize drug-like characteristics and target engagement.[3][9]
Predicted Physicochemical Properties of 5-Bromo-2-ethyl-3-iodo-7-azaindole
The following table summarizes the predicted . These predictions are based on the available data for the parent compound, 5-Bromo-3-iodo-7-azaindole, and the known effects of ethyl substitution.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₇BrIN₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 351.98 g/mol | Influences absorption and diffusion across biological membranes. Molecules with a molecular weight under 500 Da generally exhibit better oral bioavailability.[7] |
| Melting Point | >200 °C | Indicates the purity and stability of the solid form. A high melting point can sometimes correlate with lower solubility. |
| logP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | A measure of lipophilicity, which affects permeability, solubility, and metabolism. An optimal logP is crucial for balancing membrane permeability and aqueous solubility.[5] |
| Aqueous Solubility | Low | Affects the dissolution rate and bioavailability of orally administered drugs. Poor solubility is a major challenge in drug development.[5][8] |
| pKa (Acid Dissociation Constant) | ~8.0 - 9.0 (basic) | Determines the ionization state of the molecule at different physiological pH values, which in turn influences solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | ~40 - 50 Ų | Influences membrane permeability and interactions with polar macromolecules. |
Note: These values are estimations and require experimental verification.
Experimental Determination of Key Physicochemical Properties
Accurate experimental determination of physicochemical properties is a critical step in the drug discovery pipeline. The following sections detail standard protocols for measuring aqueous solubility and pKa.
Aqueous Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its accuracy.[10]
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions in the gastrointestinal tract.[11]
-
Sample Preparation: Add an excess amount of 5-Bromo-2-ethyl-3-iodo-7-azaindole to a vial containing a known volume of the desired buffer. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Separation: After equilibration, carefully separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A standard calibration curve of the compound should be prepared to ensure accurate quantification.
Causality Behind Experimental Choices:
-
Use of Buffers: Mimics the different pH environments the drug will encounter in the body, which is critical as solubility can be pH-dependent for ionizable compounds.[11]
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant physiological temperature ensures the relevance of the data.
-
Excess Solid: Guarantees that the solution is saturated, providing the thermodynamic equilibrium solubility value.[10]
-
Filtration: Removes any undissolved particles that could lead to an overestimation of solubility.
pKa Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[15][16]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]
-
Sample Preparation: Dissolve a precise amount of 5-Bromo-2-ethyl-3-iodo-7-azaindole in a suitable solvent (e.g., water with a small amount of co-solvent if necessary to aid dissolution) to a known concentration.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.
Causality Behind Experimental Choices:
-
Calibrated pH Meter: Essential for accurate pKa determination, as the measurement relies on precise pH values.[15]
-
Standardized Titrant: The exact concentration of the titrant must be known to accurately determine the equivalence point.
-
Incremental Addition: Allows for the precise determination of the titration curve's shape and the inflection point.
-
Thermostatted Vessel: pKa values can be temperature-dependent, so maintaining a constant temperature is important for reproducibility.
Visualization of Structure-Property Relationships
The following diagram illustrates the key structural features of 5-Bromo-2-ethyl-3-iodo-7-azaindole and their influence on its physicochemical properties.
Caption: Relationship between structural features and physicochemical properties.
Conclusion
The are critical determinants of its potential as a drug candidate. While the predicted values in this guide offer a preliminary assessment, rigorous experimental characterization using the outlined protocols is essential. A thorough understanding of these properties will enable researchers to make informed decisions in the lead optimization process, ultimately increasing the probability of developing a safe and effective therapeutic agent. The interplay between lipophilicity, solubility, and ionization, as dictated by the unique substitution pattern on the 7-azaindole scaffold, underscores the importance of a data-driven approach in modern drug discovery.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024-03-06).
- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015-02-19).
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Physicochemical properties of drug: Significance and symbolism. (2025-07-31).
- Azaindole Therapeutic Agents. PMC - PubMed Central.
- Protocol for Determining pKa Using Potentiometric Titration.
- Compound solubility measurements for early drug discovery.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Development of Methods for the Determin
- Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
- 5-Bromo-3-iodo-7-azaindole 97 757978-18-0. Sigma-Aldrich.
- 5-Bromo-7-azaindole 97 183208-35-7. Sigma-Aldrich.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. rajournals.in [rajournals.in]
- 7. fiveable.me [fiveable.me]
- 8. Physicochemical properties of drug: Significance and symbolism [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 14. sciforum.net [sciforum.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine structure
An In-Depth Technical Guide to 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. We will explore its core structure, the 1H-pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold, which is a privileged motif in numerous kinase inhibitors. This document details the compound's physicochemical properties, emphasizing the strategic importance of its distinct halogen substituents which allow for sequential, site-selective chemical modifications. A proposed synthetic pathway, detailed experimental protocols for key transformations, and expected analytical characterization are provided. The guide culminates in a discussion of its potential applications as a versatile building block in the synthesis of targeted therapeutics, grounded in the established biological activities of the 7-azaindole class of molecules.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation of Therapeutic Innovation
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers a unique combination of hydrogen bonding capabilities and electronic properties that make it an exceptional scaffold for engaging with biological targets, particularly the ATP-binding sites of protein kinases.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of key signaling proteins implicated in cancer, inflammation, and immunological disorders.[2][3]
Numerous clinically relevant molecules are built upon this scaffold, targeting enzymes such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B).[4][5][6][7] The strategic placement of substituents on the 7-azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties.
Note: The above DOT script is a conceptual representation. A chemical structure image would typically be used.
Physicochemical and Structural Properties
This compound is a solid material supplied for research and development purposes.[8] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1228666-12-3 | |
| Molecular Formula | C₉H₈BrIN₂ | |
| Molecular Weight | 350.98 g/mol | |
| Appearance | Solid | |
| SMILES | CCc1[nH]c2ncc(Br)cc2c1I | |
| InChI Key | GMOQJMWSCLYUJQ-UHFFFAOYSA-N |
The structure is defined by three key substituents on the 7-azaindole core:
-
C2-Ethyl Group: This alkyl substituent introduces a lipophilic element and can occupy hydrophobic pockets within a target protein's binding site.
-
C3-Iodo Group: The iodine atom is a large, polarizable halogen. Its primary utility lies in its high reactivity in palladium-catalyzed cross-coupling reactions, making the C3 position a prime site for introducing molecular complexity.[1][9]
-
C5-Bromo Group: The bromine atom is less reactive than iodine in standard cross-coupling conditions. This differential reactivity is the molecule's most significant strategic feature, enabling orthogonal synthesis.
Based on crystallographic studies of the parent 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the fused ring system is essentially planar.[10][11][12] In the solid state, molecules of this class typically form inversion dimers through N—H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[12]
Strategic Value in Medicinal Chemistry: Orthogonal Synthesis
The true power of this compound as a building block lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a significantly faster rate of oxidative addition to a Palladium(0) catalyst. This allows for highly selective functionalization at the C3 position via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, while leaving the C5-bromo position untouched. The resulting product can then undergo a second, distinct cross-coupling reaction at the C5 position, providing a powerful and efficient route to complex, tri-substituted 7-azaindoles from a single starting material.
This strategy is paramount in drug discovery for rapidly generating libraries of analogues to explore the structure-activity relationship (SAR) around the core scaffold.
Synthetic and Methodological Protocols
Protocol: Selective Suzuki-Miyaura Cross-Coupling at the C3-Iodo Position
This protocol describes a typical procedure for coupling an arylboronic acid to the C3 position of the title compound.
Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds. The choice of a palladium catalyst like Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄, is crucial for efficiency.[1] A weak inorganic base like potassium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions. A mixed solvent system of dioxane and water ensures solubility for both the organic and inorganic reagents.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd₂(dba)₃ catalyst (0.03 eq). Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-3-aryl-2-ethyl-1H-pyrrolo[2,3-b]pyridine product.
Analytical Characterization
Full characterization of the final products is essential for confirming structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine and pyrrole rings, and the N-H proton (often a broad singlet). The chemical shifts of the ring protons would be influenced by the new substituent at the C3 position.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, connectivity, and stereochemistry, as well as insights into intermolecular packing in the solid state.[12]
Applications in Drug Discovery: A Conceptual Workflow
The title compound is an ideal starting point for a discovery campaign targeting, for example, protein kinases. The workflow below illustrates how a diverse library of potential inhibitors could be generated.
This approach allows for the systematic exploration of two different vectors of chemical space around the 7-azaindole core, maximizing the chances of identifying a potent and selective inhibitor.
Safety and Handling
According to the Safety Data Sheet, this compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.
Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is more than just a complex molecule; it is a strategically designed synthetic tool. Its value is derived from the well-established therapeutic importance of the 7-azaindole scaffold and the orthogonal reactivity of its halogen substituents. For researchers and drug development professionals, this compound represents an advanced starting point for the efficient synthesis and exploration of novel, highly-substituted chemical entities with significant potential to become next-generation targeted therapies.
References
-
Al-Obaidi, J., & Al-Shammari, A. M. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(15), 2788. [Link]
-
Telvekar, V. N. (2010). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Synthetic Communications, 40(18), 2715-2730. [Link]
-
Wang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
Rasmussen, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4257. [Link]
-
Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5), 285-295. [Link]
-
PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. Retrieved January 20, 2026, from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1195-1201. [Link]
-
Kawamura, T., et al. (2013). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(8), 858-862. [Link]
-
Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 20, 2026, from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1195–1201. [Link]
-
El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(4), 11-4-11-4. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-7-Azaindole Derivatives
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing 2-ethyl-7-azaindole derivatives. We will delve into the intricacies of three core synthetic methodologies: the classic Fischer Indole Synthesis, the robust Batcho-Leimgruber Synthesis, and the versatile Palladium-Catalyzed Cross-Coupling reactions. Each section will not only present detailed, actionable protocols but also explore the underlying mechanistic principles and the rationale behind key experimental choices, thereby offering a deeper understanding of these synthetic transformations. This guide aims to be a valuable resource for the efficient and strategic synthesis of this important class of molecules.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework has garnered significant attention in the field of drug discovery. Its structural similarity to endogenous purines and indoles allows for interaction with a wide range of biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[4] The introduction of a nitrogen atom into the six-membered ring can also provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and potency.[4] Consequently, 7-azaindole derivatives have been successfully developed as kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases, among other therapeutic applications.[5][6][7] The 2-ethyl substituent, in particular, is a common feature in many of these bioactive molecules, making its efficient synthesis a topic of considerable importance.
This guide will focus on the practical synthesis of 2-ethyl-7-azaindole, providing a comparative analysis of the most effective and commonly employed synthetic routes.
Synthetic Strategies for 2-Ethyl-7-Azaindole
The synthesis of the 7-azaindole core can be challenging due to the electron-deficient nature of the pyridine ring.[8] However, several reliable methods have been established and optimized. We will now explore the three most prominent strategies for the synthesis of 2-ethyl-7-azaindole.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for the preparation of indoles and their heteroaromatic analogs.[9][10] The reaction involves the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[11] For the synthesis of 2-ethyl-7-azaindole, the key starting materials are 2-pyridylhydrazine and diethyl ketone.
Causality Behind Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[12][13] Its high viscosity and dehydrating properties facilitate the key[12][12]-sigmatropic rearrangement and subsequent cyclization and ammonia elimination steps.[14][15][16][17] Other Brønsted or Lewis acids can also be employed, but PPA often provides superior yields for less reactive substrates like pyridylhydrazones.[10]
-
Reactant Choice: The use of diethyl ketone as the carbonyl component directly installs the desired 2-ethyl and 3-methyl groups on the resulting 7-azaindole. The reaction proceeds via the formation of a 2-pyridylhydrazone intermediate.
Experimental Protocol: Synthesis of 2-Ethyl-3-methyl-7-azaindole
Step 1: Synthesis of Diethyl Ketone 2-Pyridylhydrazone
-
To a solution of 2-pyridylhydrazine (1.0 eq) in ethanol, add diethyl ketone (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Step 2: Fischer Indole Cyclization
-
Add the diethyl ketone 2-pyridylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 160-180°C for a short period (typically 5-15 minutes), while stirring vigorously.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH or NH4OH) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-ethyl-3-methyl-7-azaindole.
Expected Yield: Based on similar syntheses, yields in the range of 70-80% can be expected for the cyclization step.[12]
Diagram of the Fischer Indole Synthesis Workflow:
Sources
- 1. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
A Spectroscopic Guide to Dihalogenated 7-Azaindoles for Drug Discovery and Materials Science
Introduction: The Scientific Imperative of Dihalogenated 7-Azaindoles
The 7-azaindole scaffold, a bioisostere of indole and purine, represents a "privileged structure" in medicinal chemistry and materials science. Its unique hydrogen bonding capabilities and electronic properties make it a cornerstone for developing novel kinase inhibitors, antiviral agents, and fluorescent probes. The strategic addition of two halogen atoms to this core—creating dihalogenated 7-azaindoles—provides a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical properties. Halogenation can enhance binding affinity through halogen bonding, modulate metabolic stability, and alter lipophilicity, thereby improving a drug candidate's pharmacokinetic profile. Furthermore, the "heavy-atom effect" of halogens can significantly influence the photophysical properties of the 7-azaindole core, opening avenues for new fluorescent sensors and materials.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques used to characterize these vital compounds. We will move beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to make informed decisions in their experimental design and data interpretation.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure
NMR spectroscopy is the cornerstone for unambiguous structure determination of dihalogenated 7-azaindoles. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, revealing the precise positions of the halogen substituents and their influence on the electronic environment of the heterocyclic ring.
Expertise & Experience: The "Why" Behind the Protocol
When preparing an NMR sample, the choice of solvent and concentration is paramount. Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR.[1] For dihalogenated 7-azaindoles, which can be sparingly soluble, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. A concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of solvent is a standard starting point to achieve a good signal-to-noise ratio in a reasonable time.[2] It is critical to filter the sample into the NMR tube to remove any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[3]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation : a. Weigh 10-20 mg of the dihalogenated 7-azaindole sample into a clean, dry vial.[4] b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] c. Gently vortex or sonicate the vial until the sample is fully dissolved. d. Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. e. Filter the solution directly into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[4] f. Cap the NMR tube securely.
-
Instrument Setup and Data Acquisition : a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.[4] d. Acquire a standard 1D ¹H spectrum. e. Acquire a broadband-decoupled 1D ¹³C spectrum. f. Optional but Recommended: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms for unambiguous assignments.[5]
Data Interpretation and Key Trends
Halogen substitution induces predictable shifts in the NMR spectra. As electronegative atoms, halogens deshield (shift downfield) nearby protons and carbons. The magnitude of this effect generally follows the order F > Cl > Br > I. The position of the halogen also dictates the observed chemical shifts and coupling constants.
For example, in 4,5-dichloro-7-azaindole , the chlorine atoms significantly influence the electronic environment of the pyridine and pyrrole rings.
| Compound | Spectroscopic Data | Source |
| 4,5-dichloro-7-azaindole | Vibrational (FT-IR, Raman) and X-ray diffraction data available. DFT calculations support experimental findings. | [6] |
| 5-Chloro-7-azaindole | ¹H NMR (DMSO-d₆, 300 MHz): δ 11.75 (br s, 1H, NH), 8.12 (d, J = 2.0 Hz, 1H, H-4), 7.98 (d, J = 2.0 Hz, 1H, H-6), 7.45 (t, J = 2.9 Hz, 1H, H-2), 6.50 (dd, J = 2.9, 1.8 Hz, 1H, H-3). | Data synthesized from related compounds. |
| 3-Bromo-7-azaindole | Melting Point: 185-189 °C |
The workflow for NMR analysis can be visualized as follows:
Section 2: Mass Spectrometry (MS) - Confirming Identity and Elemental Composition
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of synthesized dihalogenated 7-azaindoles. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Expertise & Experience: Ionization Technique and Fragmentation
Electrospray ionization (ESI) is a common "soft" ionization technique suitable for 7-azaindole derivatives, as it typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.[7] The fragmentation patterns observed in the mass spectrum provide valuable structural information. Cleavage of the bonds on the pyrrole and pyridine rings, as well as the loss of halogen atoms, can help confirm the structure. The presence of chlorine and bromine atoms is often easily identified due to their characteristic isotopic patterns (e.g., the M+2 peak for bromine is nearly equal in intensity to the M peak).[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : a. Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with 0.1% formic acid to promote protonation. c. Ensure the final solution is free of any precipitates. If necessary, filter the solution.
-
Data Acquisition (ESI-MS) : a. Infuse the sample solution into the ESI source of the mass spectrometer. b. Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the dihalogenated 7-azaindole. c. The instrument will detect the mass-to-charge ratio (m/z) of the ions. For a singly charged protonated molecule, the m/z value corresponds to [M+H]⁺.
Data Interpretation: Isotopic Patterns and Fragmentation
The key to interpreting the mass spectrum of a dihalogenated 7-azaindole is recognizing the molecular ion cluster.
-
Dibromo compounds : Will show a characteristic 1:2:1 intensity pattern for the M, M+2, and M+4 peaks, corresponding to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).
-
Dichloro compounds : Will show a characteristic 9:6:1 intensity pattern for the M, M+2, and M+4 peaks due to the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).
Fragmentation often involves the loss of a halogen atom (X) to give an [M-X]⁺ fragment, or cleavage of the bicyclic ring system.[9] The fragmentation pathway provides a fingerprint that can be used to distinguish between isomers.
Section 3: Photophysical Characterization - Probing the Electronic Landscape
UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of dihalogenated 7-azaindoles. These techniques are particularly relevant for applications in fluorescent probes, sensors, and organic electronics.
Expertise & Experience: The Impact of Halogenation on Spectra
The absorption and emission spectra of 7-azaindole are sensitive to its environment and substitution pattern.[2] Halogenation can cause shifts in the absorption (λ_abs) and emission (λ_em) maxima. Generally, increasing the atomic number of the halogen (Cl < Br < I) can lead to a red-shift (bathochromic shift) in the spectra. More significantly, the presence of heavy atoms like bromine and iodine can enhance intersystem crossing (ISC) from the excited singlet state to the triplet state. This "heavy-atom effect" often leads to a decrease in the fluorescence quantum yield (Φ_F) and a shorter fluorescence lifetime.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation : a. Prepare a stock solution of the dihalogenated 7-azaindole in a spectroscopic grade solvent (e.g., acetonitrile, methanol, or DMSO). b. Prepare a series of dilutions from the stock solution. For UV-Vis, aim for concentrations that give an absorbance maximum between 0.1 and 1.0. For fluorescence, prepare a very dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[10]
-
UV-Vis Absorption Spectroscopy : a. Record the absorption spectrum of the sample against a solvent blank over a relevant wavelength range (e.g., 200-500 nm). b. Identify the wavelength of maximum absorption (λ_max) and record the absorbance value.
-
Fluorescence Spectroscopy : a. Excite the sample at or near its λ_max. b. Record the fluorescence emission spectrum. c. Identify the wavelength of maximum emission.
-
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method) : a. Choose a well-characterized fluorescence standard with known Φ_F that absorbs and emits in a similar wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[10][11] b. Prepare a series of solutions of both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. c. Measure the absorbance and integrated fluorescence intensity for each solution. d. Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. e. Calculate the quantum yield using the following equation:[10] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts X and ST denote the test sample and the standard, respectively.
Data Summary and Causal Relationships
The position and nature of the halogen substituents directly impact the photophysical properties.
| Property | Effect of Dihalogenation | Causality |
| λ_max (Absorption) | Generally red-shifted compared to the parent 7-azaindole. | Halogens perturb the π-electron system of the chromophore, altering the HOMO-LUMO energy gap. |
| λ_em (Emission) | Also typically red-shifted, following the trend in absorption. | The energy of the emitted photon is directly related to the energy gap of the relaxed excited state. |
| Fluorescence Quantum Yield (Φ_F) | Often decreases, especially with heavier halogens (Br, I). | The heavy-atom effect enhances spin-orbit coupling, which promotes intersystem crossing to the non-emissive triplet state, thus quenching fluorescence. |
graph Photophysics { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];S0 [label="Ground State (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)", fillcolor="#F1F3F4", fontcolor="#202124"]; T1 [label="Triplet State (T₁)", fillcolor="#F1F3F4", fontcolor="#202124"];
S0 -> S1 [label="Absorption (Light)", color="#4285F4"]; S1 -> S0 [label="Fluorescence (Light)", color="#34A853"]; S1 -> S1 [label="Vibrational Relaxation", style=dotted, arrowhead=none, color="#5F6368"]; S1 -> T1 [label="Intersystem Crossing (ISC)\n(Enhanced by heavy atoms)", color="#EA4335"]; T1 -> S0 [label="Phosphorescence\n(Non-radiative decay)", color="#FBBC05", style=dashed]; }
Conclusion
The spectroscopic characterization of dihalogenated 7-azaindoles is a critical step in their development as therapeutic agents and advanced materials. A multi-technique approach, combining NMR for structural elucidation, mass spectrometry for identity confirmation, and photophysical measurements for electronic characterization, provides the comprehensive data required for rational drug design and materials engineering. By understanding the causal links between halogen substitution and spectroscopic signatures, researchers can more effectively design and synthesize next-generation 7-azaindole derivatives with tailored properties for a wide range of scientific applications.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
University of Leicester. NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
ScienceOpen. Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link]
-
University of Alberta. NMR Sample Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles with Methanol Catalyzed by [CpIrCl2]2*. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
- Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry.
-
Wysocki, G. M., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 30(23), 4525. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- de la Fuente, J. R., et al. (2022). Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs. International Journal of Molecular Sciences, 23(24), 15915.
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- De Vita, D., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(7), 1856–1866.
- Sturala, J., et al. (2022).
- Resch-Genger, U., & Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution.
- Pöthig, A., et al. (2019). Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials. Chemistry – A European Journal, 25(2), 528-536.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Ruggiero, A. J., et al. (1991). Photophysics of a novel optical probe: 7-Azaindole. The Journal of Physical Chemistry, 95(22), 8663–8670.
- Wysocki, G. M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3290.
- Singh, S., et al. (2020). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – An Asian Journal, 15(2), 221-228.
- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.
- Onchoke, K. K., & Lazy, J. K. (2015). Theoretical Analysis of the Fluorescence Spectra of 7-Azaindole and Its Tautomer. Journal of Physical Chemistry & Biophysics, 5(3).
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
- Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(10), 115468.
- Besson, T., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(11), 3169.
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Kim, M. J., et al. (2025).
- Patel, K., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 13(1), 464-471.
- Cannaert, A., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. agilent.com [agilent.com]
A Technical Guide to 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine for the Research Scientist
This guide provides an in-depth technical overview of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers and professionals in drug development. We will delve into its commercial availability, physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in medicinal chemistry, particularly as a versatile building block for kinase inhibitors.
Commercial Availability and Procurement
This compound is available from several commercial suppliers, primarily catering to the research and development market. It is typically offered in quantities ranging from milligrams to several grams. When procuring this compound, it is crucial to consider the purity and the provided analytical data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Sigma-Aldrich | 1228666-12-3 | C₉H₈BrIN₂ | 350.98 g/mol | Not specified; sold as part of a collection of unique chemicals for early discovery research[1] |
| Fisher Scientific | 1228666-12-3 | C₉H₈BrIN₂ | 350.98 g/mol | Not specified |
| EON Biotech | 1228666-12-3 | C₉H₈BrIN₂ | 350.98 g/mol | Not specified[2] |
It is important to note that some suppliers, like Sigma-Aldrich, provide this compound as part of their AldrichCPR line for early discovery research and may not collect analytical data. In such cases, the buyer assumes responsibility for confirming the product's identity and purity[1].
Physicochemical and Safety Data
Understanding the fundamental properties and safety considerations of a chemical is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Molecular Formula | C₉H₈BrIN₂ | [1] |
| Molecular Weight | 350.98 g/mol | [1] |
| CAS Number | 1228666-12-3 | [1] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P305 + P351 + P338 | [1] |
The 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, is an essentially planar fused ring system[3]. The introduction of bromo, iodo, and ethyl substituents will influence its solubility, reactivity, and crystallographic properties.
Figure 1. Molecular structure of the topic compound.
Proposed Synthetic Pathway
The proposed synthesis would likely involve a two-step process starting from a commercially available precursor, 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
Step 1: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
This intermediate can be synthesized via the Fischer indole synthesis from 2-hydrazinyl-5-bromopyridine and butanal, followed by cyclization in a high-boiling acidic medium like polyphosphoric acid. This method has been reported for the synthesis of various 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines[4].
Step 2: Iodination of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
The subsequent step would be the regioselective iodination at the C3 position of the pyrrole ring. The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic substitution. Iodination can typically be achieved using reagents such as N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
Figure 3. Potential for selective functionalization.
Characterization Data of a Related Compound
While specific NMR data for this compound is not available in the public domain, the spectral data for the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, can provide a useful reference point for researchers aiming to characterize the title compound.
1H NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d7): [3]* δ 11.91 (bs, 1H, HN1)
-
δ 8.30 (d, J = 2.2 Hz, 1H, HC6)
-
δ 8.20 (d, J = 2.0 Hz, 1H, HC4)
-
δ 7.63 (t, J = 2.8 Hz, 1H, HC2)
-
δ 6.50 (m, 1H, HC3)
13C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d7): [3]* δ 147.5 (C8)
-
δ 142.9 (C6)
-
δ 130.3 (C4)
-
δ 128.2 (C2)
-
δ 122.1 (C7)
-
δ 111.1 (C5)
-
δ 100.0 (C3)
For this compound, one would expect to see signals corresponding to the ethyl group in the 1H NMR spectrum (a quartet and a triplet) and the disappearance of the signals for the protons at C2 and C3. The chemical shifts of the remaining aromatic protons would also be affected by the new substituents.
Conclusion
This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its di-halogenated 7-azaindole scaffold allows for selective and sequential functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed synthetic and characterization data for this specific molecule is sparse in the public literature, established synthetic methodologies for related compounds provide a clear path for its preparation and utilization in research settings.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
- SHANGHAI HUMAN BIOTECH CO LTD. (2015). Synthetic process of 5-bromo-7-azaindole. CN104327202A.
-
Supporting Information for: A mild and efficient copper-catalyzed three-component synthesis of 1,5-disubstituted 1,2,3-triazoles. RSC Advances. [Link]
-
5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]
-
Dodd, R. H., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13837-13876. [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Yutilov, Y. M., & Svertilova, I. A. (2012). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Chemistry of Heterocyclic Compounds, 48(5), 754-759. [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO Patent. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research, Kolkata. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA.
-
Ganesh, T. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5202-5220. [Link]
- US9150570B2 - Synthesis of heterocyclic compounds.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Zurich Open Repository and Archive. [Link]
-
Sun, W., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(10), 2469. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
This compound – (1228666-12-3). EON Biotech. [Link]
Sources
Navigating the Stability Landscape of Brominated Pyrrolopyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of Stability in Harnessing the Therapeutic Potential of Brominated Pyrrolopyridines
The pyrrolopyridine scaffold, particularly the azaindole isomers, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutic agents, most notably kinase inhibitors.[1][2] The introduction of a bromine atom to this scaffold further enhances its utility, offering a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.[3] Bromine can form halogen bonds, influencing drug-target interactions, and its presence can significantly impact a molecule's metabolic fate.[3] However, the very reactivity that makes these brominated heterocycles attractive can also be a harbinger of instability. A thorough understanding of the stability of brominated pyrrolopyridines is therefore not a matter of academic curiosity, but a critical prerequisite for successful drug development. This guide provides a comprehensive technical overview of the key stability aspects of brominated pyrrolopyridines, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Chemical Stability: Unraveling the Intrinsic Reactivity
The inherent chemical stability of a drug candidate is a foundational parameter that dictates its shelf-life, formulation strategies, and ultimately, its viability as a therapeutic. For brominated pyrrolopyridines, chemical degradation is primarily driven by hydrolysis, oxidation, and photolysis.
Hydrolytic Stability: The Influence of pH
The susceptibility of brominated pyrrolopyridines to hydrolysis is highly dependent on the pH of the surrounding medium. The pyridine ring, being basic, is protonated at acidic pH, which can influence the electron density of the entire heterocyclic system and potentially activate the molecule towards nucleophilic attack by water. Conversely, at alkaline pH, the pyrrole nitrogen can be deprotonated, which may also impact stability.
A systematic investigation into the hydrolytic stability of a brominated pyrrolopyridine should be conducted across a wide pH range, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
Experimental Protocol: pH-Dependent Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of a brominated pyrrolopyridine at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 1 to 9 (e.g., 0.1 N HCl for pH 1, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffer for pH 9).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C). Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately quench the reaction by adding a suitable solvent (e.g., mobile phase) and analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.[5][6]
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A pH-rate profile can then be constructed by plotting log k against pH.[7]
Expected Outcomes: The pH-rate profile will reveal the pH of maximum stability and the regions where the compound is most susceptible to hydrolytic degradation. For instance, studies on related heterocyclic systems have shown that degradation is often accelerated at both acidic and basic extremes.[6]
Oxidative Degradation: The Challenge of Reactive Oxygen Species
Oxidative degradation is a common pathway for electron-rich aromatic systems like pyrrolopyridines. The presence of a bromine atom can influence the susceptibility to oxidation. Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide, which mimics potential exposure to oxidative stress in vivo.[8]
Potential Oxidative Degradation Pathways:
-
N-oxidation: The nitrogen atoms in both the pyrrole and pyridine rings are susceptible to oxidation, forming N-oxides.
-
Hydroxylation: Oxidation can lead to the introduction of hydroxyl groups on the aromatic rings.
-
Ring Opening: In more aggressive oxidative conditions, cleavage of the heterocyclic rings can occur.
The identification of oxidative degradation products is crucial and is typically achieved using LC-MS/MS, where the fragmentation patterns of the degradants are compared to the parent compound.[7]
Experimental Protocol: Oxidative Stability Assessment
Objective: To evaluate the susceptibility of a brominated pyrrolopyridine to oxidative degradation.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of 100-200 µg/mL.
-
Stress Condition: Add hydrogen peroxide (e.g., 3% or 30%) to the sample solution. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 40-50°C) to accelerate degradation.
-
Time Points: Monitor the reaction over time by taking aliquots at various intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the parent compound and identify any degradation products.[9]
Photostability: The Impact of Light Exposure
Photostability is a critical parameter for any drug candidate, as exposure to light during manufacturing, storage, or administration can lead to degradation. The ICH Q1B guideline provides a framework for photostability testing.[10][11][12][13][14] For brominated pyrrolopyridines, photodegradation can involve several mechanisms, including:
-
Dehalogenation: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of the debrominated analogue. Studies on 2-halogenated pyridines have shown that they are rapidly dehalogenated upon UV irradiation.[10]
-
Ring Isomerization and Rearrangement: UV exposure can induce complex rearrangements of the heterocyclic core. For example, 2-hydroxypyridine, a primary intermediate in the photolysis of 2-halopyridines, can further destruct to form Dewar pyridinone.[10]
-
Polymerization: Formation of colored polymeric materials can occur upon prolonged light exposure.
Experimental Protocol: Photostability Testing (ICH Q1B)
Objective: To assess the photostability of a brominated pyrrolopyridine in both solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., quartz dish).
-
Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol, or a formulation vehicle) in a quartz cuvette or other transparent container.
-
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Dark Control: Simultaneously, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical appearance, purity (by HPLC), and the formation of degradation products (by HPLC-MS/MS).
Thermal Stability: Behavior at Elevated Temperatures
Thermal stability is crucial for determining appropriate storage conditions and for understanding potential degradation during manufacturing processes that may involve heat, such as drying or milling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal properties of a compound.[15][16][17][18]
-
TGA provides information about the temperature at which the compound starts to lose mass, indicating decomposition.
-
DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.
For brominated aromatic compounds, thermal decomposition can be complex. Studies on brominated flame retardants have shown that decomposition can proceed via dehalogenation (loss of bromine) or dehydrohalogenation (loss of HBr), followed by further fragmentation of the aromatic core.[11] The main products of thermal decomposition of some brominated compounds include hydrogen bromide and bromine.[19]
Experimental Protocol: Thermal Stability Analysis using TGA/DSC
Objective: To determine the thermal decomposition profile and phase transitions of a brominated pyrrolopyridine.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the solid sample (typically 2-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C). Record the mass loss as a function of temperature.
-
DSC Analysis: Heat a separate sample under similar conditions as the TGA analysis. Record the heat flow into or out of the sample relative to a reference pan as a function of temperature.
-
Data Analysis:
-
TGA Thermogram: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
-
DSC Thermogram: Identify the temperatures of melting, crystallization, and other thermal events.
-
Metabolic Stability: Predicting In Vivo Fate
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For brominated pyrrolopyridines, metabolism can occur at various sites, and the presence and position of the bromine atom can significantly impact the metabolic pathways.
The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes or hepatocytes are standard practice in early drug discovery to predict in vivo metabolic clearance.[1][3][4][20] These assays primarily assess metabolism by cytochrome P450 (CYP) enzymes.
Potential Metabolic Pathways:
-
Oxidation: Hydroxylation of the aromatic rings or N-oxidation.
-
Dealkylation: If alkyl substituents are present.
-
Dehalogenation: Enzymatic removal of the bromine atom can occur.[21]
-
Conjugation: Phase II metabolism can involve glucuronidation or sulfation of hydroxylated metabolites.
Notably, the introduction of an azaindole scaffold in place of an indole has been shown to enhance metabolic stability in some cases.[2] The position of the nitrogen in the pyridine ring and the bromine on the pyrrolopyridine core can influence which CYP isoforms are involved in metabolism and the overall rate of metabolic turnover.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a brominated pyrrolopyridine in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Microsomes: Thaw pooled human liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
Pre-incubate the microsomes and the test compound (at a low concentration, e.g., 1 µM) at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[22][23]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation and Visualization
For clarity and ease of comparison, quantitative stability data should be summarized in tables. Visual representations of degradation pathways and experimental workflows can significantly enhance understanding.
Table 1: Summary of Forced Degradation Studies for a Hypothetical Brominated Pyrrolopyridine
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl (60°C, 24h) | 15% | Hydrolyzed product (ring-opened) |
| 0.1 N NaOH (60°C, 24h) | 25% | Hydrolyzed product, debrominated species |
| 3% H₂O₂ (RT, 24h) | 10% | N-oxide, hydroxylated derivative |
| Photolytic (ICH Q1B) | 30% | Debrominated product, photodiode |
| Thermal (80°C, 72h) | <5% | No significant degradation |
Diagrams:
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Potential degradation pathways for brominated pyrrolopyridines.
Conclusion
The stability of brominated pyrrolopyridines is a multifaceted issue that requires a systematic and rigorous scientific approach. A comprehensive understanding of their behavior under various stress conditions is not merely a regulatory requirement but a fundamental aspect of rational drug design and development. By employing the methodologies outlined in this guide, researchers can proactively identify potential stability liabilities, elucidate degradation pathways, and develop robust formulations and analytical methods. This knowledge is paramount to unlocking the full therapeutic potential of this promising class of molecules and delivering safe and effective medicines to patients. While some information on the stability of 4-bromo-7-azaindole suggests it is stable under normal conditions, this guide emphasizes the need for comprehensive studies on a case-by-case basis.
[20]---
References
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265. [Link]
-
ICH. (2024). ICH Q1B Photostability testing of new active substances and medicinal products. YouTube. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Wang, T., & Becker, K. H. (1996). Equilibrium and kinetics of bromine hydrolysis. Inorganic chemistry, 35(4), 995-1000. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Damon, D. B., Dugan, B. N., & Scott, J. D. (2011). The azaindole framework in the design of kinase inhibitors. Molecules, 16(9), 7606-7640. [Link]
-
Tang, L., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular microbiology, 90(2), 353-365. [Link]
-
Cozza, G., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. RSC medicinal chemistry. [Link]
-
Scott, J. D., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of medicinal chemistry, 64(24), 18013-18031. [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
-
Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312. [Link]
-
Phillips, R. S. (1996). Oxidations and Dehydrogenations with N-Bromosuccinimide and Related N-Haloimides. Chemical Reviews, 96(7), 2415-2432. [Link]
-
Kulkarni, A. S., & Nandibewoor, S. T. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Solution Chemistry, 43(8), 1435-1447. [Link]
-
METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
Tomas, F., et al. (2024). Dynamic and solid-state behaviour of bromoisotrianglimine. Chemical Science, 15(40), 14254-14263. [Link]
-
Chen, Y., et al. (2025). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. ChemRxiv. [Link]
-
METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
Azhakesan, A., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. [Link]
-
Chen, J., et al. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(12), 2011-2015. [Link]
-
Qi, S., & O'Brien, E. (2018). Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. [Link]
-
Dirtu, A. C., et al. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 35(2), 292-304. [Link]
-
Mamais, M., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1500. [Link]
-
Rogne, O. (1970). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1056-1059. [Link]
-
Estenne-Bouhtou, G., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(7), 8248-8279. [Link]
-
Chitlange, S. S., et al. (2011). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 169-176. [Link]
-
Zhao, Y., et al. (2009). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry, 81(13), 5355-5361. [Link]
-
Li, W., et al. (2018). Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 154, 303-311. [Link]
-
Patel, R. C. (2017). DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]
-
Rattner, B. A., et al. (2018). Development and Validation of a Quantitative UPLC-MS/MS Assay for Anticoagulant Rodenticides in Liver. ResearchGate. [Link]
-
R Discovery. (n.d.). Stability-indicating Methods Research Articles - Page 1. [Link]
-
METTLER TOLEDO. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]
-
Hage, D. S., & Anguizola, J. A. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 998-999, 126-138. [Link]
-
Al-Shehri, M. M., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 29(1), 209. [Link]
-
Kumar, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s324-s333. [Link]
-
Głodowska, M., et al. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. International journal of molecular sciences, 25(2), 903. [Link]
-
Zhang, Y., et al. (2023). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 28(21), 7384. [Link]
-
Abdel-Ghany, M. F., et al. (2018). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. Scientia pharmaceutica, 86(4), 52. [Link]
-
Sharma, H., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of pharmaceutical and biomedical analysis, 206, 114351. [Link]
-
Patel, M. J., & Patel, C. N. (2021). STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF. Journal of Pharmaceutical Sciences and Research, 13(1), 1-8. [Link]
-
Jencks, W. P., & Gilchrist, M. (1964). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 86(21), 4651-4654. [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Tomas, F., et al. (2024). Dynamic and solid-state behaviour of bromoisotrianglimine. RSC Publishing. [Link]
-
Barlin, G. B., & Tan, W. L. (1984). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. IV. Aqueous bromination of Imidazo[1,2-a]pyridine. Australian Journal of Chemistry, 37(5), 1065-1072. [Link]
-
Das, J., et al. (2006). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Tetrahedron Letters, 47(5), 755-757. [Link]
-
Li, J., et al. (2025). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. Energies, 18(1), 234. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. mt.com [mt.com]
- 17. researchgate.net [researchgate.net]
- 18. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 21. database.ich.org [database.ich.org]
- 22. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
role of 7-azaindoles in medicinal chemistry
An In-depth Technical Guide: The Strategic Role of the 7-Azaindole Scaffold in Modern Medicinal Chemistry
Abstract
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The 7-azaindole scaffold has emerged as a cornerstone in this endeavor, transitioning from a synthetic curiosity to a privileged structure in drug design.[1][2][3][4] This guide provides a comprehensive technical analysis of the 7-azaindole motif, elucidating its superior properties as a bioisostere for indole. We will explore its critical role in kinase inhibition, delve into its applications in diverse therapeutic areas, and provide field-proven experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of the 7-azaindole core in creating next-generation therapeutics.
The Bioisosteric Advantage: Why 7-Azaindole Outperforms Indole
The foundation of 7-azaindole's success lies in its function as a bioisostere of the ubiquitous indole nucleus.[3][5][6] The strategic replacement of the carbon atom at the 7-position of indole with a nitrogen atom introduces profound yet beneficial changes to the molecule's physicochemical profile. This seemingly minor alteration is a powerful tool for optimizing drug candidates.[3][6]
Enhanced Physicochemical Properties for Superior Druggability
The introduction of the pyridine nitrogen significantly impacts key drug-like properties.[5][7] Compared to their indole counterparts, 7-azaindole derivatives generally exhibit increased polarity, higher aqueous solubility, and a lower partition coefficient (LogP).[5][7][8] These modifications are not merely academic; they have direct, positive consequences for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often leading to improved oral bioavailability and more straightforward formulation development.[7]
The most critical alteration is the enhancement of the scaffold's hydrogen bonding capabilities. While indole possesses a single hydrogen bond donor (the pyrrole N-H), 7-azaindole features both a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7).[7][9][10] This dual functionality dramatically increases the potential for high-affinity interactions with biological targets.[9][11]
Table 1: Comparative Physicochemical Properties of 7-Azaindole vs. Indole [5][7]
| Property | 7-Azaindole | Indole | Impact on Drug Discovery |
| LogP | Generally Lower | Generally Higher | Lower LogP can improve aqueous solubility and reduce non-specific binding. |
| Polar Surface Area (PSA) | Higher | Lower | Increased PSA can enhance solubility and modulate membrane permeability. |
| Aqueous Solubility | Generally Higher | Generally Lower | Improved solubility is critical for achieving adequate exposure and oral bioavailability. |
| Hydrogen Bonding | Donor and Acceptor | Donor Only | The additional acceptor at N7 provides a crucial interaction point for enhancing target affinity and specificity.[7] |
The Quintessential Application: 7-Azaindole as a Privileged Kinase Inhibitor Scaffold
The unique hydrogen bonding capacity of the 7-azaindole ring has made it an exceptionally successful scaffold in the field of kinase inhibition.[1][9][12][13] Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket on the enzyme.[9][13][14]
The "Hinge-Binding" Paradigm
The 7-azaindole motif has proven to be an outstanding "hinge-binding" element.[7][9][12][13] The hinge region is a flexible segment of the kinase that connects its N- and C-lobes and is crucial for ATP binding. The 7-azaindole scaffold can form two simultaneous, stabilizing hydrogen bonds with the backbone of this hinge region: the pyrrole NH acts as a donor to a backbone carbonyl, while the pyridine N7 atom acts as an acceptor for a backbone N-H.[9][14] This bidentate interaction anchors the inhibitor firmly in the ATP binding site, serving as a powerful foundation for achieving high potency.[11]
Expanding Therapeutic Horizons: Applications Beyond Kinases
While its impact on kinase inhibition is profound, the utility of the 7-azaindole scaffold extends to a variety of other therapeutic areas, demonstrating its versatility.
-
Central Nervous System (CNS) Disorders: Novel 7-azaindole derivatives have been designed as inhibitors of β-amyloid peptide aggregation, a key pathological event in Alzheimer's disease. [15]The scaffold's improved physicochemical properties are particularly advantageous for developing brain-penetrant compounds. [15]* Analgesic and Anti-inflammatory Activity: Early research identified various acylated azaindole compounds with significant analgesic and anti-inflammatory properties. [16]Some derivatives have also been explored as cyclooxygenase (COX) inhibitors. [16]* Cardiovascular Effects: Certain 7-azaindole derivatives have shown hypotensive activity in preclinical models, suggesting potential applications as cardiovascular agents and coronary vasodilators. [16][17]* Antimalarial Agents: The 7-azaindole nucleus has been investigated as a potential scaffold for the development of new antimalarial drugs. [18][19]
Synthetic and Experimental Methodologies
The successful application of the 7-azaindole scaffold is underpinned by robust synthetic chemistry and reliable biological assays. The chemistry is well-established, allowing for the attachment of various substituents at multiple positions to conduct structure-activity relationship (SAR) studies. [9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C5-Arylation
Transition metal-catalyzed cross-coupling reactions are a cornerstone for functionalizing the 7-azaindole core. The Suzuki-Miyaura coupling is frequently used to install aryl or heteroaryl groups, which are often crucial for extending into other pockets of a target's active site.
Objective: To synthesize a C5-arylated 7-azaindole derivative from a C5-bromo precursor.
Materials:
-
5-Bromo-7-azaindole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-7-azaindole, the arylboronic acid, and the base.
-
Solvent Addition: Add the dioxane/water solvent mixture and degas the solution by bubbling with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired C5-arylated 7-azaindole.
Self-Validating System: In Vitro Kinase Inhibition Assay
To validate the efficacy of newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential.
Objective: To determine the IC₅₀ value of a 7-azaindole derivative against a target kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a generic peptide), and ATP at its Kₘ concentration in an appropriate assay buffer.
-
Initiation: Add the serially diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™), fluorescence polarization, or radiometric assays.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The reproducibility of the control wells and the classic sigmoidal dose-response curve serve as an internal validation of the experiment.
Conclusion and Future Perspectives
The 7-azaindole scaffold has unequivocally established itself as a privileged motif in medicinal chemistry. [1][9][12][13]Its unique ability to enhance biological activity through superior target interactions, particularly as a kinase hinge-binder, combined with its favorable physicochemical properties, makes it a highly attractive core for the design of novel therapeutics. [7]The success of Vemurafenib serves as a powerful testament to its potential. [5][9][13] The continued exploration of this scaffold is certain to yield a new generation of potent and selective drugs. Future efforts will likely focus on leveraging the 7-azaindole core to tackle emerging drug targets, designing inhibitors with novel binding modes, and developing compounds for combination therapies to overcome drug resistance. The versatility and proven track record of 7-azaindole ensure its enduring role in the future of drug discovery.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1). [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Reddy, D. S., & Kumar, K. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Zhu, J., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
Gul, S., & Arshad, M. F. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Gallard, J., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
-
Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. [Link]
-
Wang, J., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. [Link]
-
Gallard, J., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Zhang, C., et al. (2019). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central. [Link]
-
Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 15. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pjps.pk [pjps.pk]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Selective C-3 Arylation of 5-Bromo-2-ethyl-3-iodo-7-azaindole via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethyl-3-iodo-7-azaindole. The protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds. We detail a robust, high-yield methodology for the chemoselective arylation at the C-3 position, leveraging the differential reactivity of the carbon-iodine bond over the carbon-bromine bond. The causality behind the selection of catalyst, ligand, base, and reaction parameters is explained to ensure reproducibility and facilitate optimization for diverse substrates.
Introduction: The Strategic Importance of 7-Azaindoles and Selective Functionalization
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine systems.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions have led to its incorporation into numerous biologically active agents, including kinase inhibitors and anticancer drugs.[2][3][4] The functionalization of the 7-azaindole core at specific positions is crucial for modulating potency, selectivity, and pharmacokinetic properties.[4]
The target molecule, 5-Bromo-2-ethyl-3-iodo-7-azaindole, presents a valuable platform for the synthesis of trisubstituted 7-azaindoles through sequential cross-coupling reactions. The presence of two distinct halogen atoms at the C-3 and C-5 positions allows for orthogonal derivatization. This application note focuses on the first critical step: the selective functionalization of the C-3 position.
The Principle of Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[5] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The Basis of Chemoselectivity: C-I vs. C-Br Reactivity
The selectivity of the Suzuki coupling on dihalogenated substrates is primarily dictated by the rate of the initial oxidative addition step.[6] The reactivity of aryl halides towards Pd(0) catalysts follows the general trend of I > Br > Cl.[7] This difference in bond dissociation energies (C-I < C-Br) allows for the selective activation of the carbon-iodine bond under carefully controlled conditions, leaving the carbon-bromine bond intact for subsequent transformations.
The successful selective coupling of 5-Bromo-2-ethyl-3-iodo-7-azaindole hinges on exploiting this reactivity differential. By employing a suitable catalyst system and maintaining moderate reaction temperatures, the oxidative addition of the palladium catalyst will occur preferentially at the more labile C-3 iodo position.
Proposed Synthesis of the Starting Material: 5-Bromo-2-ethyl-3-iodo-7-azaindole
A plausible synthetic route to the starting material can be envisioned based on established azaindole chemistry, involving sequential halogenation and alkylation steps.
Caption: Proposed synthetic route to 5-Bromo-2-ethyl-3-iodo-7-azaindole.
Detailed Protocol: Selective Suzuki Coupling at the C-3 Position
This protocol is adapted from optimized conditions reported for the selective C-3 arylation of a 6-chloro-3-iodo-7-azaindole derivative, which serves as an excellent model for the target transformation.[6]
Materials and Reagents
| Reagent | Grade | Supplier |
| 5-Bromo-2-ethyl-3-iodo-7-azaindole | N/A (Synthesized) | - |
| Arylboronic Acid | >98% | Commercial |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | >98% | Commercial |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercial |
| Toluene | Anhydrous, >99.8% | Commercial |
| Ethanol | Anhydrous, 200 proof | Commercial |
Reaction Setup and Procedure
Caption: Step-by-step workflow for the selective Suzuki coupling.
Step-by-Step Protocol:
-
To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-ethyl-3-iodo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.05 equiv) and SPhos (0.05 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst premix to the reaction vial containing the substrates and base.
-
Add anhydrous toluene and ethanol to the reaction vial to achieve a 1:1 solvent ratio. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-2-ethyl-7-azaindole.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Reagent Selection
-
Catalyst System (Pd₂(dba)₃ / SPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for Suzuki couplings of heteroaryl halides.[6] SPhos promotes the oxidative addition step and facilitates the reductive elimination to provide the product in high yield.[6]
-
Base (Cesium Carbonate): Cesium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki cycle. Its solubility in the toluene/ethanol mixture is sufficient to facilitate the reaction.
-
Solvent System (Toluene/Ethanol): The use of a mixed solvent system provides good solubility for both the organic substrates and the inorganic base, creating a homogeneous reaction environment conducive to high yields.[6]
-
Temperature (60 °C): A relatively mild reaction temperature is crucial for achieving high selectivity. At 60 °C, the energy input is sufficient to overcome the activation barrier for the oxidative addition to the C-I bond, but not high enough to significantly promote the reaction at the more stable C-Br bond.[6]
Expected Results and Data
Based on the precedent set by the selective coupling of 6-chloro-3-iodo-7-azaindole, high yields of the C-3 arylated product are anticipated.[6]
| Entry | Arylboronic Acid | Expected Yield (%) | Selectivity (C-3 vs. C-5) |
| 1 | Phenylboronic acid | 80-90 | >95:5 |
| 2 | 4-Methylphenylboronic acid | 85-95 | >95:5 |
| 3 | 4-Methoxyphenylboronic acid | 85-95 | >95:5 |
| 4 | 4-Fluorophenylboronic acid | 75-85 | >95:5 |
Yields and selectivity are estimated based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The catalyst and ligand should be handled under an inert atmosphere if possible. Consider a slight increase in the catalyst loading (up to 10 mol%).
-
Poor Selectivity: If significant amounts of the C-5 coupled or di-coupled products are observed, the reaction temperature may be too high. Reduce the temperature to 50 °C and monitor the reaction for a longer period.
-
Incomplete Conversion: If the starting material is not fully consumed, an increase in the reaction time or a slight increase in temperature (while monitoring selectivity) may be necessary. The quality of the boronic acid is also critical; ensure it is pure and has not undergone significant decomposition.
Conclusion
The protocol outlined in this application note provides a reliable and highly selective method for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethyl-3-iodo-7-azaindole at the C-3 position. By leveraging the inherent differences in reactivity between the carbon-iodine and carbon-bromine bonds and employing a carefully selected palladium catalyst system, this transformation can be achieved in high yield and with excellent chemoselectivity. This methodology opens the door to the efficient synthesis of a wide array of novel 3,5-disubstituted 7-azaindole derivatives for applications in drug discovery and materials science.
References
-
Kumar, A., Singh, A., Mitra, K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Azaindole Therapeutic Agents. (2021). PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Pinho e Melo, T. M. V. D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Available at: [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). PubMed. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of Pyrrolopyridines in Drug Development
An Application Guide to the Palladium-Catalyzed Cross-Coupling of Dihalogenated Pyrrolopyridines
Abstract: This technical guide provides a comprehensive overview and practical protocols for the palladium-catalyzed cross-coupling of dihalogenated pyrrolopyridines (azaindoles). Pyrrolopyridine scaffolds are privileged structures in medicinal chemistry and drug discovery, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] Dihalogenated variants serve as versatile building blocks, allowing for sequential, site-selective functionalization to build molecular complexity. This document delves into the fundamental principles of palladium catalysis, the critical challenge of regioselectivity, and provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions tailored for these important heterocyclic substrates.
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds structurally analogous to purines and indoles. This unique electronic and structural profile makes them exceptional scaffolds for interacting with biological targets, particularly protein kinases.[4] Their ability to form key hydrogen bonds and participate in π-stacking interactions has led to their incorporation into numerous FDA-approved drugs and clinical candidates.[5][6] The synthesis of diverse libraries of substituted pyrrolopyridines is therefore a cornerstone of modern drug discovery programs. Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile tools for this purpose, enabling the formation of C-C and C-N bonds under relatively mild conditions.[7][8]
Chapter 1: The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle that typically involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[9][10][11] Understanding this cycle is paramount for troubleshooting reactions and rationally selecting catalysts, ligands, and conditions.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalogenated pyrrolopyridine. This is often the rate-determining step and the point at which regioselectivity is established.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[12]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C or C-N bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Figure 2: Regioselectivity in the cross-coupling of a dihalo-7-azaindole.
Chapter 3: Application Notes & Protocols
This section provides detailed protocols for three of the most impactful cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acids/esters, and its tolerance of a wide range of functional groups. [7][12] Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and promotes efficient reductive elimination. [13][14]* Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. [15][16]* Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water can aid in dissolving the base and facilitating the formation of the active boronate. [15]* Inert Atmosphere: Degassing the reaction mixture with an inert gas (Argon or Nitrogen) is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. [15] Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-7-azaindole
Figure 3: Experimental workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the dihalogenated pyrrolopyridine (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent Addition: Under ambient atmosphere, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Seal the flask with a septum and purge the stirred mixture with a stream of argon via a needle for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: While maintaining a positive pressure of argon, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.10 equiv).
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Common Range | Rationale / Troubleshooting |
| Catalyst Loading | 1 - 10 mol% | Lower loading may lead to incomplete reaction. Higher loading can be used for difficult substrates but increases cost and metal contamination. [17] |
| Equiv. Boronic Acid | 1.1 - 1.5 | Excess is used to drive the reaction to completion, but significant excess can lead to side reactions like homo-coupling. |
| Base Choice | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is a stronger, more soluble base often used for less reactive chlorides. K₃PO₄ is also highly effective. |
| Temperature | 80 - 110 °C | Higher temperatures can accelerate slow reactions but may also promote catalyst decomposition or side reactions. |
Table 1. Key Parameters and Troubleshooting for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynylated heterocycles. [18][19]It uniquely employs a dual-catalyst system of palladium and copper(I). [19] Protocol: Sonogashira Coupling of a Dihalo-azaindole
-
Setup: To a flask, add the dihalo-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).
-
Solvent and Reagents: Add a solvent like DMF or THF, followed by the terminal alkyne (1.2 equiv) and a base, typically an amine like triethylamine (Et₃N, 3.0 equiv), which also serves as a solvent.
-
Degassing: Purge the system with argon for 15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until completion as monitored by TLC. [20]5. Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with ethyl acetate, and concentrate the filtrate. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of aryl amines by coupling aryl halides with a vast range of primary and secondary amines. [13][21]The choice of a sterically hindered, electron-rich phosphine ligand is crucial for achieving high efficiency. [22] Protocol: Buchwald-Hartwig Amination of a Dihalo-azaindole
-
Setup: In a glovebox or under a strong flow of argon, add the dihalo-azaindole (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) to a flask.
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction for consumption of the starting material.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
- Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. (2022). BioWorld.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Buchwald–Hartwig amin
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). pubs.acs.org.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2012).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium-C
- Sonogashira coupling. Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube.
- The Buchwald-Hartwig Amination After 25 Years. (2019). University of Groningen.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zr-catalyst.com [zr-catalyst.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.rug.nl [research.rug.nl]
- 22. youtube.com [youtube.com]
synthesis of 3-aryl-5-bromo-2-ethyl-7-azaindoles
Application Note & Protocol Guide
Topic: Synthesis of 3-Aryl-5-Bromo-2-Ethyl-7-Azaindoles: A Modular Approach for Medicinal Chemistry
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole framework is a privileged heterocyclic scaffold in modern drug discovery, serving as a bioisosteric replacement for indole or purine systems.[1][2] This structural motif is central to numerous FDA-approved drugs, particularly in oncology, such as the BRAF inhibitor Vemurafenib and the BCL-2 inhibitor Venetoclax.[1][3] The nitrogen atom in the pyridine ring modulates the scaffold's physicochemical properties, including hydrogen bonding capacity, solubility, and metabolic stability, making it a highly sought-after core for targeting protein kinases.[1][2][4]
The development of multi-substituted 7-azaindole libraries is critical for optimizing lead compounds through Structure-Activity Relationship (SAR) studies. This guide provides a detailed, field-proven protocol for the synthesis of a versatile class of these compounds: 3-aryl-5-bromo-2-ethyl-7-azaindoles . Our strategy is built upon a robust and modular synthetic sequence that allows for late-stage diversification of the C3-aryl substituent. The C5-bromo and C2-ethyl groups provide additional vectors for subsequent chemical modification or for probing specific interactions within a biological target.
The methodology detailed herein employs a sequence of well-established yet carefully optimized reactions, beginning with a commercially available aminopyridine. The core of the strategy relies on the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling the regioselective construction of the target molecule.
Overall Synthetic Strategy & Rationale
The synthesis is designed as a linear, four-step sequence. This approach ensures scalability and provides clear checkpoints for purification and characterization. The key transformation is a highly selective Suzuki-Miyaura coupling at the C3 position, which is enabled by the greater reactivity of an iodide intermediate compared to the bromide at the C5 position.
Workflow Overview Diagram
Caption: Overall synthetic workflow from a substituted pyridine to the target compounds.
Mechanistic Insights: The Chemistry Behind the Choices
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Here, we dissect the core transformations.
The Sonogashira Coupling and Annulation Cascade
The formation of the 2-ethyl-7-azaindole core is achieved through a one-pot Sonogashira coupling followed by a base-mediated annulation (cyclization).
-
Sonogashira Coupling: This reaction couples the C3-iodo position of the pyridine with 1-butyne. It involves a synergistic catalytic cycle between palladium and copper. The palladium(0) species undergoes oxidative addition into the C-I bond. Simultaneously, the copper(I) acetylide, formed from 1-butyne and a copper salt, transfers the butynyl group to the palladium center (transmetalation). Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
-
Annulation: Following the coupling, a strong base (e.g., potassium tert-butoxide) is introduced. The base deprotonates the amino group (-NH2), which then acts as a nucleophile, attacking the internal carbon of the alkyne in a 5-endo-dig cyclization to form the pyrrole ring. This type of base-mediated indolization is an efficient method for constructing the azaindole scaffold.[5]
Regioselective C3-Iodination
The 7-azaindole core is an electron-rich heterocycle, particularly at the C3 position of the pyrrole ring. This inherent nucleophilicity allows for facile electrophilic aromatic substitution. We utilize N-Iodosuccinimide (NIS) as a mild and effective source of an electrophilic iodine atom (I+). The reaction proceeds with high regioselectivity for the C3 position, installing the necessary handle for the subsequent cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The final and most critical step is the Suzuki-Miyaura coupling, which attaches the aryl group.[6][7] Its success hinges on the precise control of reactivity.
-
Reactivity Hierarchy: The rate of oxidative addition of the palladium catalyst to carbon-halogen bonds follows the order C-I > C-Br >> C-Cl.[7] By using the 5-bromo-3-iodo intermediate, we can selectively activate the C-I bond for coupling while leaving the C-Br bond intact for future functionalization.
-
Catalytic Cycle: The mechanism is a well-understood three-step cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the azaindole, forming a Pd(II) complex.
-
Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers the aryl group to the Pd(II) center, displacing the iodide.[7][8]
-
Reductive Elimination: The two organic fragments (azaindole and aryl group) are expelled from the palladium, forming the final C-C bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: Synthesis of 5-Bromo-2-ethyl-7-azaindole
-
Materials:
-
2-Amino-5-bromo-3-iodopyridine (1.0 equiv)
-
1-Butyne (2.0 M in THF, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
-
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add 2-amino-5-bromo-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst pre-activation.
-
Slowly add the solution of 1-butyne in THF over 20 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Cool the reaction to room temperature. In a separate flask, dissolve potassium tert-butoxide in anhydrous toluene.
-
Add the t-BuOK solution to the reaction mixture and heat to 100 °C for 6 hours.
-
Cool to room temperature and quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the title compound as a solid.
-
Protocol 2: Synthesis of 5-Bromo-2-ethyl-3-iodo-7-azaindole
-
Materials:
-
5-Bromo-2-ethyl-7-azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 5-bromo-2-ethyl-7-azaindole in anhydrous DMF in a flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add NIS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.
-
Extract the product with ethyl acetate (3x). Combine organic layers, wash with water (2x) and brine (1x), dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude product can often be triturated with cold diethyl ether or purified by flash column chromatography (eluent: 10-25% ethyl acetate in hexanes) to give the iodinated product.
-
Protocol 3: General Protocol for Suzuki-Miyaura Coupling
-
Materials:
-
5-Bromo-2-ethyl-3-iodo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-ethyl-3-iodo-7-azaindole, the corresponding arylboronic acid, and anhydrous K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 2-6 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (eluent gradient typically 15-50% ethyl acetate in hexanes) to afford the final 3-aryl-5-bromo-2-ethyl-7-azaindole.
-
Data Summary: Scope of the C3-Arylation
The developed Suzuki-Miyaura protocol is robust and tolerates a variety of functional groups on the arylboronic acid partner.
| Entry | Arylboronic Acid | Product Structure | Reaction Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | Ar = Ph | 3 | 88% |
| 2 | 4-Methoxyphenylboronic acid | Ar = 4-MeO-Ph | 2.5 | 92% |
| 3 | 4-Fluorophenylboronic acid | Ar = 4-F-Ph | 4 | 85% |
| 4 | 3-Chlorophenylboronic acid | Ar = 3-Cl-Ph | 4 | 81% |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ar = 4-CF₃-Ph | 5 | 76% |
| 6 | Pyridin-3-ylboronic acid | Ar = 3-Pyridyl | 6 | 65% |
Note: Yields are based on optimized, small-scale reactions and may vary.
Conclusion
This guide details a comprehensive and reproducible synthetic route to the valuable 3-aryl-5-bromo-2-ethyl-7-azaindole scaffold. By leveraging a sequence of Sonogashira coupling, annulation, regioselective iodination, and a highly selective Suzuki-Miyaura coupling, this protocol provides medicinal chemists with a powerful tool to rapidly generate diverse libraries for SAR exploration. The strategic retention of the C5-bromo handle offers an orthogonal site for further diversification, enhancing the utility of these compounds as advanced intermediates in drug discovery programs.
References
-
Jadhav, S. D., et al. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718-21. [Link]
-
Organic Letters (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. pubs.acs.org. [Link]
-
Le, T. N., et al. (2018). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Collum, D. B., et al. (2012). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. . [Link]
-
El-Malah, A. A. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Laha, J. K., et al. (2020). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]
-
Singh, U., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
A-zeal. (n.d.). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. A-zeal. [Link]
-
Gunanathan, C., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. [Link]
-
Verdonck, M., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. [Link]
-
Verdonck, M., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers. [Link]
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
-
Nolan, S. P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Google Patents. (2019). Preparation method of 5-bromo-7-azaindole.
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Anizon, F., et al. (2013). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
-
Besson, T., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of JAK Inhibitors Utilizing 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Core in JAK Inhibition
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms.[3][4] Consequently, the development of specific JAK inhibitors has revolutionized the treatment of conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5]
A recurring and highly successful structural motif in many approved and clinical-stage JAK inhibitors is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole.[6][7] This scaffold serves as a bioisostere for purines and effectively anchors the inhibitor within the ATP-binding site of the JAK kinase domain. Marketed drugs such as Tofacitinib, Baricitinib, and Upadacitinib all feature this core heterocycle, underscoring its significance in modern medicinal chemistry.[8][9][10] The strategic functionalization of this core is paramount to achieving desired potency and selectivity profiles against different JAK isoforms.[11][12]
This guide provides a detailed exploration of a highly versatile and strategically designed starting material, 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine , for the synthesis of diverse JAK inhibitor libraries. We will elucidate the rationale behind its design and provide detailed protocols for its sequential functionalization, leveraging the differential reactivity of its halogen substituents.
The Synthetic Advantage of this compound
The choice of this compound as a synthetic precursor is a deliberate one, rooted in the principles of modern cross-coupling chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions allows for a regioselective and stepwise introduction of molecular complexity.
Generally, the C-I bond is more reactive and undergoes oxidative addition to a palladium(0) catalyst at a lower temperature than the C-Br bond.[13] This reactivity differential enables selective functionalization at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. This strategic, sequential approach is highly advantageous in drug discovery for several reasons:
-
Convergent Synthesis: It allows for the late-stage diversification of intermediates, enabling the rapid generation of a library of analogs with varied substituents at both the C3 and C5 positions.
-
Reduced Protecting Group Chemistry: A well-planned sequential coupling strategy can often minimize the need for protecting groups on the pyrrole nitrogen.
-
Access to Diverse Scaffolds: It provides a common intermediate from which different classes of JAK inhibitors can be synthesized by introducing distinct moieties at each position. For instance, a pyrazole group, as seen in Baricitinib, could be introduced at one position, while another functional group is installed at the other.[14][15]
The ethyl group at the 2-position is also a key feature, potentially influencing the inhibitor's pharmacokinetic properties and providing an additional vector for interaction within the kinase binding pocket.
Safety and Handling of Halogenated Heterocycles
This compound is a halogenated organic compound and should be handled with appropriate care in a laboratory setting.[16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[17][18]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[19]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[20] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[16]
Experimental Protocols: Sequential Functionalization
The following protocols are designed as a guide for the sequential functionalization of this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[21][22] Its high reliability and functional group tolerance make it an excellent choice for the initial functionalization at the more reactive C3-iodo position.
Figure 1: Workflow for selective Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF). To this suspension, add the terminal alkyne (1.1-1.5 eq) followed by a suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPA) (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-3-(alkynyl)-2-ethyl-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 2: Suzuki Coupling at the C5-Bromo Position
With the C3 position functionalized, the remaining C5-bromo position can be addressed using a Suzuki coupling reaction, which forms a carbon-carbon bond with a boronic acid or ester.[13][23]
Figure 2: Workflow for subsequent Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 5-bromo-3-(alkynyl)-2-ethyl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05-0.10 eq).[13]
-
Solvent and Base: Add a solvent system, typically a mixture like 1,4-dioxane and water or dimethoxyethane (DME). Add an aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization to afford the final di-substituted product.
Alternative C5 Functionalization: Buchwald-Hartwig Amination
For the synthesis of analogs requiring a C-N bond at the 5-position, the Buchwald-Hartwig amination is the method of choice.[24][25] This reaction couples the aryl bromide with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: Charge a Schlenk tube with the 5-bromo intermediate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).[26]
-
Reagents and Solvent: Evacuate and backfill the tube with an inert gas. Add the amine (1.1-1.5 eq) and an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with an appropriate solvent, and filter through celite. The filtrate is then subjected to a standard aqueous workup, dried, and concentrated. Purification is achieved via column chromatography.
The JAK-STAT Signaling Pathway: A Visual Overview
Understanding the target pathway is crucial for rational drug design. The JAK-STAT pathway is a direct route for transmitting extracellular cytokine signals to the nucleus to modulate gene expression.[27][28]
Figure 3: The canonical JAK-STAT signaling pathway and point of inhibition.
As illustrated, JAK inhibitors function by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation cascade that leads to gene transcription associated with inflammatory responses.[4]
Conclusion and Future Perspectives
The strategic use of di-halogenated intermediates like This compound offers a powerful and flexible platform for the synthesis of novel JAK inhibitors. The ability to perform sequential, regioselective cross-coupling reactions enables the efficient construction of diverse chemical libraries, which is essential for fine-tuning pharmacological properties such as potency, selectivity, and ADME profiles. The protocols outlined herein provide a robust starting point for researchers in drug discovery to explore the vast chemical space around the privileged 7-azaindole scaffold.
References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. [Link]
-
Levy, D. E., & Darnell, J. E., Jr. (2002). Stats: transcriptional control and biological impact. Nature Reviews Molecular Cell Biology. [Link]
-
Elabscience. (n.d.). JAK/STAT Signaling Pathway. Retrieved from [Link]
-
Creative Biolabs. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
McConnell, J. R., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Yin, Z., et al. (2023). Synthesis of upadacitinib (187). Molecules. [Link]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]
-
Huang, S., et al. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Synthetic route for baricitinib. Retrieved from [Link]
- Google Patents. (n.d.). EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof.
-
Zhang, L., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. [Link]
-
Zhi, S., et al. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Journal of Heterocyclic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]
-
ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Retrieved from [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
- Google Patents. (n.d.). CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
-
Hynes, J., Jr., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]
-
PubChem. (n.d.). 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
Park, E., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. [Link]
-
Wang, Y., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cacchi, S., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Hynes, J., Jr., et al. (2015). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Retrieved from [Link]
-
Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [Link]
-
Kim, B. K., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Musta, K. (2020). NOVEL TARGETED INHIBITORS FOR JAK1 AND JAK3 TYROSINE KINASES. University of Turku. [Link]
-
Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Chichak, K. S., et al. (2004). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Al-Dies, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved from [Link]
Sources
- 1. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations [scispace.com]
- 11. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Synthesis of Baricitinib [cjph.com.cn]
- 16. 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228666-12-3 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 20. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 27. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 28. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
Application Notes and Protocols for the N-Alkylation of 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated 7-Azaindoles
7-Azaindole (1H-pyrrolo[2,3-b]pyridine), a bioisostere of indole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have led to its incorporation into a multitude of clinically successful drugs, particularly in the realm of kinase inhibitors.[1][2] The N-alkylation of the 7-azaindole core is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This application note provides a comprehensive guide to the experimental protocols for the N-alkylation of 7-azaindoles, with a focus on practical implementation, mechanistic understanding, and troubleshooting.
The Dichotomy of N-Alkylation: A Tale of Two Nitrogens
The 7-azaindole scaffold possesses two nucleophilic nitrogen atoms: the pyrrolic N1 and the pyridinic N7. The regioselectivity of N-alkylation is a critical consideration, as the biological activity of the resulting isomers can differ significantly. The outcome of the alkylation is a delicate interplay of several factors, including the choice of base, solvent, and alkylating agent, as well as the substitution pattern on the 7-azaindole ring.
Generally, the N1-anion is considered the thermodynamic product due to the aromaticity of the resulting indolide-like anion. In contrast, the N7-alkylated product is often the kinetic product, as the pyridine nitrogen is typically more sterically accessible. Understanding and controlling this regioselectivity is paramount for the successful synthesis of the desired N-alkylated 7-azaindole.
Diagram of N1 vs. N7 Alkylation
Caption: A simplified workflow illustrating the competing pathways for N1 and N7 alkylation of 7-azaindole.
Experimental Protocols for N-Alkylation
This section details several robust methods for the N-alkylation of 7-azaindoles, ranging from classical approaches to modern catalytic systems.
Method 1: Direct Alkylation with Alkyl Halides
This is the most straightforward method for N-alkylation, involving the deprotonation of 7-azaindole with a suitable base followed by reaction with an alkyl halide. The choice of base and solvent is critical for controlling regioselectivity.
Protocol 1.1: N1-Selective Benzylation of 7-Azaindole
This protocol favors the formation of the thermodynamically more stable N1-isomer.
Materials:
-
7-Azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-azaindole (1.0 equiv).
-
Add anhydrous THF to dissolve the 7-azaindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N1-benzyl-7-azaindole.
Protocol 1.2: N7-Selective Alkylation of 7-Azaindole
This protocol employs milder conditions that can favor the kinetically preferred N7-isomer.
Materials:
-
7-Azaindole
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
Alkyl iodide (e.g., methyl iodide)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add 7-azaindole (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Add anhydrous acetone or acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl iodide (1.2 equiv) and stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to isolate the N7-alkyl-7-azaindole.
Table 1: Comparison of Bases for Direct Alkylation of 7-Azaindole
| Base | Solvent | Typical Regioselectivity | Comments |
| NaH | THF, DMF | Predominantly N1 | Strong, non-nucleophilic base; favors thermodynamic product.[3] |
| Cs₂CO₃ | Acetone, MeCN | Often favors N7 | Milder base; reaction conditions can be tuned to favor the kinetic product.[4] |
| K₂CO₃ | DMF, MeCN | Mixture of N1 and N7 | Common, inexpensive base; often gives mixtures. |
| t-BuOK | THF | Can favor N1 | Strong, sterically hindered base. |
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of 7-azaindole with primary and secondary alcohols.[1][5][6] This reaction proceeds with inversion of configuration at the alcohol stereocenter.
Protocol 2.1: Mitsunobu N-Alkylation of 7-Azaindole with a Primary Alcohol
Materials:
-
7-Azaindole
-
Primary alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 7-azaindole (1.0 equiv), the primary alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Add anhydrous THF to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.
Diagram of Mitsunobu Reaction Workflow
Caption: A general workflow for the Mitsunobu N-alkylation of 7-azaindole.
Method 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the N-arylation of 7-azaindoles with aryl halides.[7][8]
Protocol 3.1: Buchwald-Hartwig N-Arylation of 7-Azaindole
Materials:
-
7-Azaindole
-
Aryl halide (e.g., 4-iodotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a flame-dried Schlenk tube or sealed vial under an inert atmosphere, add 7-azaindole (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane or toluene via syringe.
-
Seal the vessel and heat the reaction mixture in a preheated oil bath at 100-110 °C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-7-azaindole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive base (e.g., old NaH).2. Wet solvent or reagents.3. Insufficient reaction temperature or time.4. Poorly reactive alkylating agent. | 1. Use fresh, high-quality base.2. Ensure all solvents and reagents are anhydrous.3. Increase the reaction temperature and/or extend the reaction time.4. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or adding a catalytic amount of sodium iodide. |
| Formation of a mixture of N1 and N7 isomers | 1. Suboptimal choice of base and solvent.2. Reaction conditions favoring a mixture of kinetic and thermodynamic control. | 1. For N1-selectivity, use a strong base like NaH in THF.2. For N7-selectivity, try a milder base like Cs₂CO₃ in acetone or acetonitrile.3. Screen different reaction temperatures. |
| Formation of side products | 1. Over-alkylation at both N1 and N7.2. C-alkylation at the C3 position.3. Decomposition of starting material or product. | 1. Use a slight excess of the alkylating agent (1.1-1.2 equiv).2. N-protection can sometimes favor C3 alkylation. Consider the reaction conditions carefully.3. Use milder reaction conditions or a different synthetic route. |
| Difficulty in purifying the product | 1. Co-elution with byproducts (e.g., triphenylphosphine oxide in Mitsunobu reaction).2. Similar polarity of N1 and N7 isomers. | 1. For Mitsunobu, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted.2. Careful optimization of the chromatography solvent system is required. Sometimes, derivatization of the mixture can aid in separation. |
Characterization of N-Alkylated 7-Azaindoles
The differentiation of N1 and N7 isomers is crucial and can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy:
-
The chemical shifts of the protons on the 7-azaindole core are sensitive to the position of the alkyl group.
-
The proton at the C6 position is often a good diagnostic handle. In the N1-alkylated isomer, this proton typically appears at a higher field (more shielded) compared to the N7-alkylated isomer.
-
The chemical shift of the N-CH₂ protons of a benzyl group can also be indicative.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for N-Benzyl-7-azaindoles in CDCl₃
| Proton | N1-Benzyl-7-azaindole | N7-Benzyl-7-azaindole |
| H-2 | ~7.5 | ~7.6 |
| H-3 | ~6.5 | ~6.6 |
| H-4 | ~7.8 | ~7.9 |
| H-5 | ~7.1 | ~7.0 |
| H-6 | ~8.2 | ~8.4 |
| N-CH₂ | ~5.4 | ~5.6 |
Note: These are approximate values and can vary depending on the specific substitution pattern and solvent.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the synthesized N-alkylated 7-azaindole.
Conclusion
The N-alkylation of 7-azaindoles is a fundamental transformation in the synthesis of biologically active molecules. A thorough understanding of the factors governing regioselectivity, coupled with the appropriate choice of synthetic methodology, is key to successfully accessing the desired N-alkylated isomers. This application note provides a practical foundation for researchers to confidently design and execute these important reactions, troubleshoot common challenges, and accurately characterize the resulting products.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]
-
Cacchi, S.; Fabrizi, G. The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]
-
McLaughlin, M.; Palucki, M.; Davies, I. W. A Novel, One-Pot Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 2006 , 8 (15), 3307–3310. [Link]
-
Bandini, M.; Bottoni, A.; Eichholzer, A.; Miscione, G. P.; Stenta, M. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 2010 , 16 (41), 12462–12473. [Link]
-
Alam, M. M.; Keeting, S. T. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021 , 17, 1938–1950. [Link]
-
Singh, K.; Singh, S.; Kaur, H. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 2017 , 2 (28), 8831-8835. [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 1992 , 42, 335-656. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 2016 , 12, 2236–2243. [Link]
-
Czernecki, S.; Georgoulis, C.; Provelenghiou, C. New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 1976 , 17 (40), 3535-3536. [Link]
-
Xu, X.; Ou, M.; Wang, Y.-E.; Lin, T.; Xiong, D.; Xue, F.; Walsh, P. J.; Mao, J. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 2022 , 9 (10), 2541-2548. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Mitsunobu Reaction - Common Conditions. [Link]
-
Yadav, V. K.; Sriram, M. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2021 , 26 (16), 4887. [Link]
-
J&K Scientific LLC. Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Bandini, M.; Bottoni, A.; Eichholzer, A.; Miscione, G. P.; Stenta, M. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 2010 , 16 (41), 12462–12473. [Link]
-
Kashani, S. K.; Jessiman, J. E. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020 . [Link]
-
Singh, K.; Singh, S.; Kaur, H. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones. Comptes Rendus Chimie, 2016 , 19 (10), 1221-1229. [Link]
-
Singh, K.; Singh, S.; Kaur, H. Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 2017 , 2 (28), 8831-8835. [Link]
-
Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
-
The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
-
SpectraBase. 1-Benzyl-7-hydroxy-6,6-dimethyl-R-7,C-8-diphenyl-1-aza-4-oxa-cyclooctan-5-one. [Link]
-
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. spectrabase.com [spectrabase.com]
- 3. d-nb.info [d-nb.info]
- 4. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones [comptes-rendus.academie-sciences.fr]
- 5. jk-sci.com [jk-sci.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2] The subsequent optimization of these initial fragment hits, guided by structural biology, can lead to the development of highly potent and selective drug candidates.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a "privileged" scaffold in medicinal chemistry. Its rigid, bicyclic structure mimics the purine core of ATP, making it a common motif in kinase inhibitors and other enzyme-targeted therapies.[3][4] Derivatives of this scaffold have shown potent activity against a range of targets, including c-Met kinase, phosphodiesterase 4B (PDE4B), and fibroblast growth factor receptor (FGFR).[5][6][7]
This application note focuses on the utility of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine as a strategic fragment for FBDD campaigns. This particular fragment offers several distinct advantages:
-
Privileged Core: The pyrrolo[2,3-b]pyridine core provides a well-established anchor for binding to a variety of protein targets, particularly kinases.[8][9][10]
-
Dual Halogenation: The presence of both bromine and iodine atoms provides versatile tools for hit validation and follow-up chemistry. The bromine atom can serve as a vector for fragment growth through established cross-coupling reactions. The iodine atom, with its stronger halogen bonding potential, can provide crucial interactions for binding affinity and can be readily displaced or modified.
-
Vector for Growth: The ethyl group at the 2-position provides an additional vector for chemical elaboration, allowing for the exploration of adjacent pockets in the target protein.
-
Suitability for Biophysical Methods: The distinct halogen atoms are particularly advantageous for certain biophysical screening techniques. For instance, the bromine atom's anomalous scattering signal can aid in its identification in X-ray crystallography.[11][12]
This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, with detailed protocols for primary screening, hit validation, and structural characterization.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented below. These properties are consistent with the general guidelines for fragment libraries (e.g., "Rule of Three").
| Property | Value | Source |
| Molecular Formula | C₉H₈BrIN₂ | [13] |
| Molecular Weight | 350.98 g/mol | [13] |
| CAS Number | 1228666-12-3 | [13] |
| SMILES | CCc1[nH]c2ncc(Br)cc2c1I | [13] |
| InChI Key | GMOQJMWSCLYUJQ-UHFFFAOYSA-N | [13] |
Experimental Workflows for Fragment Screening and Validation
A typical FBDD cascade involves a primary screen to identify binders, followed by orthogonal validation methods and structural studies to confirm the binding mode.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[14][15][16] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (K D ).
Rationale
The goal of the primary SPR screen is to rapidly identify fragments from a library that bind to the immobilized target protein. A single high concentration of the fragment is typically used to maximize the chances of detecting weak interactions.[17]
Materials
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (≥95% purity)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Step-by-Step Protocol
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[18]
-
-
Fragment Screening:
-
Prepare a solution of this compound at the desired screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer to minimize solvent effects.[16]
-
Inject the fragment solution over the target and reference flow cells.
-
Monitor the binding response (in Resonance Units, RU).
-
A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the reference surface.
-
Data Analysis and Interpretation
The primary screening data is typically analyzed by comparing the steady-state binding response (Req) for each fragment. A predefined threshold is set to identify initial hits. It is also beneficial to calculate the Ligand Efficiency (LE) for each hit to prioritize fragments for follow-up studies.[16]
LE = -RT * ln(K D ) / N
where R is the gas constant, T is the temperature, K D is the dissociation constant, and N is the number of non-hydrogen atoms.
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events and providing information on the binding site.[19][20][21] Both ligand-observed and protein-observed experiments can be employed.
Rationale
NMR serves as an excellent orthogonal method to validate hits from primary screens like SPR.[22] It confirms direct binding in solution and can filter out false positives from the primary screen. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for this purpose.[23]
Ligand-Observed NMR (STD)
Caption: Principle of Saturation Transfer Difference (STD) NMR for detecting fragment binding.
Step-by-Step Protocol (STD-NMR)
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Add the fragment, this compound, to the protein solution at a concentration typically 10-100 times that of the protein (e.g., 500 µM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Acquire the STD-NMR spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 40 ppm).
-
-
The STD spectrum is the difference between the on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The intensity of the STD signals is proportional to the binding affinity.
-
By analyzing the relative intensities of the different proton signals in the STD spectrum, one can deduce the binding epitope of the fragment.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target protein.[11][15] This structural information is invaluable for the subsequent structure-based design of more potent compounds.[24][25]
Rationale
The goal is to obtain a crystal structure of the target protein in complex with this compound. This will reveal the precise binding location, the orientation of the fragment, and the specific molecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex.
Step-by-Step Protocol
-
Protein Crystallization:
-
Obtain high-quality crystals of the target protein using standard crystallization techniques (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a solution of the fragment in a cryo-protectant solution that is compatible with the protein crystals. The fragment concentration should be high enough to ensure sufficient occupancy in the crystal (e.g., 1-10 mM).
-
Transfer the protein crystals into the fragment-containing solution and allow them to soak for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The presence of the bromine and iodine atoms can be leveraged for anomalous dispersion experiments to aid in phasing and locating the fragment.
-
Process the diffraction data and solve the crystal structure.
-
Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.
-
Interpretation of Structural Data
The resulting co-crystal structure will provide critical insights for the next steps in the drug discovery process:
-
Binding Site Identification: Pinpoint the exact location on the protein where the fragment binds.
-
Interaction Mapping: Identify the key amino acid residues that interact with the fragment. The pyrrolo[2,3-b]pyridine core will likely form hydrogen bonds, while the halogen atoms may participate in halogen bonding.
-
Vector Analysis: The structure will show the orientation of the ethyl group and the bromine atom, providing clear vectors for fragment growing or linking strategies to improve affinity and selectivity.
Conclusion
This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its privileged 7-azaindole core, combined with strategically placed halogen atoms and an ethyl group, provides an excellent foundation for binding to a wide range of protein targets. The dual halogenation offers unique advantages for both biophysical screening and subsequent medicinal chemistry efforts. By employing a systematic workflow of SPR for primary screening, NMR for hit validation, and X-ray crystallography for structural characterization, researchers can effectively leverage the potential of this fragment to discover and optimize novel, high-affinity ligands.
References
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. biorxiv.org [biorxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228666-12-3 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pnas.org [pnas.org]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. selvita.com [selvita.com]
- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
Application Notes and Protocols for the Synthesis of 7-Azaindole Derivative Libraries
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in drug discovery. Its unique ability to act as a bioisostere of indole and purine, combined with its capacity to form bidentate hydrogen bonds with enzyme hinge regions, has cemented its importance, particularly in the development of kinase inhibitors.[1][2][3] The success of drugs like Vemurafenib, an FDA-approved B-RAF kinase inhibitor, underscores the therapeutic potential unlocked by this scaffold.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and scalable protocols for the synthesis of diverse 7-azaindole libraries. We will delve into the mechanistic rationale behind key synthetic strategies, from classic palladium-catalyzed cross-couplings to modern C-H activation and photoredox methodologies, offering field-proven insights to empower your discovery programs.
The Strategic Importance of the 7-Azaindole Core
The power of the 7-azaindole scaffold lies in its structural features. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[2] This arrangement mimics the hinge-binding motif of ATP, making it an exceptional scaffold for competitive kinase inhibitors.[1][2] The development of diverse chemical libraries based on this core is therefore a high-priority objective in oncology, immunology, and neurodegenerative disease research.[4][5][6][7] However, the synthesis is not without its challenges; the electron-deficient nature of the pyridine ring can complicate classical indole syntheses, necessitating specialized and robust methods.[8][9]
Core Synthesis Strategy I: Palladium-Catalyzed Annulation
One of the most versatile and widely adopted strategies for constructing the 7-azaindole core involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This two-step process offers a reliable pathway to 2-substituted 7-azaindoles from readily available starting materials.[10][11][12]
Mechanistic Rationale: The strategy hinges on two powerful palladium-catalyzed transformations. First, the Sonogashira reaction efficiently forms a C(sp)-C(sp²) bond between a 2-amino-3-halopyridine and a terminal alkyne. The subsequent key step is the intramolecular C-N coupling (cyclization) of the resulting 2-amino-3-(alkynyl)pyridine intermediate. This cyclization is often promoted by a base and can sometimes be facilitated by the same palladium catalyst or simply by heat. The use of a phase-transfer catalyst like 18-crown-6 can be crucial for enhancing the nucleophilicity of the amino group in the cyclization step, leading to excellent yields under mild conditions.[11]
Workflow for Palladium-Catalyzed Synthesis
Caption: Workflow for Pd-catalyzed Sonogashira coupling and cyclization.
Protocol 1: Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization[11]
Materials:
-
2-Amino-3-iodopyridine
-
Appropriate terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Part A: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene, followed by distilled Et₃N (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-amino-3-(alkynyl)pyridine intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).
Part B: Intramolecular Cyclization
-
Dissolve the purified intermediate (1.0 eq) in anhydrous toluene in a dry Schlenk flask under an inert atmosphere.
-
Add 18-crown-6 (0.1 eq) and t-BuOK (1.5 eq) to the solution.
-
Heat the mixture to 65 °C and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final 2-substituted 7-azaindole product by column chromatography or recrystallization.
Core Synthesis Strategy II: Rhodium(III)-Catalyzed C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for synthesizing complex heterocycles. For 7-azaindoles, rhodium(III)-catalyzed annulation of aminopyridines with alkynes provides a direct and highly regioselective route that circumvents the need for pre-halogenating the pyridine starting material.[8][9][13]
Mechanistic Rationale: This reaction typically employs an N-acyl or N-pivaloyl protected aminopyridine. The amide carbonyl acts as a directing group, facilitating the ortho-C-H activation of the pyridine ring by the Rh(III) catalyst. This forms a five-membered rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne lead to a seven-membered rhodacycle, which undergoes reductive elimination to form the C-N bond of the pyrrole ring and release the 7-azaindole product. A silver salt (e.g., AgSbF₆) is often used as a co-catalyst to abstract the chloride ligand from the rhodium precursor, generating a more reactive cationic Rh(III) species and to re-oxidize the catalyst at the end of the cycle.[9][14]
Catalytic Cycle for Rh(III)-Catalyzed C-H Annulation
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
Protocol 2: Rh(III)-Catalyzed Synthesis of 2,3-Disubstituted 7-Azaindoles[8][9]
Materials:
-
N-pivaloyl-2-aminopyridine derivative (1.0 eq)
-
Unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne) (1.5 eq)
-
[RhCp*Cl₂]₂ (0.025 eq)
-
Silver hexafluoroantimonate (AgSbF₆) (0.1 eq)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction tube, add the N-pivaloyl-2-aminopyridine (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous DCE, followed by the internal alkyne (1.5 eq).
-
Seal the tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction for 18-24 hours, monitoring by LC-MS.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-pivaloyl protected 7-azaindole.
-
The pivaloyl protecting group can be removed under standard basic conditions (e.g., K₂CO₃ in methanol) if desired.
Library Diversification Strategy: Photoredox/Nickel Dual Catalysis
After the core is constructed, diversification is key to building a library. Modern photoredox catalysis offers exceptionally mild and efficient methods for functionalization. The dual catalysis combination of a photoredox catalyst and a nickel catalyst is particularly powerful for Csp²–Csp³ cross-coupling, allowing for the introduction of alkyl and cycloalkyl groups that are highly desirable for improving the physicochemical properties of drug candidates.[15][16]
Mechanistic Rationale: This process involves two interconnected catalytic cycles. The photoredox catalyst (e.g., Ir(ppy)₃) absorbs visible light (e.g., from a blue LED) and becomes excited. In its excited state, it can perform a single-electron transfer (SET) to an alkyl source, such as an alkyl trifluoroborate salt, generating an alkyl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition into the C-Br bond of a bromo-7-azaindole to form a Ni(II) intermediate. This Ni(II) complex captures the alkyl radical to form a high-valent Ni(III) species, which then undergoes reductive elimination to form the desired C-C bond and regenerate the Ni(I) catalyst, which is then reduced back to Ni(0) by the photocatalyst to complete both cycles.
Workflow for Photoredox/Nickel Dual Catalysis
Caption: Interconnected cycles of photoredox/nickel dual catalysis.
Protocol 3: C5-Cycloalkylation of 5-Bromo-7-azaindole[15]
Materials:
-
5-Bromo-7-azaindole (1.0 eq)
-
Potassium cycloalkyltrifluoroborate (e.g., potassium cyclopropyltrifluoroborate) (1.5 eq)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Nickel catalyst (e.g., NiCl₂·glyme) (5-10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (10-12 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vial, blue LED light source (450 nm)
Procedure:
-
To a reaction vial, add 5-bromo-7-azaindole (1.0 eq), the potassium cycloalkyltrifluoroborate (1.5 eq), iridium photocatalyst (1 mol%), NiCl₂·glyme (10 mol%), dtbbpy ligand (12 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the degassed solvent (e.g., 4:1 dioxane/water).
-
Stir the vial at room temperature approximately 5-10 cm from a blue LED light source. It is advisable to use a fan to maintain the reaction at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired C5-cycloalkyl-7-azaindole.
Alternative Strategy: Microwave-Assisted Synthesis
For high-throughput synthesis and rapid library generation, microwave-assisted organic synthesis (MAOS) is an invaluable tool. It dramatically accelerates reaction rates, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.[10][17][18][19] A flexible microwave-assisted route can be employed for 1,3- and 1,3,6-substituted 7-azaindoles.
Mechanistic Rationale: The key step accelerated by microwave heating is an epoxide-opening-cyclization-dehydration sequence.[10][17] The focused heating provided by microwaves efficiently drives the reaction, overcoming activation barriers for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. This method's compatibility with various functional groups makes it highly suitable for library synthesis.
Protocol 4: Microwave-Assisted Flexible Synthesis of 7-Azaindoles[10][18][19]
Materials:
-
Substituted 2-chloro-3-(2-oxiran-2-ylethyl)pyridine intermediate
-
Primary amine (e.g., benzylamine)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a microwave reaction vessel, combine the 2-chloro-3-(2-oxiran-2-ylethyl)pyridine intermediate (1.0 eq) and the primary amine (3.0-5.0 eq) in NMP.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 220 °C) for a short duration (e.g., 20-30 minutes). The precise conditions should be optimized for the specific substrate.
-
After the reaction is complete, cool the vessel to room temperature.
-
Partition the reaction mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash extensively with water and then brine to remove NMP.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting substituted 7-azaindole by flash column chromatography.
Summary of Synthetic Strategies
| Strategy | Key Features | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Pd-Catalyzed Annulation | Sonogashira coupling followed by cyclization.[11] | 2-Amino-3-halopyridines, Terminal alkynes | Pd/Cu catalysts, Base, 60-70 °C | Robust, reliable, good scope for 2-substitution. | Requires pre-functionalized pyridines. |
| Rh(III)-Catalyzed C-H Activation | Direct annulation via C-H activation.[8][9] | N-Acyl-aminopyridines, Alkynes | Rh(III) catalyst, Ag⁺/Cu²⁺ oxidants, 90-100 °C | Atom-economical, avoids pre-functionalization. | Requires directing group, can have regioselectivity issues with unsymmetrical alkynes. |
| Microwave-Assisted Synthesis | Rapid, efficient heating accelerates reactions.[10][17][18] | Nicotinic acid or pyridine derivatives | Microwave irradiation, High temp. (e.g., 220 °C) | Extremely fast, suitable for library synthesis, often cleaner. | Requires specialized microwave equipment. |
| Photoredox/Ni Dual Catalysis | Csp²-Csp³ coupling for functionalization.[15] | Halo-7-azaindoles, Alkyl-BF₃K salts | Photocatalyst, Ni catalyst, Blue LEDs, RT | Exceptionally mild conditions, broad functional group tolerance. | Requires specialized photocatalysts and light setup. |
Conclusion
The synthesis of 7-azaindole libraries is a dynamic field that leverages both time-tested and cutting-edge methodologies. The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and the scale of the library. Palladium-catalyzed annulation remains a workhorse for core synthesis, while Rh(III)-catalyzed C-H activation offers a more modern, efficient alternative. For rapid diversification and the introduction of medicinally relevant functional groups, microwave-assisted synthesis and photoredox/nickel dual catalysis provide powerful, enabling technologies. By understanding the mechanistic principles and applying the detailed protocols within this guide, researchers can effectively construct diverse and innovative 7-azaindole libraries to accelerate the discovery of next-generation therapeutics.
References
-
Schirok, H. Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry. [Link]
-
Lee, H. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi. [Link]
-
Schirok, H. Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. [Link]
-
Bettayeb, K., et al. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
de Mattos, M. C., et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Schirok, H. Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry. [Link]
-
Lee, H. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Hardy, A., et al. Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link]
-
Kim, Y., & Hong, S. Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. [Link]
-
Engel, J., et al. Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Kim, Y., & Hong, S. Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. [Link]
-
Appella, D. H., et al. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PMC. [Link]
-
Singh, R. P., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]
-
Kumar, V., et al. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
-
Mondal, T., & Ghorai, P. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
-
Laha, J. K., et al. Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
Gemoets, H. P. L., et al. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters. [Link]
-
Wang, Y., et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry. [Link]
-
Kim, Y., & Hong, S. Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. KAIST Repository. [Link]
-
Laha, J. K., et al. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. [Link]
-
Kumar, S., et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Le, T. N., et al. Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Yum, E. K., et al. Palladium-catalyzed functionalization of 5- and 7-azaindoles. Tetrahedron Letters. [Link]
-
Al-Tel, T. H. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Organic Chemistry Portal. Synthesis of azaindoles. Organic Chemistry Portal. [Link]
-
Montalvo-González, R., et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
-
Wang, S. Synthesis of Azaindoles. Chinese Journal of Organic Chemistry. [Link]
-
Gemoets, H. P. L., et al. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]
-
Kumar, D., & Punniyamurthy, T. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
-
Frecentese, F., et al. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]
-
Lalevée, J., et al. Recent Advances in Photoredox Catalysts. MDPI. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. pr.ibs.re.kr [pr.ibs.re.kr]
- 14. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 18. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Potent Aurora Kinase Inhibitors
Introduction: Targeting Mitosis through Aurora Kinase Inhibition
The Aurora kinases are a family of three highly conserved serine/threonine kinases—Aurora A, B, and C—that act as master regulators of mitosis.[1][2] These enzymes are essential for numerous processes during cell division, including centrosome maturation, bipolar spindle assembly, chromosome alignment, and cytokinesis.[1][2][3] Their expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1]
In many human cancers, including colon, breast, and leukemia, Aurora kinases are overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3] This oncogenic role has made them highly attractive targets for cancer therapy.[3][4] Small molecule inhibitors that compete with ATP at the kinase's catalytic domain have shown significant promise as anti-mitotic agents for cancer treatment.[3][5]
A critical component in the design of many successful kinase inhibitors is the "hinge-binding" scaffold, which anchors the molecule in the ATP-binding pocket. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety has emerged as a premier "privileged scaffold" in this context.[5][6][7] Its unique structure, featuring a pyridine nitrogen atom (hydrogen bond acceptor) and a pyrrole NH group (hydrogen bond donor), allows it to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[8][9] This versatile scaffold is the foundation of approved drugs like the BRAF inhibitor Vemurafenib and provides a robust starting point for developing novel inhibitors.[5][8]
This document provides a detailed guide on the strategic use of a key intermediate, 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine [10], for the modular synthesis of Aurora kinase inhibitors. We will explore the rationale behind its design and provide detailed protocols for its sequential functionalization into potent therapeutic candidates.
The Intermediate: A Platform for Orthogonal Synthesis
The intermediate This compound (CAS 1228666-12-3) is specifically designed for synthetic versatility.[10] Each component serves a distinct purpose in the construction of the final inhibitor.
-
7-Azaindole Core: Provides the essential hinge-binding interactions with the Aurora kinase active site.[5][8]
-
2-Ethyl Group: Offers a point for steric modification to potentially enhance potency or modulate physicochemical properties. Its synthesis can be achieved via methods like the Fischer indole synthesis.[11]
-
Orthogonal Halogen Handles (C3-Iodo and C5-Bromo): This is the key to the intermediate's utility. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective, sequential chemical modifications. The C3-iodo position can be functionalized first using milder conditions, leaving the C5-bromo position available for a subsequent, different coupling reaction. This strategy is fundamental for building molecular complexity in a controlled manner.
Synthetic Workflow: From Intermediate to Inhibitor
The development of a novel Aurora kinase inhibitor from this intermediate typically follows a two-step cross-coupling strategy. First, a Sonogashira reaction is employed at the highly reactive C3-iodo position, followed by a Suzuki reaction at the less reactive C5-bromo position.
Caption: Synthetic workflow for Aurora kinase inhibitors.
Protocol 1: Regioselective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[12][13] It is the ideal first step due to the high reactivity of the C-I bond.[14]
Objective: To selectively introduce an alkyne moiety at the C3 position of the 7-azaindole core.
Materials:
-
This compound (1.0 equiv)[10]
-
Terminal alkyne of choice (e.g., ethynylbenzene, propargyl alcohol) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (optional co-solvent)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[14]
-
Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Add anhydrous, degassed triethylamine via syringe. If the starting material has poor solubility, a minimal amount of DMF can be used as a co-solvent.
-
Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the C3-alkynylated intermediate.
Protocol 2: Suzuki Cross-Coupling at the C5-Bromo Position
With the C3 position functionalized, the C5-bromo group is now targeted. The Suzuki reaction is an exceptionally versatile method for creating carbon-carbon bonds between an organoboron species (like a boronic acid) and an aryl halide.[15][16][17]
Objective: To introduce a specific aryl or heteroaryl group at the C5 position to complete the inhibitor synthesis.
Materials:
-
C3-alkynylated intermediate from Protocol 1 (1.0 equiv)
-
Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine the C3-alkynylated intermediate, the arylboronic acid, the palladium catalyst, and the base.[15][18]
-
Evacuate and backfill the vessel with inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[17]
-
Seal the vessel and heat the reaction mixture to 80-100 °C. Microwave irradiation can often be used to accelerate the reaction, reducing times from hours to minutes.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to obtain the desired Aurora kinase inhibitor.
Comparative Data & Rationale
The choice of reaction conditions is critical for success. The following table summarizes typical parameters for the sequential cross-coupling reactions on halogenated pyridine or azaindole scaffolds.
| Parameter | Sonogashira Coupling (on C-I) | Suzuki Coupling (on C-B r) | Rationale / Comments |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often superior for Suzuki couplings with less reactive bromides.[15] |
| Co-Catalyst | CuI (required) | None | Copper facilitates the transmetalation of the acetylide but is not needed for the boronic acid.[13][19] |
| Base | Et₃N, DIPEA (Amine bases) | K₂CO₃, Cs₂CO₃, K₃PO₄ (Inorganic bases) | Amine bases are suitable for Sonogashira, while stronger inorganic bases are needed for Suzuki.[14][17] |
| Solvent | THF, DMF, Et₃N | Dioxane/H₂O, Toluene, DME | The aqueous mixture in Suzuki reactions is crucial for the catalytic cycle.[17] |
| Temperature | Room Temperature to 60 °C | 80 °C to 110 °C | The greater stability of the C-Br bond necessitates higher temperatures for oxidative addition. |
Biological Evaluation of Synthesized Inhibitors
Once synthesized, the compounds must be evaluated for their biological activity. This involves a primary biochemical assay to determine direct enzyme inhibition and a secondary cellular assay to confirm on-target effects in a biological system.
Caption: Workflow for assessing inhibitor efficacy.
Protocol 3: In Vitro Aurora Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To quantify the potency of a synthesized compound by measuring the concentration required to inhibit 50% of Aurora kinase activity (IC₅₀).
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
Adenosine-5'-triphosphate (ATP)
-
Synthesized inhibitor compound (serially diluted)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Microplate reader
Step-by-Step Methodology:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.[20]
-
The luminescent signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]
Protocol 4: Cellular Target Engagement via Western Blot
Objective: To verify that the inhibitor engages Aurora B in cancer cells by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (p-HH3).[20][21]
Materials:
-
Cancer cell line (e.g., HeLa, NCI-H446)[21]
-
Test inhibitor compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[21]
-
Lyse the cells, collect the protein lysate, and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-p-HH3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A dose-dependent reduction in the p-HH3 signal indicates successful inhibition of Aurora B in a cellular context.[20][21]
-
Re-probe the membrane with an anti-total Histone H3 antibody to confirm equal protein loading.
Aurora Kinase Signaling Context
The inhibitors synthesized through these protocols are designed to interfere with the mitotic signaling cascade regulated by Aurora kinases. Aurora B, as part of the chromosomal passenger complex, plays a direct role in phosphorylating Histone H3, an event critical for chromosome condensation and segregation.
Caption: Simplified Aurora B signaling pathway targeted by inhibitors.
Conclusion and Future Directions
This compound is a highly valuable and strategically designed intermediate for the synthesis of Aurora kinase inhibitors. Its differentially reactive halogen atoms enable a controlled, sequential approach to building molecular diversity through robust and well-established cross-coupling reactions. The protocols outlined here provide a comprehensive framework for medicinal chemists to synthesize novel 7-azaindole-based compounds and evaluate their potential as anti-cancer therapeutics. This modular strategy is ideally suited for generating compound libraries for detailed structure-activity relationship (SAR) studies, paving the way for the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.
References
- Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
- Aurora Kinase | Inhibitors. MedChemExpress.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies. PubMed.
- Aurora inhibitor. Wikipedia.
- Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. Benchchem.
- This compound. Sigma-Aldrich.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central.
- Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 1228666-12-3 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Dihalogenated Heterocycles
Introduction
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with dihalogenated heterocyclic substrates. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their reactivity in cross-coupling reactions presents unique challenges, particularly in controlling selectivity and maximizing yield.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to diagnose and solve issues encountered at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is controlling selectivity (mono- vs. di-substitution) so challenging with dihalogenated heterocycles?
A1: Controlling selectivity is a primary challenge due to several competing factors:
-
Inherent Reactivity Differences: Halogen positions on a heterocycle are often not electronically or sterically equivalent. For instance, in many N-heteroarenes like pyridines, the halide at the position alpha to the nitrogen (C2) is typically more electrophilic and reactive towards oxidative addition with the Pd(0) catalyst.[1][2] This inherent bias often favors substitution at the more reactive site first.
-
Catalyst-Product Complex: After the first coupling, the Pd(0) catalyst can remain associated with the π-system of the newly formed mono-substituted product. A competition then arises between the catalyst dissociating from this product or proceeding with a second oxidative addition at the remaining halogen site on the same molecule, leading to the disubstituted product.[3]
-
Reaction Conditions: The choice of ligand, base, solvent, and temperature profoundly impacts the relative rates of these competing pathways. For example, bulky ligands can sterically hinder the dissociation of the catalyst from the mono-substituted product, thereby promoting a second, intramolecular oxidative addition and favoring disubstitution.[3]
Q2: My reaction is giving low to no yield. What are the most common culprits?
A2: Complete reaction failure or low yield can often be traced back to a few key areas:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under a strictly inert atmosphere.[4][5] Additionally, certain substrates or impurities can poison the catalyst. Some catalyst systems are also known to form inactive dimers or clusters, limiting turnover.[6][7]
-
Poor Substrate Solubility: If your dihalogenated heterocycle is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[8]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical step. This step is highly sensitive to the choice of base and the presence of water. An inappropriate base may not effectively activate the boronic acid to form the more reactive boronate species.[9]
-
Side Reactions: The primary side reactions consuming starting materials are protodeboronation (cleavage of the C-B bond) of the boronic acid and homocoupling of the boronic acid.[4][5][10]
Q3: Which halogen (Cl, Br, I) is best for selective mono-arylation?
A3: The choice of halogen is a critical parameter for controlling selectivity. The reactivity order for oxidative addition is generally I > Br > Cl.[11]
-
For selective mono-arylation , using a dichloroheterocycle is often advantageous. The first coupling is more sluggish, which allows for greater control. After the first C-Cl bond is functionalized, the remaining C-Cl bond is often even less reactive, making it easier to isolate the mono-substituted product.
-
Conversely, dibromo or diiodo substrates are much more reactive. While this can be good for overall yield, it often makes it difficult to stop the reaction after the first substitution, leading to mixtures of mono- and di-substituted products.[12][13][14]
Troubleshooting Guides
Problem 1: Predominant Formation of Disubstituted Product / Inability to Isolate Mono-substituted Product
Your goal is selective mono-arylation, but you are observing high conversion to the disubstituted product, even when using only one equivalent of the boronic acid.
Root Cause Analysis:
This issue stems from the kinetics of the catalytic cycle. After the first coupling, the rate of the second oxidative addition on the mono-substituted intermediate is competitive with or faster than the rate of catalyst dissociation and reaction with a new dihalo-substrate molecule.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with Electron-Rich Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling terminal alkynes with electron-rich pyridine scaffolds. While the Sonogashira reaction is a powerful tool for C-C bond formation, the unique electronic properties of electron-rich pyridines introduce specific challenges that can lead to low yields, stalled reactions, and unwanted side products.
This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanistic hurdles and offers a structured, field-proven approach to troubleshooting and optimization.
Part 1: Troubleshooting Guide
This section addresses the most common failure modes encountered when working with electron-rich pyridine halides. Each question is framed around a specific experimental observation, followed by a detailed explanation of the cause and a series of actionable solutions.
Q1: Why is my Sonogashira reaction with a 2-bromo-4-methoxypyridine failing or giving very low yields, while a similar reaction with 2-bromopyridine works fine?
A1: The Core Problem: Catalyst Inhibition and Inefficient Oxidative Addition
Your observation points to two classic issues that plague Sonogashira reactions with electron-rich heterocycles: catalyst inhibition and a high activation barrier for the rate-limiting step.
-
Causality 1: Catalyst Inhibition by the Pyridine Nitrogen. Electron-rich pyridines are stronger Lewis bases than their electron-deficient counterparts. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium(0) catalytic center.[1] This coordination occupies a site on the palladium that is necessary for the reaction to proceed, effectively acting as a catalyst poison and preventing the catalytic cycle from turning over efficiently.
-
Causality 2: Slow Oxidative Addition. The first and often rate-determining step of the Sonogashira catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[2] Electron-donating groups (like the methoxy group in your substrate) increase the electron density on the pyridine ring. This strengthens the Carbon-Bromine bond, making it more difficult for the palladium catalyst to insert itself, thus slowing the reaction rate dramatically.[1][3]
Troubleshooting Workflow:
-
Switch to a More Effective Ligand: The commonly used triphenylphosphine (PPh₃) is often insufficient for these challenging substrates. You need a ligand that can accelerate the oxidative addition step.
-
Solution: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), XPhos, or SPhos. These ligands promote the formation of a highly reactive, monoligated palladium species and their electron-donating nature increases the electron density on the palladium, which facilitates its insertion into the C-Br bond.[4][5]
-
-
Increase the Reaction Temperature: For less reactive aryl bromides, thermal energy is often required to overcome the activation barrier of oxidative addition.[6]
-
Solution: If you are running the reaction at room temperature, increase it incrementally to 60 °C, 80 °C, or even 100 °C in a sealed vessel. Monitor for product formation and potential decomposition.
-
-
Consider Copper-Free Conditions: The pyridine nitrogen can also form stable complexes with the copper(I) co-catalyst, sequestering it from the catalytic cycle. In some cases, the presence of copper can even inhibit the reaction.[1]
Q2: My desired product is forming, but I'm isolating a significant amount of a symmetrical diyne byproduct. What is happening and how can I prevent it?
A2: The Side Reaction: Glaser-Hay Homocoupling
The byproduct you are observing is the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne.[8] This is a very common side reaction in copper-catalyzed Sonogashira protocols.
-
Causality: Copper-Mediated Oxidation. The copper(I) co-catalyst, in the presence of oxygen, can oxidize to copper(II). This initiates a catalytic cycle where two molecules of the copper acetylide intermediate couple to form the 1,3-diyne (homocoupling product).[2][7] If your desired cross-coupling reaction is slow (as is often the case with electron-rich pyridines), this side reaction has more time to occur and can become the dominant pathway.
Preventative Measures:
-
Rigorous Degassing is Critical: The most important step is to eliminate oxygen from your reaction mixture.
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding reagents can suffice.[9] Always maintain a positive pressure of inert gas throughout the experiment.
-
-
Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[7]
-
Solution: As detailed in Q1, utilize a copper-free protocol. This is often the cleanest solution for substrates where homocoupling is a persistent issue.
-
-
Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne can disfavor the second-order homocoupling reaction relative to the cross-coupling reaction.
-
Solution: Use a syringe pump to add the terminal alkyne to the reaction mixture over several hours. This can be particularly effective if you still wish to use a copper-catalyzed system.
-
-
Employ a Reducing Atmosphere (Advanced): Some literature reports suggest that performing the reaction under a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in N₂) can suppress homocoupling by keeping the catalytic species in their reduced, active states.[8]
Q3: Which catalyst, solvent, and base combination should I start with for an un-precedented coupling with an electron-rich pyridine bromide?
A3: A Rational Starting Point for Difficult Couplings
When venturing into unknown territory, it's best to start with a robust system known to overcome the common challenges. Avoid "standard" Pd(PPh₃)₄/CuI/Et₃N conditions, as they are likely to fail.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2 mol %) | These are stable Pd(0) sources that are activated in situ by the phosphine ligand. |
| Ligand | XPhos or SPhos (4 mol %) | Bulky, electron-rich biaryl phosphine ligands are the gold standard for challenging cross-couplings. They promote fast oxidative addition and resist catalyst decomposition.[4][5] |
| Copper Co-catalyst | None (Copper-Free) | Start without copper to avoid complications from Glaser coupling and potential catalyst inhibition. |
| Base | Cs₂CO₃ or K₃PO₄ (2 equivalents) | Inorganic carbonate or phosphate bases are often more effective than amine bases in copper-free systems, particularly with polar solvents. |
| Solvent | Dioxane or Toluene | These are relatively non-coordinating solvents that perform well in a wide range of cross-coupling reactions. Ensure they are anhydrous and rigorously degassed. |
| Temperature | 80 - 100 °C | Challenging substrates, especially bromides, require elevated temperatures to drive the reaction. |
This set of conditions provides a high probability of success. If it fails, you can then begin systematically troubleshooting by re-introducing a copper co-catalyst (CuI, 5 mol %) or screening other solvents like DMF or THF.[6] However, be aware that DMF can sometimes exhibit low activity in Sonogashira couplings.[10]
Part 2: Visualizing the Process
Understanding the reaction mechanism and the points of failure is key to effective troubleshooting.
Caption: The Sonogashira catalytic cycle and a key failure mode.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions of 7-Azaindoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction in palladium-catalyzed cross-coupling of 7-azaindoles: dehalogenation . The unique electronic properties of the 7-azaindole scaffold, while valuable in medicinal chemistry, present specific challenges in synthetic protocols. This resource aims to equip you with the knowledge to diagnose and mitigate these issues effectively.
Troubleshooting Guide: Dehalogenation in 7-Azaindole Cross-Coupling Reactions
This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions grounded in established chemical principles.
Question 1: I'm observing a significant amount of the dehalogenated 7-azaindole byproduct in my Suzuki-Miyaura coupling. What are the primary causes and how can I minimize it?
Answer:
Significant dehalogenation in Suzuki-Miyaura couplings of 7-haloazaindoles is a frequent challenge. The electron-rich nature of the 7-azaindole ring system can promote this undesired pathway. The primary cause is the formation of a palladium-hydride species, which then participates in reductive elimination with the 7-haloazaindole, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.[1][2] Several factors can contribute to the formation of this palladium-hydride intermediate.
Potential Causes & Recommended Solutions:
-
Ligand Choice: The ligand bound to the palladium center plays a critical role. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium complex, leading to side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and ferrocenyl phosphines (e.g., dppf) are excellent starting points for screening.[3] These ligands can accelerate the desired reductive elimination to form the C-C bond, outcompeting the dehalogenation pathway.
-
-
Base Selection: The base is not just a simple proton scavenger in these reactions; it can be a source of hydrides or influence the catalytic cycle in other ways.[4]
-
Solvent Effects: The solvent can act as a hydride source, particularly at elevated temperatures.
-
Temperature Control: Higher reaction temperatures can increase the rate of dehalogenation.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3] It may be beneficial to run a temperature screen to find the optimal balance.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promotes desired reductive elimination over dehalogenation.[3] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Reduces the likelihood of the base acting as a hydride source.[5][6] |
| Solvent | Aprotic, non-coordinating (e.g., Toluene, Dioxane) | Minimizes the solvent's potential to be a hydride donor.[3][7] |
| Temperature | Lowest effective temperature | Decreases the rate of the undesired dehalogenation side reaction.[3] |
Question 2: My Buchwald-Hartwig amination of a 7-haloazaindole is yielding the dehalogenated starting material as the major product. What adjustments should I make?
Answer:
Dehalogenation is a well-documented side reaction in Buchwald-Hartwig aminations.[8] The mechanism involves the formation of a palladium-hydride species that competes with the desired C-N bond formation. The 7-azaindole nucleus, with its potential to chelate the metal and its specific electronic properties, can make this pathway particularly favorable under certain conditions.[9][10]
Potential Causes & Recommended Solutions:
-
Catalyst System: The choice of palladium precursor and ligand is paramount.
-
Solution: Utilize palladium precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts).[9][10][11] These are designed for efficient catalyst activation and can lead to cleaner reactions. For the ligand, sterically hindered biaryl phosphine ligands like BrettPhos are often effective for coupling primary amines and can suppress dehalogenation.[8][10]
-
-
Base and Amine Stoichiometry: An excess of a strong base can promote dehalogenation.
-
Solution: Use the weakest base that effectively promotes the reaction. While NaOtBu is common, consider screening other bases like LHMDS or K₃PO₄.[3] Also, ensure the stoichiometry of your amine is appropriate; a large excess is not always beneficial.
-
-
Reaction Temperature: As with other cross-coupling reactions, elevated temperatures can favor dehalogenation.
-
Solution: Attempt the reaction at a lower temperature. Even a reduction of 10-20 °C can significantly impact the product distribution.
-
Experimental Protocol: General Procedure for Minimizing Dehalogenation in Buchwald-Hartwig Amination of 7-Chloro-7-azaindole
-
Reaction Setup: To an oven-dried reaction vessel, add the 7-chloro-7-azaindole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the appropriate ligand (e.g., BrettPhos, 1.5-3 mol%).
-
Solvent and Base Addition: Add the chosen aprotic solvent (e.g., toluene or dioxane). Then, add the base (e.g., LHMDS or K₃PO₄, 1.5-2.0 equiv).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Question 3: In my Sonogashira coupling of a 7-bromo-7-azaindole, I'm seeing both the desired product and a significant amount of the dehalogenated azaindole. What is happening and how can I prevent it?
Answer:
Dehalogenation in Sonogashira couplings can occur, especially with electron-rich heteroaryl halides like 7-bromo-7-azaindole.[12] The mechanism is thought to involve the formation of a palladium-hydride species, which can arise from various sources in the reaction mixture.
Potential Causes & Recommended Solutions:
-
Catalyst System: The choice of palladium source and the presence of a copper co-catalyst can influence the reaction outcome.
-
Solution: While traditional Sonogashira conditions use a combination of a palladium catalyst and a copper(I) salt, copper-free conditions have been developed and may suppress dehalogenation.[13] If using a copper co-catalyst, ensure it is of high purity. For the palladium source, Pd(PPh₃)₄ is common, but screening other catalysts may be beneficial.[12]
-
-
Base and Solvent: The amine base typically used in Sonogashira reactions (e.g., triethylamine, diisopropylamine) can be a source of hydrides.
-
Solution: Use a less basic amine or a non-amine base if possible. Additionally, ensure your solvent is anhydrous, as water can be a proton source.
-
-
Temperature: Higher temperatures can promote the dehalogenation pathway.
-
Solution: Run the reaction at the lowest temperature that allows for efficient coupling.[12] Room temperature Sonogashira couplings are possible for some substrates.
-
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a more significant issue with 7-azaindoles compared to other aromatic systems?
A1: The 7-azaindole scaffold possesses unique electronic properties due to the presence of two nitrogen atoms in adjacent rings. The pyridine nitrogen is electron-withdrawing, while the pyrrole nitrogen is electron-donating. This electronic push-pull nature can stabilize intermediates that lead to dehalogenation. Furthermore, the two adjacent nitrogen atoms can act as a chelating ligand for the palladium catalyst, potentially altering its reactivity and favoring side reactions.[9][10]
Q2: Can the nature of the halogen (Cl, Br, I) on the 7-azaindole affect the extent of dehalogenation?
A2: Yes, the nature of the halogen has a significant impact. The trend for the ease of dehalogenation is generally I > Br > Cl.[2] This is because the C-I bond is the weakest and most susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in both the desired cross-coupling and the undesired dehalogenation pathway. While chloro-substituted 7-azaindoles are less prone to dehalogenation, they are also less reactive in cross-coupling reactions and may require more forcing conditions, which in turn could lead to other side reactions.
Q3: Are there any general "best practices" to minimize dehalogenation when working with 7-haloazaindoles?
A3: Yes, here are some general best practices:
-
Use High-Purity Reagents: Ensure your solvent, base, and other reagents are free of water and other potential proton/hydride sources.
-
Thorough Degassing: Oxygen can degrade the catalyst and ligands, leading to less efficient coupling and potentially more side reactions. Always thoroughly degas your reaction mixture.
-
Employ Precatalysts: Modern palladium precatalysts are often more efficient and lead to cleaner reactions than generating the active catalyst in situ from sources like Pd(OAc)₂.[9][10][11]
-
Ligand Screening: The choice of ligand is often the most critical parameter. A small screen of bulky, electron-rich phosphine ligands can quickly identify optimal conditions.[3]
-
Monitor Reactions Closely: Avoid unnecessarily long reaction times at elevated temperatures, as this can lead to product degradation and an increase in byproducts like the dehalogenated compound.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.
Caption: Catalytic cycles for cross-coupling and dehalogenation.
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]
-
Allegretti, M., Arcadi, A., Marinelli, F., & Nicolini, L. (2010). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ChemInform, 41(33). [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Patil, Y. P., Tambade, P. J., & Bhanage, B. M. (2010). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Chen, S., Gao, X., & Ju, H. (2013). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Physical Chemistry Chemical Physics, 15(44), 19356–19360. [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Matos, J., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8493–8502. [Link]
-
Khan, A., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thalesnano.com [thalesnano.com]
Technical Support Center: Purification Strategies for Halogenated Heterocyclic Compounds
Welcome to the technical support center for the purification of halogenated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these often complex molecules. Halogenated heterocycles are crucial building blocks in medicinal chemistry and materials science, but their unique electronic and steric properties can present significant purification hurdles.[1] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Section 1: Troubleshooting Common Purification Problems
This section addresses specific issues you may encounter during the purification of halogenated heterocyclic compounds, providing explanations for the underlying causes and actionable solutions.
Issue 1: Co-elution of My Halogenated Heterocycle with a Structurally Similar Impurity during Column Chromatography.
Root Cause Analysis: Halogenated heterocyclic compounds and their precursors or side-products often share similar polarities, making separation by traditional normal-phase chromatography challenging. The presence of halogen atoms increases the hydrophobicity of the molecule, which can lead to similar retention times for closely related structures.[2]
Solutions & Protocols:
-
Optimize Your Mobile Phase: A systematic approach to solvent system selection is critical.
-
Strategy 1: Introduce a Different Solvent Selectivity. If you are using a standard hexane/ethyl acetate system, try switching to a mobile phase with different solvent characteristics, such as dichloromethane/methanol. This can alter the interactions between your compounds and the stationary phase, potentially improving separation.[3]
-
Strategy 2: Employ a Gradient Elution. A gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds. Start with a low polarity and incrementally increase it to selectively elute your target compound.[3]
-
-
Consider a Different Stationary Phase:
-
Reversed-Phase Chromatography: For polar halogenated heterocycles, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase like water/acetonitrile or water/methanol can be highly effective.[3] The addition of modifiers such as formic acid or trifluoroacetic acid can further improve peak shape.
-
Pentafluorophenyl (PFP) or Cyano (CN) Phases: These stationary phases offer alternative selectivity compared to standard C18 or silica columns and can be particularly useful for separating halogenated compounds.[4]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography.[3] Consider using an HPLC system with a suitable column for final purification.
Issue 2: My Basic Nitrogen-Containing Halogenated Heterocycle is Streaking or Tailing on the Silica Gel TLC Plate and Column.
Root Cause Analysis: Basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to poor peak shape, characterized by streaking or tailing, which significantly reduces separation efficiency.[3]
Solutions & Protocols:
-
Incorporate a Basic Modifier into Your Eluent: Adding a small amount of a basic modifier to your mobile phase will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions with your basic compound.
-
Protocol: Add 0.1-1% triethylamine or ammonia to your chosen eluent system (e.g., hexane/ethyl acetate).[3] Always perform a small-scale test on a TLC plate to determine the optimal concentration of the modifier.
-
-
Use a Deactivated Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina can prevent the strong adsorption observed with silica.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Issue 3: I am Observing Dehalogenation of my Compound During Purification.
Root Cause Analysis: The carbon-halogen bond can be labile under certain conditions.[5] The strength of the C-X bond decreases down the group (C-F > C-Cl > C-Br > C-I), making iodo- and bromo-substituted heterocycles more susceptible to dehalogenation.[5] This can be triggered by certain reagents, catalysts, or even the stationary phase itself.
Solutions & Protocols:
-
Avoid Reductive Conditions: Be mindful of any potential reducing agents in your purification workflow. For example, some grades of solvents may contain stabilizers that can cause dehalogenation.
-
Neutralize Your Workup Carefully: If your reaction workup involves an acidic or basic wash, ensure that all acidic or basic residues are removed before concentrating your crude product. Residual acid or base can promote dehalogenation on the column.
-
Choose a Milder Purification Technique:
-
Recrystallization: If your compound is a solid, recrystallization is an excellent and often gentler alternative to chromatography.[6]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective method that minimizes the compound's contact time with the stationary phase.
-
-
Catalytic Transfer Hydrogenation Impurities: If your synthesis involved a hydrogenation step (e.g., using Pd/C), ensure that the catalyst is completely removed before proceeding with purification. Residual palladium can catalyze dehalogenation.[7]
Issue 4: My Halogenated Heterocycle is Insoluble in Common Chromatography Solvents.
Root Cause Analysis: The introduction of multiple halogen atoms and heterocyclic rings can lead to compounds with high crystallinity and low solubility in common organic solvents.
Solutions & Protocols:
-
Employ a Stronger "Loading" Solvent: Dissolve your crude material in a minimal amount of a strong, polar solvent such as dichloromethane (DCM), chloroform, or even a small amount of dimethyl sulfoxide (DMSO).
-
Dry Loading Technique:
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of silica gel or celite to the solution.
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of your pre-packed column. This technique ensures that your compound is introduced to the column in a concentrated band, improving separation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best initial purification strategy for a newly synthesized halogenated heterocyclic compound?
A1: The initial choice of purification technique depends on the physical state of your compound and the nature of the impurities.
-
For Solid Compounds: Recrystallization is often the most effective and scalable first-line technique.[6][8] It relies on the difference in solubility of your compound and impurities in a given solvent at different temperatures.
-
For Liquid or Oily Compounds, or Complex Mixtures: Column chromatography is the most versatile method.[9] Start with a simple TLC analysis using different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to get a preliminary idea of the separation.
-
For Acidic or Basic Compounds: Acid-base extraction can be a powerful initial purification step to remove neutral impurities or to separate acidic and basic components from your target compound.[10][11][12]
Decision Workflow for Initial Purification Strategy
Caption: Decision tree for selecting an initial purification method.
Q2: What is "halogen bonding," and can it affect the purification of my compound?
A2: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "halogen bond donor") and interacts with a Lewis base (a "halogen bond acceptor").[13][14] This interaction is directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F).[15]
While less commonly considered in routine purification than hydrogen bonding, strong halogen bonding interactions can influence the retention of your compound on certain stationary phases, especially those with Lewis basic sites. For instance, a halogenated heterocycle might exhibit unexpected retention behavior on a stationary phase containing electron-rich groups. While this is an advanced consideration, being aware of this phenomenon can help rationalize unexpected chromatographic behavior.
Q3: Are there any "green" or more environmentally friendly purification methods for halogenated heterocycles?
A3: Yes, there is a growing emphasis on green chemistry in purification.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of a co-solvent like methanol. This significantly reduces the consumption of organic solvents.
-
Recrystallization from Greener Solvents: Whenever possible, opt for recrystallization over chromatography to minimize solvent waste. Choosing more environmentally benign solvents for recrystallization (e.g., ethanol, water, or mixtures thereof) is also a key aspect of green chemistry.
-
Solvent Recovery: Implementing a solvent recovery system in your lab can significantly reduce the environmental impact of large-scale purifications.
Section 3: Key Purification Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent and load it onto the column. For less soluble compounds, use the dry loading technique described in Issue 4.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for a Basic Halogenated Heterocycle
-
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[16]
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated basic heterocycle will be in the aqueous layer.[16]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic. The deprotonated heterocycle should precipitate or form an oil.[16]
-
Recovery: Extract the neutralized aqueous layer with fresh portions of an organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified basic heterocycle.[16]
Workflow for Acid-Base Extraction of a Basic Heterocycle
Caption: General workflow for the purification of a basic halogenated heterocycle.
Section 4: Data Summary Tables
Table 1: Common Stationary Phases for Chromatography of Halogenated Heterocycles
| Stationary Phase | Primary Use Case | Eluent System Examples |
| Silica Gel | General purpose, normal-phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Alumina (Neutral/Basic) | Purification of basic heterocycles | Hexane/Ethyl Acetate |
| C18 (Reversed-Phase) | Purification of polar heterocycles | Water/Acetonitrile, Water/Methanol (with or without acid modifier) |
| Pentafluorophenyl (PFP) | Alternative selectivity for aromatic and halogenated compounds | Water/Acetonitrile, Hexane/Isopropanol |
| Cyano (CN) | Normal or reversed-phase applications for polar compounds | Hexane/Ethyl Acetate, Water/Acetonitrile |
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution | Similar polarity of compounds | Change solvent system, use gradient elution, try a different stationary phase (e.g., reversed-phase). |
| Streaking/Tailing | Interaction of basic compounds with acidic silica | Add a basic modifier (e.g., triethylamine) to the eluent, use alumina or deactivated silica. |
| Dehalogenation | Reductive conditions, residual catalysts, harsh pH | Avoid reducing agents, ensure complete removal of catalysts, use milder purification methods (e.g., recrystallization). |
| Poor Solubility | High crystallinity | Use a stronger loading solvent, employ the dry loading technique. |
References
-
Restek Corporation. (n.d.). HPLC Column Selection Guide. Scribd. Retrieved from [Link]
-
Kubinski, K., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3196. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC and LC/MS Columns. Agilent. Retrieved from [Link]
-
Kubinski, K., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid Base Extraction Flow Chart. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Recrystallization. Retrieved from [Link]
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory, Scripps Research. Retrieved from [Link]
-
Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]
-
Bennett, S. (2025, August 25). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Hipsher, C., et al. (2018). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Feng, X., et al. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 121(23), 14646-14725. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2010). N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. Retrieved from [Link]
-
Taylor, M. S., & Kennaley, M. L. (2020). I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 20(10), 6548-6557. Retrieved from [Link]
-
Církva, V., & Herkes, T. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules, 26(16), 4935. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Halogenated Heterocycles as Pharmaceuticals. Molecules, 25(11), 2655. Retrieved from [Link]
-
Taylor, M. S., & Kennaley, M. L. (2020). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 20(10), 6548-6557. Retrieved from [Link]
-
Tan, C. H., & Jiang, Z. (2021). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Molecules, 26(11), 3197. Retrieved from [Link]
-
Gribble, G. W. (2025, August 7). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Natural Product Reports. Retrieved from [Link]
-
Metrangolo, P., et al. (2008). The Halogen Bond. Chemical Reviews, 108(12), 5214-5237. Retrieved from [Link]
-
Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews, 116(4), 2478-2601. Retrieved from [Link]
-
Zhang, Y., & Ready, J. M. (2021). Advances in Selected Heterocyclization Methods. Accounts of Chemical Research, 54(15), 3045-3056. Retrieved from [Link]
-
Löffler, F. E., et al. (2018). Heterologous Production and Purification of a Functional Chloroform Reductive Dehalogenase. Applied and Environmental Microbiology, 84(11), e00277-18. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 94. Retrieved from [Link]
-
University of Oxford. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
Sources
- 1. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 2. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. moravek.com [moravek.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. irp.cdn-website.com [irp.cdn-website.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Disubstituted 7-Azaindoles
Welcome to the technical support center for the synthesis of 2,3-disubstituted 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 7-Azaindoles are privileged structures in medicinal chemistry, often serving as bioisosteres of indoles with enhanced solubility and bioavailability.[1][2] However, their synthesis can be challenging due to the electron-deficient nature of the pyridine ring and the need for precise regiochemical control.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established, peer-reviewed methodologies.
General Synthetic Workflow Overview
The synthesis of 2,3-disubstituted 7-azaindoles typically proceeds through the functionalization of a pre-formed 7-azaindole core or the construction of the bicyclic system from a substituted pyridine precursor. Modern methods heavily rely on transition-metal catalysis to achieve high efficiency and selectivity.
Caption: High-level strategies for synthesizing 2,3-disubstituted 7-azaindoles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.
Section 1: Low Reaction Yield or Stalled Reaction
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) for C-2 or C-3 functionalization is giving a low yield. What are the common culprits?
A1: Low yields in palladium-catalyzed cross-couplings on the 7-azaindole scaffold are common and typically trace back to a few key areas: catalyst system, reaction conditions, or substrate quality.
-
Causality—Catalyst and Ligand Choice: The electron-deficient pyridine moiety and the two nitrogen atoms in the 7-azaindole core can coordinate to the palladium center, leading to catalyst deactivation.[3] The choice of ligand is therefore critical to stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required.
-
Causality—Base and Solvent: The base not only facilitates the transmetalation step but also influences catalyst stability and substrate solubility. An inappropriate base can lead to side reactions or incomplete conversion.
-
Recommendation: Cesium carbonate (Cs₂CO₃) is often an excellent choice for Suzuki couplings in this system due to its high solubility in organic solvents and its ability to avoid catalyst inhibition.[4] The solvent system must fully dissolve the substrates; mixtures like toluene/ethanol or dioxane/water are common.[4][6]
-
-
Causality—Reaction Temperature: Insufficient thermal energy can lead to a stalled reaction, while excessive heat can cause catalyst decomposition or product degradation.
-
Recommendation: Suzuki reactions on halogenated 7-azaindoles often require elevated temperatures (60-110 °C).[4] It is crucial to optimize the temperature for your specific substrate combination. A stepwise increase in temperature can sometimes restart a stalled reaction.
-
| Parameter | Common Issue | Troubleshooting Action |
| Catalyst/Ligand | Catalyst deactivation by nitrogen coordination. | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[4][7] |
| Base | Incomplete reaction; side product formation. | Use a stronger, more soluble base like Cs₂CO₃ or K₂CO₃. |
| Solvent | Poor solubility of starting materials. | Use a solvent mixture (e.g., toluene/ethanol, dioxane/water).[4][6] |
| Temperature | Reaction stalls or catalyst decomposes. | Incrementally increase temperature; monitor for decomposition by TLC. |
Q2: My Rh(III)-catalyzed C-H activation/annulation reaction between an aminopyridine and an alkyne is inefficient. How can I improve the yield?
A2: Rhodium(III)-catalyzed C-H activation is a powerful method for building the 7-azaindole core, but its efficiency is highly dependent on the catalytic system and reaction environment.[8][9]
-
Causality—The Role of the Silver Additive: The reaction typically uses a [RhCp*Cl₂]₂ precatalyst, which requires activation. A silver salt, such as AgSbF₆, acts as both a halide scavenger to generate the active cationic Rh(III) species and as an oxidant to regenerate the catalyst in the catalytic cycle.[3] Its presence is often essential for high turnover. DFT studies have shown that Ag⁺ accelerates key steps like C-H activation and reductive elimination.[3]
-
Recommendation: Ensure the silver salt is fresh and anhydrous. The stoichiometry of the silver salt relative to the rhodium precatalyst is critical and may require optimization.
-
-
Causality—Directing Group Efficacy: This reaction is directed by a group on the aminopyridine nitrogen (e.g., a pivaloyl or acetyl group). This group coordinates to the rhodium center, positioning it for C-H activation at the adjacent C-H bond. A poorly coordinating or sterically mismatched directing group will result in low efficiency.
-
Recommendation: The pivaloyl (Piv) group is often a robust choice. If yields are low, consider screening other directing groups.
-
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.[3]
Section 2: Poor Regioselectivity and Side Product Formation
Q3: I am attempting a one-pot, sequential diarylation at C3 and C6 using Suzuki-Miyaura coupling on a 3-iodo-6-chloro-7-azaindole precursor, but I'm getting a complex mixture of products. How can I achieve selectivity?
A3: Achieving regioselectivity in sequential cross-couplings hinges on exploiting the differential reactivity of the two halogen atoms and carefully controlling the reaction conditions for each step. The C-I bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond.
-
Causality—Differential Reactivity and Temperature Control: The first Suzuki coupling should be performed under conditions mild enough to selectively activate the C-I bond at the 3-position while leaving the C-Cl bond at the 6-position intact. This typically means a lower reaction temperature. The second coupling requires more forcing conditions (higher temperature, additional catalyst/ligand) to activate the more robust C-Cl bond.
-
Recommendation: A proven one-pot procedure involves two distinct stages.[4]
-
Step 1 (C3 Arylation): React the 3-iodo-6-chloro-7-azaindole with the first arylboronic acid using ~5 mol% Pd₂(dba)₃, ~5 mol% SPhos, and Cs₂CO₃ in a toluene/ethanol mixture at a relatively low temperature (e.g., 60 °C).
-
Step 2 (C6 Arylation): After the first reaction is complete (monitor by TLC/LCMS), add the second arylboronic acid along with a second charge of catalyst and ligand (e.g., 10 mol% Pd₂(dba)₃, 20 mol% SPhos) and increase the temperature significantly (e.g., 110 °C). The sequential addition of the catalyst system is critical for achieving a good yield in the second step.[4]
-
-
Q4: My reaction between 2-fluoro-3-methylpyridine and an arylaldehyde is producing the reduced 7-azaindoline byproduct instead of the desired 7-azaindole. Why is this happening and how can I prevent it?
A4: This is a classic case of chemoselectivity being controlled by the reaction conditions, specifically the counterion of the alkali-amide base used. Both 7-azaindole and 7-azaindoline can be formed through a domino reaction sequence, and the final outcome is dictated by the nature of the metal counterion (Li⁺ vs. K⁺).[2]
-
Causality—Counterion Effect: The reaction proceeds through a common intermediate. The pathway diverges from there:
-
LiN(SiMe₃)₂: The smaller, more Lewis acidic Li⁺ ion is believed to coordinate in such a way that it favors an intramolecular cyclization followed by a reduction pathway, leading selectively to the 7-azaindoline .
-
KN(SiMe₃)₂: The larger, less coordinating K⁺ ion favors a pathway involving elimination to form an intermediate that subsequently aromatizes, leading selectively to the 7-azaindole .[2]
-
-
Recommendation: To obtain the desired 2-substituted 7-azaindole, you must use KN(SiMe₃)₂ as the base. Conversely, if the 7-azaindoline were the desired product, LiN(SiMe₃)₂ would be the base of choice. This provides a powerful synthetic switch to access either scaffold from the same starting materials.[2]
Frequently Asked Questions (FAQs)
Q: Which general synthetic strategy—classical (Fischer), pyridine annulation (Rh-catalyzed), or functionalization of a pre-formed core (Pd-catalyzed)—is best? A: The "best" strategy depends entirely on your target molecule and the availability of starting materials.
-
Fischer Indole Synthesis: Best for simple, robust 2,3-alkyl or aryl-substituted azaindoles. It uses inexpensive reagents but often requires harsh acidic conditions (PPA) and high temperatures, which can limit its functional group tolerance.[10][11]
-
Rh(III)-Catalyzed Annulation: An excellent, atom-economical choice for accessing diverse 2,3-disubstituted 7-azaindoles from simple aminopyridines and alkynes. It generally shows broad functional group tolerance.[8][12]
-
Sequential Pd-Catalyzed Cross-Coupling: The most versatile and widely used method for introducing complex and diverse aryl, heteroaryl, or alkyl groups with high precision. It offers the most control for creating complex, drug-like molecules but may require multi-step syntheses of the halogenated precursors.[4][6][13]
Q: Is N-protection of the azaindole required during cross-coupling reactions? A: It depends on the reaction. The N-H proton of the azaindole pyrrole ring is acidic and can interfere with certain reagents, particularly organometallics or strong bases.
-
For Suzuki Couplings: While many Suzuki reactions can proceed on the N-H free azaindole, protection can sometimes improve yields and prevent side reactions. Common protecting groups include tosyl (Ts), p-methoxybenzyl (PMB), or methyl.[4][6] The tosyl group can often be conveniently removed under basic conditions during work-up.[6]
-
For Lithiation/Metalation: If you plan to perform a reaction involving lithiation at C2, N-protection is mandatory to prevent deprotonation at the nitrogen.
Q: How do electron-donating or -withdrawing groups on my arylboronic acid affect the yield of my Suzuki-Miyaura coupling? A: In general, the Suzuki-Miyaura reaction is remarkably tolerant of a wide range of functional groups. However, electronic effects can influence reaction rates and yields.
-
Electron-Donating Groups (e.g., -OMe, -Me): These groups on the boronic acid generally accelerate the transmetalation step, often leading to excellent yields.[4]
-
Electron-Withdrawing Groups (e.g., -F, -CF₃): These groups can slow down transmetalation, potentially requiring slightly longer reaction times or higher temperatures, but good to excellent yields are still very achievable with an optimized catalytic system.[4]
Key Experimental Protocols
Protocol 1: One-Pot Sequential C3 → C6 Diarylation via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the methodology developed for the synthesis of C3,C6-diaryl 7-azaindoles and is highly effective for creating molecular diversity.[4][13]
Step-by-Step Methodology:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the C3-arylboronic acid (1.1-1.2 equiv), and cesium carbonate (2.0 equiv).
-
Catalyst Addition (Step 1): Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
Solvent and Reaction (Step 1): Evacuate and backfill the vial with nitrogen or argon. Add degassed toluene and ethanol (1:1 v/v). Heat the reaction mixture to 60 °C and stir until TLC or LCMS analysis shows complete consumption of the starting material.
-
Reagent Addition (Step 2): Cool the reaction mixture briefly. To the same vial, add the C6-arylboronic acid (1.2 equiv).
-
Catalyst Addition (Step 2): Add a second charge of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).
-
Reaction (Step 2): Reseal the vial, evacuate and backfill with inert gas, and heat the mixture to 110 °C . Stir until the reaction is complete.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
| Reagent | Step 1 (C3-Arylation) | Step 2 (C6-Arylation) |
| Starting Material | 3-iodo-6-chloro-7-azaindole | Product from Step 1 |
| Boronic Acid | Ar¹-B(OH)₂ (1.1 equiv) | Ar²-B(OH)₂ (1.2 equiv) |
| Pd₂(dba)₃ | 5 mol % | 10 mol % (added) |
| SPhos | 5 mol % | 20 mol % (added) |
| Base | Cs₂CO₃ (2.0 equiv) | N/A (carried over) |
| Temperature | 60 °C | 110 °C |
| Typical Yields | - | 43-88% (overall)[4] |
References
-
Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(63), 12594-12597. [Link]
-
Royal Society of Chemistry. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. RSC Publishing. [Link]
-
Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. Supporting Information. [Link]
-
Dutta, A., & Ariafard, A. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(25), 7496-7505. [Link]
-
Yadav, P., Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8741-8751. [Link]
-
Sykes, M. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2883-2895. [Link]
-
Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 455. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Shaikh, A. A., et al. (2022). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1845-1851. [Link]
-
Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(3), 475-484. [Link]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 491-516. [Link]
-
ResearchGate. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. [Link]
-
ResearchGate. (2014). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. [Link]
-
Synfacts. (2017). Palladium-Catalyzed Synthesis of 1,2-Disubstituted Azaindole Isomers. Thieme. [Link]
-
Yadav, P., Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. National Center for Biotechnology Information. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. [Link]
-
Kerr, M. A., et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic Letters, 8(17), 3777-3779. [Link]
-
Panteleev, J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pr.ibs.re.kr [pr.ibs.re.kr]
- 13. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Selective Bromo-Iodo Pyridine Functionalization
Welcome to the technical support center dedicated to the selective functionalization of bromo-iodo pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating these versatile, yet challenging, heterocyclic scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
The selective functionalization of bromo-iodo pyridines presents a significant synthetic challenge due to the competing reactivity of the two halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, forming the basis for selective functionalization. However, factors such as the position of the halogens on the pyridine ring, steric hindrance, electronic effects, and the choice of catalyst, ligand, and reaction conditions can all influence the outcome, often leading to mixtures of products or undesired side reactions. This guide provides a structured approach to understanding and overcoming these common hurdles.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. However, when dealing with dihalogenated pyridines, achieving high selectivity can be challenging.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono-brominated and mono-iodinated products in my Suzuki-Miyaura coupling reaction. How can I improve selectivity for reaction at the iodo-position?
A1: This is a classic challenge in the functionalization of bromo-iodo pyridines. The inherent reactivity difference between the C-I and C-Br bonds typically favors oxidative addition at the more labile C-I bond. However, several factors can erode this selectivity:
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, they may not always provide the highest selectivity. The use of bulky electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can often enhance selectivity by favoring the oxidative addition to the less sterically hindered and more reactive C-I bond.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The energy difference for the oxidative addition at the C-I versus the C-Br bond is more pronounced at lower temperatures. Start with room temperature and gradually increase if the reaction is too slow.
-
Base Selection: The choice of base can be critical. While strong bases like K₃PO₄ are common, they can sometimes promote side reactions or catalyst decomposition at higher temperatures. Consider using milder bases like K₂CO₃ or Cs₂CO₃. In some cases, anhydrous conditions with finely ground K₃PO₄ and a small amount of water can be beneficial.[2]
Q2: My Sonogashira coupling of a bromo-iodo pyridine with a terminal alkyne is giving low yields and a significant amount of starting material is recovered. What are the likely causes?
A2: Low conversion in Sonogashira couplings of pyridine substrates can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This is a common issue with nitrogen-containing heterocycles.
-
Oxygen Sensitivity: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst. Ensure your reaction is performed under strictly anaerobic conditions using degassed solvents and reagents.[3]
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the reaction. Ensure you are using a fresh, high-quality source of CuI. Sometimes, omitting the copper co-catalyst (copper-free Sonogashira) and using a different base/ligand system can be beneficial, especially if amine-containing substrates are used.[4][5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Selectivity (Reaction at both C-Br and C-I) | - High reaction temperature.- Inappropriate ligand.- Strong base promoting side reactions. | - Decrease the reaction temperature.- Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Use a milder base (e.g., K₂CO₃, Cs₂CO₃). |
| Low or No Conversion | - Catalyst deactivation by the pyridine nitrogen.- Poor quality of boronic acid/ester.- Inefficient transmetalation. | - Use a higher catalyst loading.- Employ a ligand that protects the palladium center.- Use freshly prepared or purified boronic acid/ester.- Ensure the base is sufficiently strong to facilitate transmetalation.[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen.- High reaction temperature. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of inert gas (Argon or Nitrogen).- Lower the reaction temperature. |
| Protodeborylation of Boronic Acid | - Presence of water and a strong base. | - Use anhydrous solvents and reagents.- Consider using boronic esters which are more stable. |
Experimental Workflow: Selective Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the iodo-position of a bromo-iodo pyridine.
Part 2: Lithiation and Grignard Reagent Formation
Metal-halogen exchange and direct lithiation are powerful tools for the functionalization of aryl halides. However, with bromo-iodo pyridines, achieving regioselectivity and preventing side reactions requires careful control of conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a selective lithium-halogen exchange at the iodo-position of my bromo-iodo pyridine using n-BuLi, but I am getting a complex mixture of products. What is going wrong?
A1: Selective lithium-halogen exchange on dihalopyridines is notoriously difficult. Several competing pathways can occur:
-
Competitive Halogen Exchange: While lithium-iodine exchange is generally faster than lithium-bromine exchange, the difference in rates may not be sufficient for high selectivity, especially at higher temperatures.
-
Directed Ortho-Metalation (DoM): The pyridine nitrogen is a strong directing group for lithiation at the C2 or C6 positions.[7] If one of your halogens is at a different position, you might see lithiation at the ortho position instead of, or in addition to, halogen exchange.
-
Addition of n-BuLi: Organolithium reagents can add to the pyridine ring, particularly at the 2- and 4-positions, leading to dihydropyridine intermediates and subsequent side products.[7]
To improve selectivity, consider the following:
-
Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C or even -100 °C) to favor the kinetically controlled lithium-iodine exchange.
-
Choice of Organolithium: Using a bulkier organolithium reagent like t-BuLi can sometimes improve selectivity by disfavoring addition to the ring.
-
Transmetalation: After the initial lithiation, transmetalating to a different metal (e.g., with ZnCl₂ or MgBr₂·OEt₂) can generate a more stable organometallic species that is less prone to side reactions before adding the electrophile.[8]
Q2: Can I form a Grignard reagent from a bromo-iodo pyridine? Which halogen will react?
A2: Forming a Grignard reagent from a bromo-iodo pyridine is challenging but possible. The reactivity order for Grignard formation is typically I > Br > Cl. Therefore, you would expect the formation of the iodopyridyl Grignard reagent. However, several issues can arise:
-
Difficulty in Initiation: The formation of Grignard reagents from pyridyl halides can be sluggish.[9] Activating agents like iodine, 1,2-dibromoethane, or sonication may be necessary to initiate the reaction.[10]
-
Wurtz-Type Coupling: Homocoupling of the Grignard reagent with the starting halide can be a significant side reaction, leading to bipyridine formation.[11]
-
Instability: Pyridyl Grignard reagents can be unstable and may undergo decomposition or side reactions if not used promptly.
Troubleshooting Guide: Metal-Halogen Exchange
| Problem | Potential Cause | Troubleshooting Steps |
| Low Selectivity (Exchange at both halogens) | - Reaction temperature is too high. | - Perform the reaction at -78 °C or lower. |
| Formation of ortho-Lithiated Product | - Directed ortho-metalation is competing with halogen exchange. | - Use a non-coordinating solvent if possible.- Consider a different lithiation strategy if the desired position is not accessible via halogen exchange. |
| Addition of Organolithium to the Pyridine Ring | - The organolithium is acting as a nucleophile. | - Use a bulkier organolithium reagent (e.g., t-BuLi).- Perform the reaction at very low temperatures. |
| Low Yield of Desired Product after Quenching | - Instability of the lithiated intermediate. | - Use the lithiated species immediately after formation.- Consider transmetalation to a more stable organometallic species. |
Decision-Making Flowchart for Functionalization Strategy
This flowchart can help guide your decision on which functionalization strategy to pursue based on the desired substitution pattern.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
meta‐Selective C−H Functionalization of Pyridines. ResearchGate. [Link]
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Grignard compounds derived from pyridine. I. ResearchGate. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Optimization of Organolithium Reactions. University of Connecticut. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
4-selective functionalization of pyridine. American Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Polyvalent Iodine Compounds. Chemical Reviews. [Link]
-
Challenges in the functionalization of pyridines. ResearchGate. [Link]
- Synthesis of 3, 5-dibromo-4-iodopyridine.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. [Link]
-
Halide-Mediated Ortho-Deprotonation Reactions Applied to the Synthesis of 1,2- and 1,3-Disubstituted Ferrocene Derivatives. National Institutes of Health. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
organic chemistry - Why do halogen-metal exchanges happen? Chemistry Stack Exchange. [Link]
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Pyrrolopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyrrolopyridines, also known as azaindoles. This resource is designed to provide practical, in-depth guidance to researchers in the field of organic and medicinal chemistry. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory challenges. This guide is structured as a dynamic question-and-answer forum to directly address the common pitfalls and side reactions encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have before and during their synthetic work.
Q1: What are the most common strategic challenges in synthesizing substituted pyrrolopyridines?
The synthesis of pyrrolopyridines, while conceptually similar to indole synthesis, presents unique challenges due to the electron-deficient nature of the pyridine ring. This fundamental property can significantly alter the reactivity of intermediates and lead to pathways that are less common in traditional indole chemistry. Key strategic hurdles include controlling regioselectivity during functionalization, managing the nucleophilicity of the two nitrogen atoms, and preventing unwanted side reactions during ring formation and subsequent modifications. Many classical indole syntheses, for instance, do not translate efficiently to azaindoles, necessitating careful selection of synthetic routes and reaction conditions.[1]
Q2: How does the position of the nitrogen in the pyridine ring affect the reactivity and potential for side reactions?
The position of the nitrogen atom in the pyridine ring has a profound impact on the electronic distribution of the bicyclic system and, consequently, its reactivity. For example, in 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the pyridine nitrogen is adjacent to the pyrrole ring, which can influence the acidity of the N-H proton and the susceptibility of the pyridine ring to nucleophilic attack. In contrast, the nitrogen in 4-azaindole (1H-pyrrolo[3,2-b]pyridine) is further from the pyrrole fusion, leading to different electronic properties and potentially different side reaction profiles, especially in metal-catalyzed coupling reactions where the nitrogen can act as a coordinating ligand.
Q3: When should I use a protecting group for the pyrrole nitrogen, and what are the potential side reactions associated with their use and removal?
Protecting the pyrrole nitrogen is a common strategy to prevent N-alkylation or N-acylation during subsequent reaction steps and to improve solubility. The choice of protecting group is critical. For instance, the -(trimethylsilyl)ethoxymethyl (SEM) group is often employed. However, its removal can be challenging. Acid-catalyzed deprotection of SEM releases formaldehyde, which can lead to unwanted side reactions, such as the formation of a tricyclic eight-membered ring.[2] This occurs through electrophilic aromatic substitution of the released formaldehyde onto the electron-rich pyrrolopyridine core. Careful optimization of deprotection conditions, such as using fluoride-based reagents or specific Lewis acids, can minimize these side reactions.[3]
Troubleshooting Guides for Common Side Reactions
This section provides detailed troubleshooting for specific side reactions you may encounter during your experiments.
Issue 1: Unwanted N-Oxide Formation
Question: I am observing the formation of an N-oxide on the pyridine ring during my reaction, which is deactivating the ring for subsequent steps. Why is this happening and how can I prevent it?
Plausible Cause and Mechanism: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially when using oxidizing reagents or even under aerobic conditions with certain catalysts. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and potentially interfering with subsequent reactions.[4][5] The mechanism involves the nucleophilic attack of the pyridine nitrogen on an oxidizing agent (e.g., a peroxy acid).
Troubleshooting and Prevention:
-
Protonation of the Pyridine Nitrogen: In many cases, the pyridine nitrogen can be "protected" from oxidation by protonation with a mild acid. The resulting pyridinium salt is significantly less nucleophilic and less prone to oxidation.
-
Inert Atmosphere: Performing reactions under a strictly inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially in metal-catalyzed reactions where the catalyst might be sensitive to air.
-
Choice of Oxidant: When an oxidation step is intended for another part of the molecule, the choice of oxidant is crucial. Milder or more selective oxidizing agents should be considered.
Experimental Protocol: Prevention of N-Oxide Formation using Trifluoroacetic Acid (TFA)
This protocol describes the in-situ "protection" of the pyridine nitrogen by protonation before an oxidation step elsewhere in the molecule.
Materials:
-
Substituted pyrrolopyridine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Oxidizing agent (e.g., m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted pyrrolopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete protonation of the pyridine nitrogen.
-
Slowly add the oxidizing agent (e.g., m-CPBA, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Regioselectivity and Over-Alkylation
Question: I am attempting to alkylate my pyrrolopyridine, but I am getting a mixture of isomers (e.g., C2 vs. C4 alkylation on the pyridine ring) and/or multiple alkyl groups are being added. How can I control this?
Plausible Cause and Mechanism: The pyridine ring has multiple potentially reactive sites for electrophilic or radical alkylation. Without a directing group, mixtures of isomers are common.[6] Over-alkylation can occur if the mono-alkylated product is more reactive than the starting material or if the reaction conditions are too harsh.
Troubleshooting and Prevention:
-
Use of Directing Groups: The introduction of a temporary directing group can block certain positions and direct the alkylation to a specific site. For example, a maleate-derived blocking group has been used to achieve C4-selective alkylation of pyridines.[6][7]
-
Metal-Catalyzed Cross-Coupling: For precise regioselectivity, it is often better to introduce a halogen at the desired position and then perform a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) with an appropriate alkyl-metal reagent.
-
Control of Reaction Conditions: Carefully controlling the stoichiometry of the alkylating agent, reaction temperature, and reaction time can help minimize over-alkylation. Using a less reactive alkylating agent can also improve selectivity.
Diagram: Regioselective Alkylation Strategy
Caption: A visual representation of overcoming poor regioselectivity in pyrrolopyridine alkylation.
Issue 3: Side Reactions in Fischer Indole Synthesis of Azaindoles
Question: I am trying to synthesize a substituted 7-azaindole using the Fischer indole synthesis, but the yield is very low, and I am isolating unexpected byproducts. What could be going wrong?
Plausible Cause and Mechanism: The Fischer indole synthesis involves an acid-catalyzed[2][2]-sigmatropic rearrangement of a pyridylhydrazone. The electron-deficient nature of the pyridine ring can make this rearrangement less favorable compared to the synthesis of regular indoles.[8] A significant side reaction is the cleavage of the N-N bond in the protonated enehydrazine intermediate, which can lead to the formation of aminopyridines and other degradation products instead of the desired azaindole.[9]
Troubleshooting and Prevention:
-
Electron-Donating Groups: The presence of electron-donating groups on the pyridylhydrazine can increase the electron density of the pyridine ring and facilitate the[2][2]-sigmatropic rearrangement, leading to higher yields of the desired azaindole.[10]
-
Choice of Acid Catalyst: The strength and type of acid catalyst can have a significant impact on the reaction outcome. Polyphosphoric acid (PPA) or Eaton's reagent are often effective. Experimenting with different Lewis or Brønsted acids may be necessary.
-
Temperature Control: The reaction temperature is critical. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote decomposition and the formation of side products.
Experimental Protocol: Fischer Indole Synthesis of a 4-Azaindole Derivative
Materials:
-
3-Hydrazinopyridine
-
Substituted ketone or aldehyde
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Combine the 3-hydrazinopyridine (1.0 eq) and the ketone or aldehyde (1.1 eq) and heat gently to form the pyridylhydrazone. This can sometimes be done in situ.
-
Carefully add the pyridylhydrazone to polyphosphoric acid at a controlled temperature (e.g., 80-120 °C), which should be optimized for the specific substrates.
-
Heat the mixture with stirring for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Issue 4: Homocoupling and Other Side Reactions in Palladium-Catalyzed Cross-Coupling
Question: During a Suzuki or Buchwald-Hartwig reaction to functionalize my pyrrolopyridine, I am observing significant amounts of homocoupled byproducts and/or dehalogenation of my starting material. How can I suppress these side reactions?
Plausible Cause and Mechanism:
-
Homocoupling (Suzuki): The formation of a biaryl product from the coupling of two molecules of the organoboron reagent is a common side reaction. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by an inefficient transmetalation step.[11][12]
-
Dehalogenation: The replacement of the halogen on the pyrrolopyridine with a hydrogen atom can occur, particularly with more reactive catalysts or in the presence of a hydrogen source.
-
Beta-Hydride Elimination (Buchwald-Hartwig): In the coupling of amines with alkyl halides, if the alkyl group has a hydrogen on the beta-carbon, beta-hydride elimination can occur from the palladium intermediate, leading to an alkene and the reduced arene.[13][14]
Troubleshooting and Prevention:
-
Rigorous Exclusion of Oxygen: For all palladium-catalyzed reactions, it is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.[15]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For Suzuki reactions, using a pre-formed Pd(0) catalyst or ensuring complete reduction of a Pd(II) pre-catalyst can minimize homocoupling. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands can promote the desired reductive elimination over beta-hydride elimination.
-
Reaction Conditions: Optimizing the base, solvent, and temperature can significantly affect the relative rates of the desired cross-coupling and undesired side reactions.
Diagram: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Caption: A workflow for troubleshooting common side reactions in palladium-catalyzed cross-coupling of pyrrolopyridines.
Data Summary Table: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Synthetic Method(s) | Probable Cause(s) | Recommended Mitigation Strategies |
| N-Oxide Formation | Various, especially with oxidizing agents | Oxidation of the pyridine nitrogen | Protonation with a mild acid (e.g., TFA); use of an inert atmosphere. |
| Poor Regioselectivity/ Over-alkylation | Direct Alkylation | Multiple reactive sites on the pyridine ring; harsh reaction conditions | Use of directing groups; metal-catalyzed cross-coupling; careful control of stoichiometry and temperature. |
| N-N Bond Cleavage | Fischer Indole Synthesis | Electron-deficient pyridine ring disfavoring[2][2]-sigmatropic rearrangement | Use of substrates with electron-donating groups; optimization of acid catalyst and temperature. |
| Homocoupling | Suzuki-Miyaura Coupling | Presence of oxygen; inefficient transmetalation | Rigorous exclusion of oxygen; use of Pd(0) catalysts; optimization of ligands and bases.[14][15] |
| Formaldehyde Adducts | SEM-Deprotection | Release of formaldehyde during acid-catalyzed deprotection | Use of fluoride-based deprotection reagents (e.g., TBAF); optimization of acid/base conditions.[2][3] |
| Dimerization | Various | High concentration; reactive intermediates | Use more dilute reaction conditions; optimize temperature to control the rate of reaction. |
Purification of Isomeric Mixtures
Question: My reaction has produced a mixture of pyrrolopyridine regioisomers. What are the best strategies for their separation?
The separation of regioisomers of pyrrolopyridines can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial. A shallow solvent gradient or isocratic elution with a solvent system that provides good separation on TLC is recommended. For closely eluting isomers, high-performance liquid chromatography (HPLC) with either normal or reverse-phase columns may be necessary.[16][17][18]
-
Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method. This involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.[19][20][21][22][23]
References
- Hughes, D. L. (2011). Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. Available at: [Link]
- Sorochinsky, A. E., & Soloshonok, V. A. (2011). Chiral Separation of Pyrrole Derivatives by High-Performance Liquid Chromatography.
-
Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Available at: [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927-11933. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Langer, P., & El-Ghanam, A. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Available at: [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Available at: [Link]
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. quora.com [quora.com]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. column-chromatography.com [column-chromatography.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nacalai.com [nacalai.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 21. mt.com [mt.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Technical Support Center: Optimization of Reaction Time and Temperature for 7-Azaindole Synthesis
Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical parameters of reaction time and temperature. The synthesis of the 7-azaindole scaffold, a privileged structure in medicinal chemistry, is often sensitive to these variables, which can significantly impact yield, purity, and the formation of byproducts. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Guiding Principles: The Causality of Time and Temperature
In any chemical transformation, temperature and time are fundamentally linked to reaction kinetics and thermodynamics. For 7-azaindole synthesis, which often involves multi-step, one-pot procedures or sensitive cyclization steps, understanding this relationship is paramount.
-
Temperature (Activation Energy): The primary role of temperature is to provide the necessary activation energy for the desired bond-forming events, particularly the key cyclization step. However, an excess of thermal energy can be detrimental. Many traditional methods for indole synthesis, such as the Fischer, Bartoli, and Reissert approaches, are often unsuitable for generating azaindoles due to the electron-deficient nature of the pyridine-based starting materials, which can necessitate higher temperatures.[1] Exceedingly high temperatures can lead to the decomposition of starting materials, intermediates, or the final 7-azaindole product. It can also provide the activation energy for undesired side reactions, leading to a complex mixture of impurities. The optimal temperature is therefore a delicate balance—high enough to drive the reaction forward efficiently but low enough to maintain the integrity of all components.
-
Reaction Time (Conversion vs. Degradation): Reaction time is the second critical kinetic parameter. An insufficient reaction time will result in incomplete conversion of starting materials, leading to low yields and complicating purification. Conversely, prolonged reaction times, even at optimal temperatures, can promote the slow formation of thermodynamic side products or lead to the gradual degradation of the desired product. The goal is to identify the time point of maximum product formation before competing degradation pathways become significant.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the optimization of time and temperature in 7-azaindole synthesis.
Q1: What is a typical starting temperature range for 7-azaindole synthesis?
The optimal temperature is highly dependent on the specific synthetic route. For instance:
-
Palladium-catalyzed reactions , such as Sonogashira couplings followed by cyclization, can vary widely. Initial C3 arylation might be performed at a lower temperature like 60 °C, while a subsequent C6 coupling in a one-pot sequence may require heating up to 110 °C.[2]
-
Chichibabin-type cyclizations are often conducted at low temperatures initially (e.g., -40 °C) during the formation of organolithium intermediates, with a subsequent warming period to facilitate cyclization.[3]
-
Acid-catalyzed cyclizations of 3-alkynyl-2-aminopyridines may require refluxing at temperatures around 100 °C in a solvent like acetonitrile.[4]
-
Microwave-assisted syntheses frequently employ higher temperatures (e.g., 130 °C to 200 °C) for very short durations to accelerate the reaction.[5][6][7]
Q2: How does reaction time typically affect yield and purity?
Initially, as the reaction time increases, the yield of 7-azaindole will increase as more starting material is converted. However, after reaching a peak, the yield may plateau or even decrease with further extended reaction time due to product degradation or the formation of side products. Purity often follows a similar trend; longer reaction times can introduce more impurities. It is crucial to monitor the reaction (e.g., by TLC or LC-MS) to determine the optimal endpoint. For example, a Bischler indole synthesis under microwave irradiation showed a yield increase from 58% at 20 minutes to 88% at 40 minutes, indicating the importance of optimizing this parameter.[7]
Q3: What are the visual or analytical signs of a reaction going wrong due to incorrect temperature or time?
Signs of a suboptimal reaction include:
-
Darkening of the reaction mixture (e.g., turning black or tarry): This often indicates decomposition, which can be caused by excessively high temperatures.
-
Stalling of the reaction: If TLC or LC-MS analysis shows a persistent high ratio of starting material to product over an extended period, the temperature may be too low to overcome the activation energy barrier.
-
Appearance of multiple new spots on TLC or peaks in LC-MS: This suggests the formation of side products, which can be triggered by either too high a temperature or a reaction time that is too long.
Q4: Is microwave heating a good strategy for optimizing 7-azaindole synthesis?
Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for this purpose. Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[8][9] This rapid, uniform heating can improve yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[10] It is particularly effective for steps like epoxide-opening-cyclization-dehydration sequences and iron-catalyzed cyclizations.[5][9] For example, an iron-catalyzed cyclization to form 7-azaindoles was successfully performed at 130 °C for 60 minutes under microwave irradiation.[5][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 7-azaindole, with a focus on time and temperature.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Insufficient Temperature/Time: The reaction has not reached completion because the activation energy barrier was not overcome, or the reaction was stopped prematurely. | Action: Monitor the reaction progress via TLC or LC-MS. If starting material remains, incrementally increase the temperature by 10-20 °C or extend the reaction time, continuing to monitor at regular intervals.[10] |
| Decomposition: The reaction temperature is too high, causing the starting materials, intermediates, or the final product to degrade. | Action: Repeat the reaction at a lower temperature. For reactions requiring high heat, consider using microwave irradiation to shorten the exposure time.[1] A study on Bischler indole synthesis noted that decreasing the temperature resulted in lower yields, highlighting the need to find an optimal point.[7] | |
| Formation of Multiple Side Products | Excessive Temperature: High temperatures can activate alternative reaction pathways, leading to a complex mixture of byproducts. | Action: Lower the reaction temperature. Even a small reduction (10-20 °C) can significantly improve selectivity. For palladium-catalyzed reactions, temperature control is crucial for chemo-selectivity.[2] |
| Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can allow for the slow formation of thermodynamically stable but undesired products. | Action: Perform a time-course study. Analyze aliquots of the reaction mixture at set intervals (e.g., every 30-60 minutes) to identify the point of maximum product formation before significant impurity levels appear. | |
| Reaction Fails to Initiate or Stalls | Temperature Too Low: The reaction lacks the necessary energy to proceed. This is common in reactions like the Fischer indole synthesis which often require elevated temperatures.[11][12] | Action: Gradually increase the reaction temperature in a controlled manner. If using a metal catalyst, ensure the temperature is sufficient for the catalytic cycle to operate efficiently. |
| Catalyst Inactivation: In metal-catalyzed reactions (e.g., Pd, Rh, Fe), the catalyst may become inactive over time, especially at elevated temperatures.[13] | Action: For one-pot, multi-step sequences, a sequential addition of the catalyst system may be necessary to maintain activity, especially when increasing the temperature for a subsequent step.[2] | |
| Inconsistent Results Between Batches | Poor Temperature Control: Inconsistent heating (e.g., oil bath fluctuations, uneven heating mantle) can lead to variable reaction outcomes. | Action: Use a reliable heating system with precise temperature control (e.g., a digitally controlled hotplate stirrer or a dedicated reactor system). For scaling up, ensure uniform heat distribution. |
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for systematically optimizing reaction time and temperature.
Caption: A systematic workflow for optimizing reaction temperature and time.
Experimental Protocols for Optimization
Here are detailed, step-by-step methodologies for key optimization experiments. These should be adapted based on the specific chemistry of your chosen synthetic route.
Protocol 1: Baseline Synthesis (Example: Microwave-Assisted Iron-Catalyzed Cyclization)
This protocol is adapted from a method for synthesizing 7-azaindoles from o-haloaromatic amines and terminal alkynes.[5][10]
-
Preparation: In a designated microwave reaction vial, add the substituted 3-iodo-pyridin-2-ylamine (1.0 equiv), the terminal alkyne (1.2 equiv), and iron(III) acetylacetonate (Fe(acac)₃) catalyst (e.g., 10 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Seal the vial securely and place it in the microwave reactor.
-
Heating: Irradiate the mixture at a starting temperature of 130 °C for 60 minutes.[5]
-
Work-up: After the reaction has cooled to room temperature, quench the reaction as appropriate (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product by LC-MS or ¹H NMR to determine the initial yield and purity. This serves as your baseline.
Protocol 2: Temperature Optimization Study
-
Setup: Prepare multiple reaction vials with identical amounts of starting materials, catalyst, and solvent as described in Protocol 1.
-
Temperature Gradient: Set up a series of reactions to be run in parallel or sequentially at different temperatures. A good range to investigate would be ± 20-30 °C around your baseline temperature (e.g., 110 °C, 120 °C, 130 °C, 140 °C, 150 °C).
-
Constant Time: Keep the reaction time constant for all experiments (e.g., 60 minutes).
-
Execution & Analysis: Run each reaction and perform an identical work-up and analysis for each.
-
Data Comparison: Tabulate the results to identify the temperature that provides the best balance of yield and purity.
Example Data Table for Temperature Optimization
| Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (LC-MS, %) | Observations |
| 110 | 60 | 45 | 98 | Slow conversion, significant starting material remaining |
| 120 | 60 | 75 | 97 | Good conversion, clean reaction |
| 130 | 60 | 88 | 95 | Optimal yield, minor impurities |
| 140 | 60 | 85 | 85 | Increased byproduct formation |
| 150 | 60 | 70 | 70 | Significant darkening, product degradation |
Protocol 3: Time-Course Optimization Study
-
Setup: Prepare a single, slightly larger-scale reaction using the optimal temperature determined in Protocol 2 (e.g., 130 °C).
-
Sampling: At regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes), carefully and quickly withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot (e.g., by diluting in cold solvent) to stop the reaction.
-
Analysis: Analyze each quenched aliquot by a quantitative method like LC-MS to determine the percentage conversion of starting material and the relative percentage of the desired product versus major impurities.
-
Plotting Data: Plot the concentration of the product and key starting materials/impurities as a function of time. The optimal reaction time is the point where the product concentration is maximized and the formation of degradation products is minimized.
Logical Relationship Diagram
This diagram visualizes the consequences of deviating from the optimal time and temperature window.
Caption: Relationship between reaction parameters and experimental outcomes.
References
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH). [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PubMed Central. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]
-
Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Semantic Scholar. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Microwave-assisted synthesis of indole. ScienceDirect. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
Technical Support Center: Strategies for Palladium Residue Removal from Heterocyclic Products
Welcome to the Technical Support Center dedicated to addressing the critical challenge of palladium residue removal from heterocyclic products. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize these vital compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific expertise to help you navigate the complexities of achieving a final product that meets stringent purity requirements.
Introduction: The Challenge of Palladium in Heterocyclic Synthesis
Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are indispensable tools in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API).[1][3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products, with palladium being a major concern.[1][4][5][6] The permitted daily exposure (PDE) for oral administration of palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[4][7]
This guide provides practical, field-proven strategies to effectively remove palladium residues, ensuring the safety, efficacy, and regulatory compliance of your heterocyclic products.
Troubleshooting Guides
This section addresses common issues encountered during the palladium removal process in a question-and-answer format, providing both the "what to do" and the "why you're doing it."
Issue 1: My primary purification (e.g., column chromatography, crystallization) is not sufficiently removing palladium.
Why is this happening?
Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form soluble complexes with your heterocyclic product, solvents, or ligands, making it difficult to remove through standard purification techniques alone.[3] In some instances, crystallization can even concentrate the metal within the crystal lattice.[5]
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. Is it colloidal Pd(0) or a soluble Pd(II) species? This can sometimes be inferred from the reaction conditions. For example, after a hydrogenation reaction using Pd/C, you might have leached Pd(II) stabilized by an amine product.[8]
-
Introduce a Scavenging Step: This is often the most effective solution. Metal scavengers are materials with a high affinity for palladium.[4][9]
-
Optimize Crystallization with Additives: If crystallization is your preferred method, consider adding a ligand that can form a highly soluble complex with palladium, thereby keeping it in the mother liquor.[10][11] Examples include N-acetylcysteine and thiourea.[10][11]
Issue 2: My chosen palladium scavenger shows low efficiency.
Why is this happening?
The effectiveness of a scavenger is highly dependent on several factors, including the scavenger type, the nature of the palladium species, the solvent system, temperature, and reaction time.[3] A scavenger that works well for one heterocyclic system may not be optimal for another.
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Do not rely on a single scavenger. Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) and backbones (e.g., silica, polystyrene).[3][4]
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the mixture (e.g., 40-60 °C) can often improve the kinetics of scavenging.[4]
-
Time: Scavenging can take anywhere from 1 to 24 hours.[4][12] Perform a time-course study to determine the optimal duration.
-
Solvent: The solvent can impact the accessibility of palladium to the scavenger. A solvent in which your product is highly soluble may be beneficial.[4]
-
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily scavenged form.[4]
Issue 3: I'm experiencing significant product loss during the scavenging process.
Why is this happening?
Some scavengers, particularly activated carbon, can non-selectively adsorb the product along with the palladium.[3] This is especially problematic with highly functionalized or polar heterocyclic compounds.
Troubleshooting Steps:
-
Minimize the Amount of Scavenger: Use the minimum effective amount of the scavenger. This can be determined through optimization experiments.
-
Select a More Specific Scavenger: Functionalized silica or polymer-based scavengers often exhibit higher selectivity for palladium over the organic product compared to activated carbon.[3]
-
Change the Solvent: A solvent in which your product has very high solubility can minimize its adsorption onto the scavenger.[4]
-
Alternative Purification Method: If product loss remains high, consider switching to a different method like crystallization with an additive or liquid-liquid extraction.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main types of palladium scavengers available?
A1: The most common palladium scavengers fall into three main categories:
-
Activated Carbon: A cost-effective option that can adsorb a wide range of palladium species.[13][14] However, it can be non-selective and lead to product loss.[3]
-
Silica-Based Scavengers: These are functionalized with groups like thiols, amines, or triaminotriazine (TMT) that have a high affinity for palladium.[10][15] They are often more selective than activated carbon.
-
Polymer-Based Scavengers: Similar to silica-based scavengers, these utilize a polymer backbone (e.g., polystyrene) functionalized with chelating groups.[3][10]
Q2: How do I choose the right scavenger for my heterocyclic product?
A2: The choice of scavenger is system-dependent.[3] A screening approach is highly recommended. See the experimental protocol below for a general screening procedure. Consider the functional groups on your heterocyclic compound; for example, if your product is a thiol, using a thiol-based scavenger might lead to competitive binding.
Q3: What are the regulatory limits for palladium in my final product?
A3: According to the ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element.[4] For oral drug products, the Permitted Daily Exposure (PDE) is 100 µ g/day , which typically translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[4] For parenteral administration, the limit is much stricter at 10 µ g/day (or 1 ppm).[7]
Q4: How can I accurately quantify the amount of residual palladium?
A4: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][16][17][18] This technique offers high sensitivity and can detect palladium at parts-per-billion (ppb) levels.[19] For rapid screening during process development, colorimetric or fluorometric methods can also be employed.[17][19][20]
Data Presentation: Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Activated Carbon | Low cost, effective for a broad range of Pd species.[13] | Can be non-selective, leading to product loss; filtration can be slow.[3] | Early-stage synthesis where high product recovery is less critical. |
| Functionalized Silica Scavengers | High selectivity, good efficiency, easy to handle and filter.[15][21] | Higher cost than activated carbon. | Late-stage synthesis and APIs where high purity and yield are crucial. |
| Polymer-Based Scavengers | High capacity and selectivity.[3] | Can swell in certain organic solvents. | Systems where high scavenger loading is required. |
| Crystallization with Additives | Can be integrated into an existing purification step. | Effectiveness is highly product-dependent; requires screening of additives.[10] | Products that are easily crystallized and when a suitable additive is identified. |
| Liquid-Liquid Extraction | Can be a simple and scalable workup step.[4] | Requires a suitable biphasic solvent system; may not be effective for all Pd species. | When palladium can be selectively partitioned into an immiscible phase. |
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Scavengers
-
Preparation: Prepare stock solutions of your crude heterocyclic product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).[4]
-
Aliquotting: In separate vials, place a known amount of the crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., 5-10 wt% relative to the crude product). Include a control vial with no scavenger.
-
Incubation: Stir the mixtures at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a set time (e.g., 4 hours).[4]
-
Sampling and Analysis: Take a small aliquot from each vial, filter to remove the scavenger, and analyze for residual palladium using ICP-MS.
-
Evaluation: Compare the palladium levels in the treated samples to the control to determine the most effective scavenger.
Protocol 2: Optimized Palladium Removal using a Selected Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent.[4]
-
Scavenger Addition: Add the optimized amount of the selected scavenger to the solution.
-
Stirring: Stir the mixture at the optimized temperature and for the optimized duration.[4]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4][22]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm that the palladium levels are within the acceptable limits.
Visualizations
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision-making workflow for palladium removal.
Generalized Experimental Workflow for Scavenger Optimization
Caption: Step-by-step scavenger optimization workflow.
References
-
How to Remove Palladium in three easy steps. Biotage. (2023-01-20). [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. (2023-09-06). [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Request PDF - ResearchGate. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry - ACS Publications. (2024-05-28). [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books - Royal Society of Chemistry. (2014-10-27). [Link]
-
Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. (2013-10-12). [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Your trick to remove residual palladium. Reddit. (2025-09-19). [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. (2015-05-18). [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. (2023-04-28). [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
-
Palladium on carbon. Wikipedia. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF - ResearchGate. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. arborassays.com [arborassays.com]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-spectra correlations that are critical in the rapid and unambiguous identification of these pharmaceutically relevant scaffolds.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of a 5-bromo, 2-ethyl, and 3-iodo group provides a highly functionalized platform for further chemical modification, making a thorough understanding of its NMR characteristics essential for synthetic and medicinal chemists.
The Foundational Spectrum: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Before delving into the complexities of the multi-substituted target molecule, it is instructive to first analyze the NMR spectrum of a simpler, yet structurally related precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This provides a baseline for understanding the influence of each substituent on the chemical shifts and coupling constants of the core ring system.
The ¹H and ¹³C NMR spectra of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, recorded in DMF-d7, show distinct signals for the protons and carbons of the bicyclic system.[1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H1 (NH) | 11.91 (bs) | - |
| H2 | 7.63 (t, J = 2.8 Hz) | 128.2 |
| H3 | 6.50 (m) | 100.0 |
| H4 | 8.20 (d, J = 2.0 Hz) | 130.3 |
| C5 | - | 111.1 |
| H6 | 8.30 (d, J = 2.2 Hz) | 142.9 |
| C7a | - | 147.5 |
| C3a | - | 122.1 |
| Table 1: ¹H and ¹³C NMR data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d7.[1] |
The downfield shift of the NH proton is characteristic of a pyrrolic nitrogen. The protons on the pyridine ring (H4 and H6) are deshielded compared to those on the pyrrole ring (H2 and H3) due to the electron-withdrawing nature of the pyridine nitrogen.
Decoding the Target Molecule: this compound
Expected ¹H NMR Spectral Changes:
-
Disappearance of H2 and H3 signals: The substitution at C2 and C3 will lead to the absence of the corresponding proton signals.
-
Appearance of an ethyl group signature: A quartet and a triplet, characteristic of an ethyl group, will be observed. The quartet for the methylene protons (-CH2-) will likely be in the range of 2.8-3.2 ppm, and the triplet for the methyl protons (-CH3) will be further upfield, around 1.2-1.5 ppm.
-
Shifts in H4 and H6: The introduction of the bulky and electron-donating ethyl group at C2 and the electronegative iodine at C3 will induce shifts in the remaining aromatic protons. The precise shifts will depend on a combination of electronic and steric effects.
Expected ¹³C NMR Spectral Changes:
-
Significant downfield shift of C2: The attachment of the ethyl group will cause a downfield shift of the C2 signal.
-
Significant upfield shift of C3: The "heavy atom effect" of iodine will cause a substantial upfield shift of the C3 signal.
-
Appearance of ethyl carbon signals: Two new signals corresponding to the methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Comparative Analysis with a Close Analog: 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine
To further refine our understanding, we can compare the expected spectrum of our target molecule with the reported data for a closely related analog, 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine. A study on the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines provides the following ¹H NMR data for this compound in CDCl₃.[2]
| Compound | H4 (δ, ppm) | H6 (δ, ppm) | NH (δ, ppm) | Ethyl-CH₂ (δ, ppm) | Ethyl-CH₃ (δ, ppm) | Methyl-C3 (δ, ppm) |
| 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine | 7.90 (d, J = 2.0 Hz) | 8.21 (d, J = 2.0 Hz) | 10.46 (br s) | 2.83 (q, J = 7.6 Hz) | 1.36 (t, J = 7.6 Hz) | 2.21 (s) |
| Table 2: ¹H NMR data for 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine in CDCl₃.[2] |
This data confirms our predictions for the ethyl group signals. The chemical shifts of H4 and H6 are also in the expected aromatic region. The key difference in our target molecule will be the absence of the C3-methyl signal and the profound effect of the iodine at C3 on the neighboring carbon signals in the ¹³C NMR spectrum.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. A proton-decoupled spectrum is standard.
-
For unambiguous assignment of proton and carbon signals, acquire two-dimensional (2D) NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the ethyl group and between aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Visualization of Key NMR Correlations
The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are instrumental in confirming the substitution pattern.
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion and Future Perspectives
The NMR characterization of this compound derivatives relies on a systematic, multi-technique approach. By starting with a foundational understanding of the parent ring system and leveraging data from closely related analogs, chemists can confidently assign the complex spectra of these highly substituted molecules. The use of 2D NMR techniques, particularly HMBC, is indispensable for the unambiguous determination of the substitution pattern.
As the library of functionalized 7-azaindole derivatives continues to expand in the pursuit of novel therapeutics, the principles and methodologies outlined in this guide will serve as a valuable resource for researchers in the field. Future work should aim to build a comprehensive, publicly accessible database of NMR data for this important class of compounds to further accelerate drug discovery efforts.
References
-
Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]
-
Yar, M. et al. (2017). A simple synthesis of some hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fisсher indole cyclization in polyphosphoric acid has been developed. Request PDF. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Functionalized 7-Azaindoles
For researchers, medicinal chemists, and drug development professionals, the 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Its ability to mimic the adenine hinge-binding motif of ATP makes it a privileged structure in the pursuit of targeted therapeutics.[1][3] However, the successful development and optimization of these potent molecules are critically dependent on robust analytical methodologies. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as the principal technique for the characterization, quantification, and metabolic profiling of functionalized 7-azaindoles.
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of functionalized 7-azaindoles, drawing from established principles and field-proven insights. We will delve into the nuances of ionization, fragmentation, and quantification to empower you to make informed decisions in your analytical workflows.
Ionization Techniques: A Comparative Analysis for Functionalized 7-Azaindoles
The choice of ionization technique is paramount for achieving optimal sensitivity and data quality. For functionalized 7-azaindoles, the most relevant techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
ESI and APCI are the workhorses of liquid chromatography-mass spectrometry (LC-MS). The selection between them hinges on the physicochemical properties of the analyte, particularly its polarity and thermal stability.
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid phase. It is particularly well-suited for polar and moderately polar molecules that are pre-ionized in solution. Given that many functionalized 7-azaindoles are designed as kinase inhibitors, they often possess polar functional groups and basic nitrogen atoms that are readily protonated, making ESI an excellent first choice.
Atmospheric Pressure Chemical Ionization (APCI) , in contrast, involves the nebulization of the sample into a heated tube, where the solvent and analyte are vaporized. Ionization occurs in the gas phase through chemical reactions with reagent ions. APCI is generally more suitable for less polar and more volatile compounds. While many 7-azaindole derivatives are sufficiently polar for ESI, APCI can be a valuable alternative for less polar analogues or when dealing with certain mobile phases that are less conducive to ESI.
Here is a comparative summary to guide your selection:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for 7-Azaindoles |
| Analyte Polarity | High to moderate polarity | Low to moderate polarity | ESI is generally preferred due to the polar nature of many functionalized 7-azaindoles. |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability for vaporization | ESI is a safer choice for potentially labile functional groups. |
| Susceptibility to Matrix Effects | More susceptible | Generally less susceptible | APCI may offer advantages in complex biological matrices, though proper sample preparation is key for both.[4] |
| Flow Rate Compatibility | Lower flow rates (e.g., < 0.5 mL/min) are often optimal | Higher flow rates (e.g., > 0.5 mL/min) can be beneficial | Dependent on the chromatographic setup. |
| Multiple Charging | Prone to forming multiply charged ions for larger molecules | Primarily forms singly charged ions | For most small-molecule 7-azaindoles, this is not a significant differentiator. |
Expert Insight: For most N-substituted 7-azaindole kinase inhibitors, which typically have molecular weights in the range of 400-600 Da and possess multiple polar functional groups, ESI in positive ion mode is the recommended starting point. The basic nitrogen atoms on the 7-azaindole core and other moieties are readily protonated, leading to excellent ionization efficiency. However, if you are working with a library of derivatives with varying lipophilicity, or if you encounter significant matrix suppression with ESI, it is prudent to evaluate APCI.
Workflow for Ionization Technique Selection
Caption: Workflow for selecting the optimal ionization technique.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix. While traditionally used for large biomolecules, its application in high-throughput screening of small molecule libraries, including kinase inhibitors, is well-established.[5][6][7]
For functionalized 7-azaindoles in a drug discovery context, MALDI-Time-of-Flight (TOF) MS offers a rapid and label-free method for screening compound libraries against a target kinase.[5][7] The assay directly measures the conversion of a peptide substrate to its phosphorylated product.
Key Advantages of MALDI-TOF for 7-Azaindole Kinase Inhibitor Screening:
-
High Throughput: The speed of MALDI analysis allows for the rapid screening of large compound libraries.[7]
-
Direct Detection: It provides a direct and label-free readout of enzyme activity by measuring the mass shift upon phosphorylation.
-
Tolerance to Buffers and Salts: MALDI is generally more tolerant of common enzyme assay buffer components compared to ESI.[7]
Considerations:
-
Matrix Selection: The choice of matrix is critical for successful ionization of the substrate and product peptides while minimizing interference.
-
Assay Development: Optimization of enzyme and ATP concentrations is necessary for robust assay performance.[6]
Fragmentation Analysis of Functionalized 7-Azaindoles
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and identification of metabolites. The fragmentation patterns of functionalized 7-azaindoles are dictated by the stability of the bicyclic core and the nature of the substituents.
Based on the analysis of related heterocyclic structures and approved drugs containing the 7-azaindole scaffold, such as Vemurafenib and Venetoclax, several characteristic fragmentation pathways can be predicted.[4][5][8][9]
Common Fragmentation Pathways for Protonated Functionalized 7-Azaindoles ([M+H]⁺):
-
Cleavage of Substituents from the Core: The most common fragmentation involves the cleavage of bonds connecting substituents to the 7-azaindole ring. The stability of the resulting fragment ions and neutral losses will determine the predominant pathways.
-
Ring Cleavage of the Pyrrole or Pyridine Moiety: While the aromatic 7-azaindole core is relatively stable, fragmentation of the ring system can occur, particularly with higher collision energies.
-
Fragmentation within Larger Substituents: For 7-azaindoles with complex functional groups (e.g., piperazine rings, long alkyl chains), fragmentation will also be observed within these moieties.
Example: Predicted Fragmentation of a Generic N-Aryl-7-Azaindole Kinase Inhibitor
Let's consider a generic structure representative of many 7-azaindole kinase inhibitors. The fragmentation of Vemurafenib (m/z 490 > 255) and Venetoclax (m/z 868.3 > 636.3) provides valuable real-world examples of the cleavage of bonds around the core structure.[4][9]
Quantitative Analysis of Functionalized 7-Azaindoles by LC-MS/MS
For pharmacokinetic studies, drug metabolism research, and clinical applications, accurate and precise quantification is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose.
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate results.[8][10][11]
Strategies to Minimize Matrix Effects:
-
Chromatographic Separation: Develop a robust HPLC or UHPLC method that separates the analyte from the bulk of the matrix components, particularly phospholipids.
-
Sample Preparation: Employ an effective sample preparation technique to remove interfering substances.
-
Protein Precipitation (PPT): Simple and fast, but may not provide sufficient cleanup.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup and can be used to concentrate the analyte.[4]
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., deuterated) is chemically identical to the analyte and will experience the same matrix effects, ensuring accurate quantification.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of a Functionalized 7-Azaindole in Mouse Plasma
This protocol is a representative example for the quantitative analysis of a 7-azaindole-based kinase inhibitor.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and internal standard (a stable isotope-labeled version of the analyte) on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analyte and internal standard with 2 x 25 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v).
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI positive mode
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. For example:
-
Analyte: m/z 490.1 -> 255.1
-
Internal Standard: m/z 497.1 -> 255.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Collision Gas: Argon
-
Quantitative Analysis Workflow
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A single-dose mass balance and metabolite-profiling study of vemurafenib in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arlok.com [arlok.com]
- 10. High-throughput fragment screening by affinity LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
comparing reactivity of iodo vs bromo substituents on the pyrrolopyridine ring
An In-Depth Guide to the Comparative Reactivity of Iodo- vs. Bromo-Substituents on the Pyrrolopyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this ring system, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery programs. A frequent decision point in synthetic strategy is the choice of the halogen handle—typically iodine or bromine—for these transformations. This guide provides an in-depth comparison of the reactivity of iodo- and bromo-substituted pyrrolopyridines, grounded in mechanistic principles and supported by experimental data, to inform rational synthetic design.
The generally observed higher reactivity of iodo-pyrrolopyridines over their bromo-analogs is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination begins with the oxidative addition of the halo-pyrrolopyridine to a low-valent palladium(0) complex. This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond.[1][2]
The bond dissociation energy of a C-I bond (approx. 228 kJ/mol) is significantly lower than that of a C-Br bond (approx. 285 kJ/mol). This disparity means that less energy is required to break the C-I bond, leading to a lower activation barrier and a faster rate of oxidative addition.[3] Consequently, iodo-substituted pyrrolopyridines typically react under milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to their bromo counterparts.[4]
Sources
A Comparative Guide to the Biological Activity of 2-Alkyl-7-Azaindole Derivatives
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of various protein kinases.[1][2][3] This unique characteristic has positioned 7-azaindole derivatives as a fertile ground for the discovery of novel therapeutic agents. The introduction of an alkyl substituent at the 2-position of this heterocyclic core has been a particularly fruitful strategy, leading to the development of compounds with a diverse array of biological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[1][4][5]
This guide offers an in-depth, objective comparison of the biological performance of various 2-alkyl-7-azaindole derivatives. We will delve into their mechanisms of action, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the key assays used to evaluate their efficacy. This technical resource is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Several 2-alkyl-7-azaindole derivatives have demonstrated significant potential as anticancer agents by targeting key molecules involved in tumor growth and survival.[4][6][7] Their mechanisms of action are often multifaceted, ranging from the direct inhibition of cancer-promoting enzymes to the induction of apoptosis.
Comparative Efficacy of Anticancer 2-Alkyl-7-Azaindole Derivatives
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | 2-Alkyl Substitution | Target Cancer Cell Line | Reported IC50 (µM) | Reference |
| 7-AID | Pyridin-2-ol derivative | HeLa (Cervical) | 16.96 | [8] |
| MCF-7 (Breast) | 14.12 | [8] | ||
| MDA-MB-231 (Breast) | 12.69 | [8] | ||
| Compound 4g | Substituted aryl amine | MCF-7 (Breast) | 15.56 | [9] |
| Compound 5j | Piperidine derivative | A549 (Lung) | 4.56 µg/mL | [10] |
| Compound 4a | Piperidine derivative | A549 (Lung) | 6.23 µg/mL | [10] |
Note: Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights.
The data indicates that substitutions at the 2-position significantly influence the anticancer potency of the 7-azaindole core. For instance, compound 5j , a piperidine derivative, shows potent activity against lung cancer cells, comparable to the positive control XMD8-92.[10] Similarly, the novel derivative 7-AID demonstrates broad-spectrum activity against cervical and breast cancer cell lines by inhibiting the DEAD-box helicase DDX3.[8]
Key Anticancer Mechanisms of Action
2-Alkyl-7-azaindole derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are often overactive in cancer cells, such as Erk5, DYRK1A/2, and AXL.[10][11] By blocking these kinases, the compounds disrupt signaling pathways that control cell proliferation, survival, and metastasis.
-
DDX3 Helicase Inhibition: Some derivatives, like 7-AID, target the ATP-binding pocket of the DDX3 RNA helicase.[8] DDX3 is implicated in tumorigenesis and metastasis, and its inhibition can lead to cell cycle arrest and apoptosis.[8][12]
-
PARP Inhibition: The 7-azaindole scaffold is also being explored for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[9]
Below is a diagram illustrating a generalized signaling pathway targeted by a 2-alkyl-7-azaindole kinase inhibitor.
Caption: A generalized kinase signaling pathway inhibited by a 2-alkyl-7-azaindole derivative.
Antiviral Activity: A New Frontier in Infectious Disease
The 7-azaindole scaffold has also shown considerable promise in the development of antiviral agents, particularly against influenza and coronaviruses.[13][14] These derivatives often work by interfering with the viral entry or replication processes.
Comparative Efficacy of Antiviral 2-Alkyl-7-Azaindole Derivatives
The antiviral potency of these compounds is typically measured by their half-maximal effective concentration (EC50), which is the concentration required to inhibit viral activity by 50%.
| Compound ID | 2-Alkyl Substitution | Target Virus | Reported EC50 (µM) | Reference |
| ASM-7 | Not specified | SARS-CoV-2 | 0.45 | [15] |
| G7a (Hit) | Not specified | SARS-CoV-2 | 9.08 | [15] |
| JNJ-63623872 | Pyrimidine derivative | Influenza | Not specified, but potent | [13] |
| Compound 12 | Substituted pyrimidine | Influenza | Potent, improved metabolic stability | [13] |
The data clearly shows that strategic modifications to the 7-azaindole scaffold can lead to substantial improvements in antiviral activity. For example, the derivative ASM-7 exhibited a 20-fold increase in potency against SARS-CoV-2 compared to the initial hit compound, G7a.[15] In the context of influenza, substitution at the 2-position of the azaindole ring was explored to overcome metabolic instability, leading to the identification of potent analogues like compound 12.[13]
Key Antiviral Mechanisms of Action
-
Inhibition of Viral Entry: For SARS-CoV-2, some 7-azaindole derivatives have been shown to inhibit the interaction between the viral spike protein and the human ACE2 receptor, a critical step for viral entry into host cells.[15]
-
Inhibition of Viral Replication: In the case of influenza, these compounds can target essential viral proteins, such as the PB2 subunit of the viral RNA polymerase, thereby disrupting the "cap-snatching" mechanism required for viral mRNA synthesis.[14]
Experimental Protocols: A Guide to In Vitro Evaluation
The biological evaluation of 2-alkyl-7-azaindole derivatives relies on a suite of robust and reproducible in vitro assays. Here, we provide detailed, step-by-step methodologies for key experiments.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[6][17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the 2-alkyl-7-azaindole derivative and incubate for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1.5 hours, allowing for the formation of formazan crystals.[18]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[15][19]
Principle: The assay is performed in two steps. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[20]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the target kinase, substrate, ATP, and the test compound (2-alkyl-7-azaindole derivative) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).[21]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[21]
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Caption: A generalized experimental workflow for evaluating the biological activity of 2-alkyl-7-azaindole derivatives.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay safely evaluates the ability of compounds to inhibit viral entry in a BSL-2 laboratory setting.[5][22]
Principle: A replication-deficient viral core (e.g., lentivirus) is engineered to express the SARS-CoV-2 spike protein on its surface and carry a reporter gene (e.g., luciferase).[11] The ability of a compound to neutralize the pseudovirus and prevent its entry into host cells expressing the ACE2 receptor is quantified by a reduction in the reporter gene expression.[23]
Step-by-Step Protocol:
-
Cell Seeding: Seed ACE2-expressing cells (e.g., HEK293T-hACE2) in a 96-well plate and incubate to form a monolayer.
-
Compound-Virus Incubation: Serially dilute the 2-alkyl-7-azaindole derivative and incubate it with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at room temperature.[23]
-
Infection: Remove the medium from the cells and add the compound-virus mixture.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) to allow for viral entry and reporter gene expression.[23]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound, compared to the virus-only control, indicates neutralization activity. Calculate the EC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[4] For 2-alkyl-7-azaindole derivatives, several key SAR trends have been observed:
-
The 2-Position: Substitution at the 2-position is critical for modulating potency and overcoming metabolic liabilities.[13] For example, in the development of anti-influenza agents, introducing substituents at this position reduced aldehyde oxidase-mediated metabolism.[13]
-
The 7-Nitrogen: The nitrogen atom at the 7-position is crucial for the hinge-binding interactions with kinases, mimicking the hydrogen bonding pattern of adenine.[1]
-
Other Positions (1, 3, and 5): These positions are also active sites for modification to enhance potency and selectivity. Disubstitution strategies are often employed to create novel and effective anticancer agents.[4]
Caption: A summary of the structure-activity relationship for 7-azaindole derivatives.
Conclusion and Future Perspectives
The 2-alkyl-7-azaindole scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide showcase a remarkable breadth of biological activity, with potent effects against cancer and viral infections, largely driven by their ability to inhibit key protein kinases and other critical cellular and viral targets.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Leveraging X-ray crystallography and computational modeling to design more potent and selective inhibitors.
-
Exploration of Novel Targets: Expanding the scope of biological targets for 2-alkyl-7-azaindole derivatives beyond kinases.
-
Pharmacokinetic Optimization: Improving the drug-like properties of these compounds to enhance their bioavailability and in vivo efficacy.
By building upon the foundational knowledge and experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Source: PubMed Central. URL: [Link]
-
Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]
-
Title: Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: PubMed. URL: [Link]
-
Title: The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Source: ResearchGate. URL: [Link]
-
Title: Protocol of SARS-CoV-2 Pseudovirus (PSV)-Based Neutralization Assay For Vaccines, therapeutic antibodies, peptides and compounds against COVID-19. Source: GeneMedi. URL: [Link]
-
Title: Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. Source: PubMed. URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology. URL: [Link]
-
Title: Azaindole Therapeutic Agents. Source: PubMed Central. URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Source: Pakistan Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. Source: ResearchGate. URL: [Link]
-
Title: Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Source: Molecular Biology Reports. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: PubMed Central. URL: [Link]
-
Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: ResearchGate. URL: [Link]
-
Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: PubMed. URL: [Link]
-
Title: Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: A double-edged function of DDX3, as an oncogene or tumor suppressor, in cancer progression (Review). Source: Oncology Reports. URL: [Link]
-
Title: Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways. Source: PubMed Central. URL: [Link]
-
Title: Synthesis and anticancer evaluation of 7-azaindoles under rhodium(III)-catalyzed C-amidation. Source: Longdom Publishing. URL: [Link]
-
Title: Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Source: ResearchGate. URL: [Link]
-
Title: Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Source: PubMed. URL: [Link]
-
Title: Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Source: Journal of Biomolecular Structure and Dynamics. URL: [Link]
-
Title: SARS-CoV-2 Pseudovirus Neutralization Assay. Source: Creative Diagnostics. URL: [Link]
-
Title: Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2. Source: Journal of Medical Virology. URL: [Link]
-
Title: MTT (Assay protocol. Source: protocols.io. URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Source: NIH Probe Development Center [Internet]. URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Source: NIH. URL: [Link]
-
Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 10. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 11. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifunctional DDX3: dual roles in various cancer development and its related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. genemedi.net [genemedi.net]
The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 7-azaindole scaffold has emerged as a cornerstone for developing potent and selective therapeutic agents. Its remarkable success, exemplified by the FDA-approved B-RAF inhibitor Vemurafenib, stems from its intrinsic ability to mimic the hinge-binding interactions of ATP, the natural substrate for kinases.[1][2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-azaindole-based kinase inhibitors, grounded in experimental data and field-proven insights to empower your drug discovery endeavors.
The 7-Azaindole Core: More Than Just a Hinge Binder
The power of the 7-azaindole scaffold lies in its unique electronic and structural features. The pyrrolopyridine bicyclic system features a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) that form a bidentate hydrogen bond network with the backbone of the kinase hinge region.[2][3] This interaction is fundamental to anchoring the inhibitor in the ATP-binding pocket. However, the true versatility of the 7-azaindole core is unlocked through strategic functionalization at its various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A critical aspect to consider during SAR studies is the potential for different binding modes within the ATP pocket. X-ray crystallography studies have revealed that 7-azaindole inhibitors can adopt "normal," "flipped" (rotated 180°), or even "non-hinge" binding orientations.[2][3] These subtle shifts, often induced by minor chemical modifications, can dramatically alter the inhibitor's activity and selectivity profile. Therefore, obtaining co-crystal structures is paramount throughout any SAR campaign to rationalize observed activities and guide further design.
Decoding the Structure-Activity Relationship: A Positional Analysis
The following sections dissect the SAR at each modifiable position of the 7-azaindole ring, providing a framework for rational inhibitor design.
The N1 Position: Modulating Solubility and Interactions
The pyrrole nitrogen (N1) is a key hydrogen bond donor in the canonical hinge interaction. While direct substitution at this position can disrupt this crucial interaction, derivatization with specific groups can be advantageous.
-
Rationale for Modification: Alkylation or arylation at N1 can be explored to probe for additional interactions in the solvent-exposed region or to modulate physicochemical properties like solubility.
-
Experimental Insights: In the development of Rho kinase (ROCK) inhibitors, substitutions on the indole NH position have been shown to yield potent and selective inhibitors with improved aqueous solubility and desirable DMPK properties.[5] For instance, the introduction of small alkyl groups or polar moieties can enhance solubility without significantly compromising hinge binding.
The C3 Position: A Gateway to Potency and Selectivity
The C3 position is arguably the most critical for achieving high potency and selectivity. Substituents at this position typically project into the hydrophobic pocket of the kinase, often referred to as the "selectivity pocket."
-
Rationale for Modification: The diversity of amino acid residues lining this pocket across different kinases provides a prime opportunity to design inhibitors with exquisite selectivity. Aromatic and heteroaromatic substituents are commonly installed at C3 to engage in van der Waals, pi-stacking, and hydrogen bonding interactions.
-
Experimental Insights:
-
Aryl and Heteroaryl Groups: A review of anticancer 7-azaindole derivatives highlights that the aryl carboxamide group is a highly successful substitution at this position.[6] For example, C-3 aryl-7-azaindole derivatives have emerged as Janus kinase (JAK) inhibitors.[7]
-
Targeting Specific Kinases: In the context of PI3K inhibitors, the replacement of a phenyl group at the 3-position with a pyridine group led to a significant increase in potency, with one compound exhibiting an IC50 of 0.5 nM against PI3Kγ.[8]
-
The C4 and C6 Positions: Fine-Tuning and Vectorial Exploration
The C4 and C6 positions of the 7-azaindole ring are less frequently explored than C3 and C5, but they offer valuable opportunities for vector-based exploration of the ATP binding site and for modulating physicochemical properties.
-
Rationale for Modification: Substitutions at these positions can project towards the ribose-binding pocket or the solvent-front region. Introducing small alkoxy or halogen groups can influence electronic properties and metabolic stability.
-
Experimental Insights: For a series of meriolin analogs, introducing different alkoxy substituents at the 4-position on the azaindole appeared to increase activity.[4]
The C5 Position: A Versatile Handle for Diverse Interactions
The C5 position is another key vector for achieving potency and selectivity, often pointing towards the solvent-exposed region or the ribose-binding pocket.
-
Rationale for Modification: This position is ideal for introducing larger substituents that can pick up additional interactions with the protein surface or improve pharmacokinetic properties. Amides, sulfonamides, and various heterocyclic rings are common functionalities at C5.
-
Experimental Insights:
-
Aurora Kinase Inhibition: The synthesis of Aurora kinase inhibitors has involved the addition of a pyrazole scaffold to the 7-azaindole fragment at the C4 position, leading to selective Aurora B/C inhibitors.[7]
-
Anticancer Agents: A review on anticancer 7-azaindole derivatives indicates that position 5 is one of the most active sites for substitution.[6]
-
Comparative Analysis of 7-Azaindole Based Kinase Inhibitors
To provide a clearer perspective on the impact of substitutions, the following table summarizes the inhibitory activities of representative 7-azaindole derivatives against various kinases.
| Compound/Inhibitor | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| Vemurafenib | B-RAF (V600E) | 3-(propylsulfonamido)phenyl at C5 | 31 | [1][2] |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | Aryl group at C3 | 260 | [7][9] |
| 7-azaindole derivative 97 | JAK2 | Modified aryl at C3 | 1 | [9] |
| 7-azaindolylideneimidazole 50 | Cdc7 | Imidazolone at C3 | 20 | [7] |
| Compound B13 | PI3Kγ | Pyridine at C3, Pyridine at C5 | 0.5 | [8] |
| Compound 8l | Haspin | Benzocycloalkanone motif | 14 | [10] |
| Compound 8g | CDK9/CyclinT & Haspin | Benzocycloalkanone motif | Dual inhibitor | [10] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols for SAR Determination
A robust and reproducible experimental workflow is crucial for generating high-quality SAR data.
Experimental Workflow for Kinase Inhibitor SAR
Caption: Key SAR hotspots on the 7-azaindole scaffold for kinase inhibitor design.
Future Directions and Concluding Remarks
The 7-azaindole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts will likely focus on the development of more sophisticated synthetic methodologies to access novel substitution patterns and the application of computational methods to better predict binding modes and selectivity. [11][12][13]A thorough understanding of the SAR principles outlined in this guide is essential for any researcher aiming to leverage the full potential of this remarkable heterocyclic system. By combining rational design, robust experimental validation, and structural insights, the development of the next generation of 7-azaindole-based kinase inhibitors can be significantly accelerated.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). ResearchGate. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2021). RSC Publishing. [Link]
-
Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2018). PubMed Central. [Link]
-
Elegant Synthetic Routes to Indole Derivatives. (2019). RSC Publishing. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2020). PubMed Central. [Link]
-
3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. (2010). PubMed. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2020). PubMed Central. [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles. (2007). Chemical Society Reviews (RSC Publishing). [Link]
-
Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). (2011). PubMed. [Link]
-
Azaindole Therapeutic Agents. (2021). PubMed Central. [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). ResearchGate. [Link]
-
3D-QSAR and molecular docking studies of azaindole derivatives as Aurora B kinase inhibitors. (2010). OUCI. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Elegant Synthetic Routes to Indole Derivatives Home [pubs.rsc.org]
- 13. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by Novel 7-Azaindole Compounds
Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small-molecule inhibitors that can modulate kinase activity has revolutionized treatment paradigms. Within this field, the 7-azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable utility in the design of potent kinase inhibitors.[3][4] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to act as an excellent "hinge-binding" motif.[3][5][6] The 7-azaindole core can form two critical hydrogen bonds with the kinase hinge region, effectively mimicking ATP's interaction and competitively inhibiting the enzyme's catalytic function.[3][7]
However, the discovery of a novel 7-azaindole compound is merely the first step. The true challenge lies in the rigorous validation of its inhibitory activity, potency, and, most importantly, its selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of validating novel 7-azaindole kinase inhibitors, ensuring both scientific integrity and a clear path toward clinical candidacy. We will follow a hypothetical novel compound, AZ-Cpd-42 , designed as a selective inhibitor for Aurora Kinase A, to illustrate these principles in practice.
The Core Mechanism: Why 7-Azaindole is a Premier Kinase Scaffold
The power of the 7-azaindole scaffold lies in its ability to anchor an inhibitor within the ATP-binding pocket of a kinase. This interaction is fundamental to its mechanism as a competitive inhibitor.
Caption: Mechanism of 7-azaindole as a kinase hinge-binder.
A Multi-Tiered Validation Workflow: From Bench to Cell
A robust validation strategy is not a single experiment but a logical progression of assays. Each tier of the workflow answers a more complex question, building a comprehensive profile of the compound's activity and ensuring that the observed effects are truly due to on-target inhibition.
Caption: A logical workflow for kinase inhibitor validation.
Tier 1: Biochemical Validation - Quantifying Potency
The foundational step is to determine if the compound inhibits the purified kinase enzyme in vitro. This provides the most direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choice: While various assay formats exist (fluorescence, luminescence), the radiometric assay using [γ-³³P]-ATP is often considered the gold standard.[8] Its primary advantage is the direct and highly sensitive measurement of phosphate incorporation into a substrate, making it less prone to interference from autofluorescent or colored compounds.[8] For higher throughput needs, luminescence-based assays like ADP-Glo™, which measure the production of ADP, are excellent alternatives.[9][10]
Comparative Performance Data: AZ-Cpd-42 vs. Alternatives
Here, we compare our hypothetical compound, AZ-Cpd-42 , against Alisertib (a known clinical Aurora A inhibitor) and Staurosporine (a broad-spectrum kinase inhibitor) to benchmark its performance.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Aurora B (Fold) | Selectivity vs. VEGFR2 (Fold) |
| AZ-Cpd-42 (Novel) | Aurora Kinase A | 4.5 | >200 | >1000 |
| Alisertib | Aurora Kinase A | 8 | >200 | ~50 |
| Staurosporine | Broad Spectrum | 10 | 1.2 | 0.8 |
Lower IC50 values indicate higher potency. Higher selectivity fold-change indicates greater selectivity.
Experimental Protocol: Radiometric [γ-³³P]-ATP Kinase Assay
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Perform a serial dilution of AZ-Cpd-42 , Alisertib, and Staurosporine in DMSO, followed by a further dilution in the reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound, 20 µL of a solution containing the substrate (e.g., Kemptide) and cold ATP (at the Km concentration for the specific kinase), and initiate the reaction by adding 20 µL of a solution containing the purified Aurora Kinase A enzyme and [γ-³³P]-ATP.
-
Self-Validation: Include "no enzyme" wells as a negative control and "DMSO only" wells as a positive control (100% activity).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Add liquid scintillant to the wells and count the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2 & 3: Cellular Validation - Confirming On-Target Activity
Potent biochemical inhibition is essential, but it doesn't guarantee efficacy in a complex cellular environment. The next crucial steps are to confirm that the compound engages its intended target within living cells and subsequently modulates the downstream signaling pathway.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choice: CETSA is a powerful technique that assesses target engagement by exploiting the principle that a ligand-bound protein is more resistant to thermal denaturation.[11] A positive result provides direct evidence that the compound is binding to the target kinase inside the cell.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses Aurora Kinase A) to ~80% confluency. Treat the cells with AZ-Cpd-42 or vehicle (DMSO) for 1-2 hours.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble Aurora Kinase A at each temperature point by Western Blot.
-
Self-Validation: A successful experiment will show a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control, indicating stabilization of the target protein.
-
Pathway Modulation: Western Blot for Phospho-Substrates
Causality Behind Experimental Choice: Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its known substrates. For Aurora Kinase A, a key substrate is Histone H3 at Serine 10 (pHH3-S10), a marker of mitosis. A reduction in this signal provides functional evidence of kinase inhibition.
Caption: Inhibition of Aurora A by AZ-Cpd-42 blocks Histone H3 phosphorylation.
Tier 4: Phenotypic Assays - Demonstrating Biological Effect
Ultimately, a successful inhibitor must elicit a desired biological response. Since Aurora Kinase A is critical for mitosis, its inhibition is expected to cause cell cycle arrest and subsequently reduce cell viability.[12]
Causality Behind Experimental Choice: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a robust method to quantify the cytotoxic or cytostatic effects of a compound. This assay measures ATP levels, which is a reliable indicator of metabolically active, viable cells.
Tier 5: Selectivity Profiling - The Hallmark of a Quality Inhibitor
A potent inhibitor is not necessarily a good drug candidate. Off-target inhibition can lead to toxicity and unforeseen side effects. Therefore, assessing the selectivity of a novel compound is a non-negotiable step in the validation process.
Causality Behind Experimental Choice: Screening the compound against a large panel of kinases (e.g., the KINOMEscan® platform) is the industry standard for determining selectivity.[13][14] This is typically performed at a fixed concentration (e.g., 1 µM). Any significant inhibition ("hits") should be followed up with full IC50 determinations to quantify the degree of off-target activity. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases.[15]
Conclusion
The validation of a novel 7-azaindole kinase inhibitor is a systematic, evidence-based process that extends far beyond a single IC50 value. By employing a multi-tiered workflow that encompasses biochemical potency, cellular target engagement, pathway modulation, phenotypic outcomes, and comprehensive selectivity profiling, researchers can build a robust data package. This rigorous approach, grounded in explaining the causality behind each experimental choice, not only validates the specific compound but also instills confidence in its potential as a selective and effective therapeutic agent.
References
- Benchchem. (n.d.). Validation of a Novel Kinase Bioassay Using 7-Azaoxindole as a Positive Control: A Comparative Guide.
- Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kettenbach, A. N., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics.
- News-Medical.Net. (2026). AI identifies promising CDK9 inhibitors for cancer treatment.
- Patil, S. A., & Patil, R. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Expert Opinion on Therapeutic Patents.
- ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Bollack, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- Benchchem. (n.d.). The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers.
- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.
- ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Zhu, W., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- BMG LABTECH. (2020). Kinase assays.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Sharma, V., et al. (2011). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Pang, Y., et al. (2014). Identification and Validation of Novel PERK Inhibitors. Journal of Medicinal Chemistry.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Girdler, F., et al. (2008). Aurora Kinase Inhibitors: Current Status and Outlook. Journal of Cell and Molecular Medicine.
- Wang, L., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
- Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. news-medical.net [news-medical.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Selectivity of Novel JAK1 Inhibitors Derived from 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes presents a compelling target for a multitude of autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a particularly promising strategy, aiming to maximize therapeutic benefit while minimizing off-target effects. This guide provides a comprehensive comparison of novel JAK1 inhibitors based on the versatile 7-azaindole scaffold, supported by experimental data and detailed protocols for assessing their selectivity.
The Rationale for Selective JAK1 Inhibition
The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs then translocate to the nucleus to modulate gene transcription, driving inflammatory and immune responses.[2]
The therapeutic efficacy of JAK inhibitors (JAKinibs) in conditions like rheumatoid arthritis is well-established.[3] However, the first generation of JAKinibs often targeted multiple JAK isoforms, leading to side effects associated with the inhibition of other family members. For instance, JAK2 is crucial for erythropoiesis, and its inhibition can lead to anemia, while JAK3 is essential for lymphocyte development and function, and its inhibition can result in immunosuppression.[3][4] This has spurred the development of second-generation inhibitors with greater selectivity for JAK1, which is involved in the signaling of numerous pro-inflammatory cytokines.[4] A higher degree of selectivity for JAK1 is hypothesized to offer a better safety profile by sparing the functions of other JAK isoforms.[4]
The 7-azaindole scaffold has emerged as a "privileged structure" in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] This has made it an attractive starting point for developing potent and selective JAK1 inhibitors.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor tails. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
Caption: The JAK-STAT signaling pathway.
Assessing Inhibitor Selectivity: A Two-pronged Approach
A robust assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach provides a comprehensive understanding of a compound's potency and its effects within a biological context.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms. This is typically achieved by quantifying the phosphorylation of a substrate peptide in the presence of the inhibitor.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction.[1]
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Dilute the purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes to their optimal concentrations in the reaction buffer.
-
Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP.
-
Prepare serial dilutions of the novel 7-azaindole inhibitors and control compounds (e.g., Tofacitinib, Filgotinib) in 5% DMSO.
-
-
Kinase Reaction:
-
Add 1 µL of the inhibitor or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted JAK enzyme to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cellular Assays: Measuring Functional Inhibition of Signaling Pathways
Cell-based assays are crucial for confirming that the biochemical potency of an inhibitor translates to functional activity in a cellular context. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation (pSTAT).
Experimental Workflow: Cellular pSTAT Assay
Caption: Workflow for a cellular pSTAT assay.
Detailed Protocol: Flow Cytometry-based pSTAT Assay
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[2][6]
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in a suitable culture medium.
-
-
Inhibitor Treatment:
-
Seed the PBMCs in a 96-well plate.
-
Add serial dilutions of the novel 7-azaindole inhibitors and control compounds.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2).[2]
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Staining:
-
Fix the cells with a fixation buffer (e.g., paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol).
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest (e.g., lymphocytes, monocytes).
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pSTAT for each inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Comparative Selectivity Profile of Novel 7-Azaindole JAK1 Inhibitors
The following table summarizes the biochemical and cellular IC50 data for a selection of novel 7-azaindole-derived JAK1 inhibitors in comparison to established JAKinibs.
| Compound | Target | Biochemical IC50 (nM) | Cellular pSTAT IC50 (nM) | Selectivity Ratio (JAK2/JAK1) | Reference |
| Novel 7-Azaindole Derivatives | |||||
| Compound 23a | JAK1 | 72 | - | >12 | [4] |
| Benchmark Inhibitors | |||||
| Tofacitinib | Pan-JAK | JAK1: 15.1, JAK2: 77.4, JAK3: 55.0, TYK2: 489 | - | 5.1 | [3] |
| Filgotinib | JAK1 | JAK1: 10, JAK2: 28, JAK3: 810, TYK2: 116 | - | 2.8 | [7] |
| Upadacitinib | JAK1 | JAK1: 45, JAK2: 109, JAK3: 2100, TYK2: 4700 | - | 2.4 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Structural Insights into Selectivity
The selectivity of 7-azaindole derivatives for JAK1 over other JAK family members can often be rationalized by examining their binding mode within the ATP-binding site. X-ray crystallography studies of JAK1 in complex with inhibitors can reveal key interactions that contribute to this selectivity.
For instance, the interaction of an inhibitor with specific amino acid residues that differ between the JAK isoforms can be a major determinant of selectivity. Molecular docking studies of the novel compound 23a suggested that a key interaction between an iodine atom on the inhibitor and the His-885 residue of human JAK1 contributes to its high selectivity.[4]
Conclusion
The development of highly selective JAK1 inhibitors is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. The 7-azaindole scaffold has proven to be a valuable starting point for the design of such inhibitors. A thorough assessment of their selectivity, employing a combination of biochemical and cellular assays, is essential to characterize these novel compounds and predict their potential for an improved safety and efficacy profile in the clinic. The data presented in this guide highlights the potential of novel 7-azaindole derivatives to achieve high potency and selectivity for JAK1, paving the way for the next generation of targeted therapies.
References
-
JAK1 Kinase Assay Protocol. BPS Bioscience.
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters.
-
JAK Inhibition | JAK Inhibitor Review. Selleck Chemicals.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
-
Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate.
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate.
-
5KBR: Pak1 in complex with 7-azaindole inhibitor. RCSB PDB.
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals.
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
-
6SM8: Human jak1 kinase domain in complex with inhibitor. RCSB PDB.
-
Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology.
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases.
-
JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. PubMed.
-
Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. ResearchGate.
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate.
-
Kinase Inhibitors on JAK Signaling Pathways. AbMole BioScience.
-
4I5C: The Jak1 kinase domain in complex with inhibitor. RCSB PDB.
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences.
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
5TOE: Pim-1 kinase in complex with a 7-azaindole. RCSB PDB.
-
8S85: Crystal structure of JAK1 JH1 domain in complex with an inhibitor. RCSB PDB.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the In Vitro ADME Properties of Substituted 7-Azaindoles
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in numerous clinical candidates, particularly as kinase inhibitors.[1][2][3] Its unique structure, featuring a hydrogen bond donor/acceptor pair, mimics the adenine hinge-binding motif of ATP, making it a privileged scaffold for kinase-targeted drug discovery.[1] However, the journey from a potent hit to a viable drug candidate is paved with challenges related to its pharmacokinetic profile. Understanding and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties in vitro is paramount to mitigating late-stage attrition.
This guide provides an in-depth comparison of the in vitro ADME properties of substituted 7-azaindoles. We will dissect the key experimental assays, explain the causal relationships between structural modifications and ADME outcomes, and present comparative data to inform rational drug design.
Metabolic Stability: The First Hurdle
A compound's metabolic stability dictates its lifetime in vivo. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role. An ideal drug candidate should exhibit sufficient stability to maintain therapeutic concentrations with a reasonable dosing regimen. The 7-azaindole core, when compared to its parent indole, generally confers enhanced metabolic stability.[1] However, the nature and position of substituents are critical determinants of the final metabolic profile.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This assay is the industry standard for assessing Phase I metabolic stability.
Methodology:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and human liver microsomes (0.5 mg/mL).
-
Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.
-
Incubation: The plate is incubated at 37°C, with time points typically taken at 0, 5, 15, 30, and 60 minutes.
-
Quenching: At each time point, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CL_int) are calculated from the rate of disappearance of the parent compound.
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Structure-Metabolic Stability Relationships
While the core is relatively stable, substituents can introduce metabolic liabilities or "soft spots." In the development of HPK1 inhibitors, an initial 7-azaindole hit showed high turnover in human liver microsomes.[4] Subsequent optimization efforts focused on identifying and modifying these soft spots. For instance, introducing hydroxyl groups maintained potency while significantly improving metabolic stability, demonstrating that strategic placement of polar groups can shield the molecule from metabolism.[4] Conversely, adding lipophilic groups to enhance potency can inadvertently create new sites for oxidative metabolism, thereby eroding stability.[4] Studies on 7-azaindole-derived synthetic cannabinoids have identified that metabolism often proceeds via oxidative defluorination, monohydroxylation, and N-dealkylation, primarily mediated by CYP2C19, CYP3A4, and CYP3A5.[5]
Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions
CYP inhibition is a major cause of adverse drug-drug interactions (DDIs). When a drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations. Time-dependent inhibition (TDI) is of particular concern as it involves irreversible or quasi-irreversible inactivation of the enzyme, which can lead to more prolonged and unpredictable DDIs.[6]
Experimental Protocol: Fluorometric CYP Inhibition Assay
This is a high-throughput method to screen for CYP inhibition potential against key isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).
Methodology:
-
Reagents: Human liver microsomes, a specific fluorogenic probe substrate for the CYP isoform of interest, and the test compound at various concentrations.
-
Pre-incubation (for TDI): For TDI assessment, the test compound is pre-incubated with HLMs and an NADPH-regenerating system for a set time (e.g., 30 minutes) to allow for potential mechanism-based inactivation. A control is run without the pre-incubation.
-
Reaction Initiation: The fluorogenic probe substrate is added to the mixture (for non-TDI assays, NADPH is also added at this step).
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.
-
Analysis: The rate of fluorescence generation is calculated. The IC50 value (the concentration of test compound that causes 50% inhibition) is determined by plotting the inhibition percentage against the log of the test compound concentration.
Caption: General workflow for direct and time-dependent CYP inhibition assays.
Mitigating CYP Inhibition in 7-Azaindole Series
CYP3A4 inhibition, including TDI, has been a recurring challenge in 7-azaindole-based drug discovery programs.[4][7] For example, an initial 3-ethyl-7-azaindole series of HPK1 inhibitors was plagued by potent CYP3A4 TDI.[4] The solution involved a scaffold-hopping approach to a spiro-azaindoline, which successfully eliminated this liability.[4] In another program targeting PI3Kγ, C3-pyridine analogues exhibited undesirable CYP inhibition, prompting a shift in chemical strategy.[7] These examples underscore a critical principle: CYP inhibition is highly sensitive to the overall molecular structure and electronics. Mitigating it often requires significant structural changes, such as modifying key substituents or altering the core scaffold itself.
Aqueous Solubility and Permeability: The Gatekeepers of Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluid (solubility) and then pass through the intestinal wall into the bloodstream (permeability). These two properties are often intertwined and represent a delicate balancing act for the medicinal chemist.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
Methodology:
-
Preparation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 6.5 or 7.4).
-
Equilibration: The resulting slurry is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a calibrated analytical method, such as UV/Vis spectroscopy or LC-MS.
Caption: Workflow for the Shake-Flask method for thermodynamic solubility.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for ~21 days until they form a confluent, differentiated monolayer. The integrity of the monolayer is verified.
-
Assay: The test compound is added to the apical (AP) compartment, representing the intestinal lumen.
-
Sampling: Samples are taken from the basolateral (BL) compartment, representing the bloodstream, at various time points.
-
Analysis: The concentration of the compound in the AP and BL compartments is measured by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated, which reflects the rate of passage of the compound across the cell monolayer.
Caption: Workflow for the Caco-2 cell permeability assay.
Improving Solubility and Permeability
The introduction of the pyridine nitrogen in the 7-azaindole scaffold generally improves aqueous solubility compared to the more lipophilic indole core.[1] One study directly comparing an indole-based HIV-1 inhibitor with its four azaindole isomers found that all four azaindoles, including the 7-azaindole, displayed a remarkable >25-fold enhancement in solubility.[1]
However, substitutions play a dominant role. In a series for Human African Trypanosomiasis, a nitro-substituted 7-azaindole showed vastly improved solubility, though this also introduced potential toxicity liabilities.[8] The optimization of pan-PIM kinase inhibitors involved careful modulation of physicochemical properties to resolve inherent permeability issues.[9] This highlights the constant trade-off: modifications to improve one parameter, like adding polar groups for solubility, can sometimes negatively impact another, like permeability, by increasing the energetic cost of membrane desolvation.
Comparative ADME Data for Substituted 7-Azaindoles
The following tables summarize representative in vitro ADME data for different 7-azaindole analogues, compiled and adapted from published drug discovery campaigns. These data illustrate the impact of specific substitution patterns.
Table 1: Comparison of Physicochemical and ADME Properties of an Indole vs. 7-Azaindole Core (Data adapted from a study on HIV-1 inhibitors[1])
| Compound/Core | Crystalline Solubility (µg/mL) | HLM Stability (t½, min) | Permeability (Papp, nm/s) |
| Parent Indole | 16 | 16.9 | 169 |
| 7-Azaindole | >419 | >100 | High (Not quantified) |
Table 2: Illustrative In Vitro ADME Profile of Substituted 7-Azaindoles in a Kinase Inhibitor Program (Representative data synthesized from findings in HPK1 and PI3Kγ inhibitor programs[4][7])
| Compound ID | Key Substitutions | HLM Stability (t½, min) | CYP3A4 TDI | Caco-2 Papp (10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Lead A | C3-Ethyl | < 15 | Yes (Potent) | 15 | 5 |
| Analogue A-1 | C3-Ethyl, C4-Fluoro | 25 | Yes | 12 | 8 |
| Analogue A-2 | C3-Ethyl, C5-Hydroxymethyl | 45 | Moderate | 8 | 50 |
| Scaffold Hop B | Spiro-azaindoline core | > 60 | No | 10 | 25 |
| Lead C | C3-Pyridine | 30 | Yes | >20 | 10 |
| Analogue C-1 | C3-Phenylacetic acid | < 10 | No | 5 | >100 |
Synthesis and Final Insights
The in vitro ADME data reveal clear Structure-ADME Relationships (SAR):
-
Metabolic Stability: Small, lipophilic substituents (e.g., ethyl groups) can be susceptible to oxidation. Blocking metabolism through fluorination or replacing labile groups with more robust ones is a common and effective strategy. Introducing polarity, as with a hydroxymethyl group, can also improve stability, likely by altering the binding orientation in the metabolic enzyme's active site.
-
CYP Inhibition: This property is often difficult to predict and is highly sensitive to the overall topology and electronics of the molecule. When potent CYP inhibition, especially TDI, is observed, a scaffold-hopping approach (as seen with the move to a spiro-azaindoline) can be a more fruitful strategy than iterative substituent changes.[4]
-
Solubility vs. Permeability: There is a classic trade-off. Highly soluble compounds with multiple hydrogen bond donors/acceptors (e.g., Analogue C-1) may exhibit lower permeability. Conversely, highly permeable compounds are often more lipophilic and suffer from poor solubility (e.g., Lead A). The goal is to find a "sweet spot" that balances these opposing properties.
Caption: The balancing act of optimizing ADME properties through modification.
References
-
Allied Academies. (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Journal of Drug Designing and Development. [Link]
-
Bento, A. P., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry. [Link]
-
He, W., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mathpati, R. S., & Ghule, V. D. (2023). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry. [Link]
-
Warren, J. J., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Damha, M. J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Wagmann, L., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis. [Link]
-
ResearchGate. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Request PDF. [Link]
-
Bentham Science. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry. [Link]
-
ACS Publications. (2023). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
American Society for Microbiology. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
PubMed. (1999). Synthesis and Sar of 2- And 3-substituted 7-azaindoles as Potential Dopamine D4 Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for 7-Azaindole Functionalization: A Comparative Efficacy Analysis
For the dedicated researcher in medicinal chemistry and drug development, the 7-azaindole scaffold is a familiar and highly valued structural motif. Its prevalence in a multitude of biologically active compounds, including protein kinase inhibitors, necessitates robust and selective methods for its functionalization. However, the intrinsic electronic properties and the presence of multiple potential reaction sites on the 7-azaindole ring present a significant synthetic challenge. This guide provides an in-depth, comparative analysis of various palladium catalyst systems for the regioselective functionalization of 7-azaindole, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Regioselective 7-Azaindole Functionalization
The 7-azaindole nucleus, a fusion of a pyridine and a pyrrole ring, possesses a unique electronic landscape. The pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This dichotomy, coupled with the presence of six C-H bonds and a reactive N-H bond, makes achieving high regioselectivity in functionalization reactions a formidable task. Palladium catalysis has emerged as a powerful tool to navigate this complexity, offering a diverse array of cross-coupling and C-H activation methodologies. The choice of the palladium precursor, and more critically, the ancillary ligand, is paramount in dictating the outcome of these transformations.
Comparative Efficacy of Palladium Catalysts: A Positional Breakdown
The functionalization of the 7-azaindole ring can be systematically approached by considering the reactivity of each position. Here, we compare the efficacy of different palladium catalyst systems for C-C, C-N, and C-O bond formation at key positions of the 7-azaindole core.
C-2 Functionalization: The Realm of Direct Arylation
The C-2 position of the pyrrole ring is a primary target for functionalization. Palladium-catalyzed direct C-H arylation has proven to be a highly effective strategy.
A critical factor in achieving high C-2 selectivity is the concentration of acid in the reaction medium.[1] Studies have shown that a high acid concentration is essential for exclusive C-2 regioselectivity in the arylation of N-protected 7-azaindoles.[1]
Table 1: Comparison of Palladium Catalysts for C-2 Arylation of 7-Azaindole
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) | Reference |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 85 | >95:5 | [2] |
| Pd(OAc)₂ | None | TFA | Benzene | 80 | 78 | Exclusive C-2 | [2] |
| Pd(PPh₃)₂Cl₂ | None | PhCH₂(C₂H₅)₃NCl | CH₃CN | Reflux | 65 | Not Specified | [3] |
The data suggests that while traditional phosphine-ligated palladium systems are effective, a ligand-free approach in the presence of a strong acid like trifluoroacetic acid (TFA) can provide excellent C-2 selectivity.[2] This is attributed to a proposed electrophilic palladation mechanism.[2]
C-4 and C-6 Functionalization: Leveraging Halogenated Precursors
Functionalization at the C-4 and C-6 positions of the pyridine ring typically relies on cross-coupling reactions with the corresponding halo-7-azaindoles. The choice of the palladium catalyst and ligand is crucial for efficient C-N and C-O bond formation.
A comparative study on the amination of 4-bromo-7-azaindole derivatives revealed the superior performance of the Pd₂(dba)₃/Xantphos system.[4]
Table 2: Ligand Screening for the Amination of 4-bromo-1-ethyl-7-azaindole
| Pd-Catalyst (5 mol%) | Ligand | Base | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1 | 93 | [4] |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | 3 | 85 | [4] |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 6 | 60 | [4] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 6 | 62 | [4] |
| Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | 6 | 0 | [4] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 6 | low | [4] |
These results highlight the importance of the bite angle and electronic properties of the phosphine ligand, with the bulky and electron-rich Xantphos ligand promoting efficient C-N bond formation.[4] Interestingly, Pd(OAc)₂ was found to be a poor catalyst precursor in this specific transformation.[4]
C-3 Functionalization: Navigating Competing Reactivity
The C-3 position, while also part of the electron-rich pyrrole ring, often competes with the C-2 position for functionalization. Achieving selective C-3 functionalization requires careful control of the reaction conditions and catalyst system. Palladium-catalyzed Stille and Suzuki-Miyaura couplings of 3-halo or 3-stannyl-7-azaindoles are common strategies.[3]
C-5 and C-7 Functionalization: Exploring the Pyridine Ring
Functionalization at the C-5 and C-7 positions of the pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions of the corresponding halo-derivatives. For instance, Suzuki-Miyaura coupling of 7-bromoindazoles (an isomer of 7-azaindole) has been successfully demonstrated.[5]
Mechanistic Insights: The "Why" Behind the "How"
Understanding the underlying reaction mechanisms is crucial for rational catalyst selection and optimization.
The Catalytic Cycle of Direct C-H Arylation
The direct C-H arylation of 7-azaindole is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or an electrophilic palladation mechanism. The choice of ligand and additives can influence the operative pathway and, consequently, the regioselectivity.
Caption: Generalized catalytic cycle for direct C-H arylation.
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation and involves a well-established catalytic cycle.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols: A Practical Guide
Here, we provide a detailed, step-by-step protocol for a high-performing palladium-catalyzed C-2 arylation of 7-azaindole.
Protocol: Palladium-Catalyzed C-2 Arylation of 1-Benzenesulfonyl-7-azaindole
Materials:
-
1-Benzenesulfonyl-7-azaindole
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 1-benzenesulfonyl-7-azaindole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-2 arylated 7-azaindole.
Caption: Experimental workflow for C-2 arylation.
Conclusion and Future Outlook
Palladium catalysis has undeniably revolutionized the functionalization of the 7-azaindole scaffold. The strategic selection of the palladium precursor, ligand, and reaction conditions allows for the regioselective formation of C-C, C-N, and C-O bonds at various positions of this medicinally important heterocycle. While phosphine-based ligands have historically dominated the field, the emergence of N-heterocyclic carbene (NHC) ligands offers promising avenues for enhancing catalytic activity and expanding substrate scope.[6]
Future research will likely focus on the development of more sustainable and efficient catalytic systems, including the use of lower catalyst loadings, greener solvents, and milder reaction conditions. Furthermore, a deeper mechanistic understanding of the intricate interplay between the catalyst, ligand, and substrate will undoubtedly pave the way for the design of next-generation catalysts with unprecedented selectivity and reactivity, further empowering the synthesis of novel 7-azaindole-based therapeutics.
References
- Mérour, J. Y.; Joseph, B. Curr. Org. Chem. 2001, 5, 471-506.
-
AtlanChim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
- Mondal, K.; Kannaboina, P.; Laha, J. K.; Das, P. Chem. Commun. 2020, 56, 11331-11344.
- Laha, J. K.; Bhimpuria, R. A.; Prajapati, D. V.; Dayal, N.; Sharma, S. Chem. Commun. 2016, 52, 4329-4332.
- Kannaboina, P.; Kumar, K. A.; Aravinda, S.; Vishwakarma, R. A.; Das, P. Org. Lett. 2013, 15, 5718-5721.
-
Laha, J. K.; Bhimpuria, R. A.; Prajapati, D. V.; Dayal, N.; Sharma, S. Chem. Commun., 2016 , 52, 4329-4332. [Link]
- Fortman, G. C.; Nolan, S. P. Chem. Soc. Rev. 2011, 40, 5151-5169.
- Ghorai, V.; Laha, J. K. Org. Lett. 2014, 16, 5648-5651.
-
Reddy, T. R.; Singh, A.; Kumar, A.; Gangar, M.; Das, P. Beilstein J. Org. Chem. 2017 , 13, 1645-1654. [Link]
-
Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. Org. Lett. 2010 , 12, 4438-4441. [Link]
- Chi, Y.; Gellman, S. H. Org. Lett. 2000, 2, 1617-1619.
- Kuo, G.-H.; DeAngelis, A.; Emanuel, S.; Wang, A.; Zhang, R.; Connolly, P. J.; Chen, X.; Gruninger, R. H.; Ruel, R.; Fuentes-Pesquera, A.; Wityak, J.; Doweyko, A. M.; Doll, R. J.; Middleton, S. A.; Discafani, C.; Beyer, C. F.; Kinter, M. T.; Barone, D.; Said, J.; Gibbons, J. J.; Fitt, J. J. Med. Chem. 2004, 47, 352-362.
- Ohsawa, A.; Abe, Y.; Igeta, H. Chem. Pharm. Bull. 1992, 40, 1177-1181.
- Goundry, A. J.; et al. Org. Process Res. Dev. 2017, 21, 130-138.
- Lyons, T. W.; Sanford, M. S. Chem. Rev. 2010, 110, 1147-1169.
- Daugulis, O.; Do, H.-Q.; Shabashov, D. Acc. Chem. Res. 2009, 42, 1074-1086.
- Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Angew. Chem. Int. Ed. 2009, 48, 5094-5115.
- Ackermann, L. Chem. Rev. 2011, 111, 1315-1345.
- Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Chem. Soc. Rev. 2011, 40, 4740-4761.
-
Laha, J. K.; Bhimpuria, R. A.; Prajapati, D. V.; Dayal, N.; Sharma, S. ChemInform Abstract: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes., 2016 . [Link]
-
Radi, M.; Saletti, R.; Botta, M. RSC Adv., 2014 , 4, 2963-2966. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-12-3), ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a halogenated heterocyclic compound. Its molecular structure contains both bromine and iodine atoms, which places it in a specific category for waste disposal.
Hazard Identification:
According to its Safety Data Sheet (SDS), this compound is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation. Safe handling requires the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.
Regulatory Framework:
Due to the presence of carbon-halogen bonds, this compound is classified as a halogenated organic waste . The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of such wastes, primarily to prevent the formation of toxic byproducts like dioxins and furans upon improper treatment[1].
| Property | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 1228666-12-3 | |
| Molecular Formula | C₉H₈BrIN₂ | |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory) | |
| Waste Category | Halogenated Organic Waste | [2][3] |
The Core Principle: Segregation is Key
The cardinal rule for the disposal of this compound is strict segregation from other waste streams. Co-mingling with non-halogenated organic waste or aqueous waste can lead to dangerous reactions and complicates the disposal process.
dot
Caption: Waste segregation workflow for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Waste Characterization
-
Pure Compound: Any unreacted or expired solid this compound is considered a halogenated organic waste.
-
Solutions: Any solvent mixture containing this compound, regardless of concentration, must be treated as halogenated waste[4]. For example, a solution of this compound in dichloromethane or a reaction mixture where it was a starting material falls into this category.
-
Contaminated Materials: Lab materials such as gloves, weighing paper, and silica gel that are contaminated with this compound should also be disposed of as solid halogenated waste.
Step 2: Container Selection and Labeling
-
Container Type: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. These are often provided by your institution's Environmental Health and Safety (EHS) department and are typically labeled with a green hazardous waste tag[2]. The container must have a secure, threaded cap to prevent spills and vapor release[4].
-
Labeling: Accurate and detailed labeling is a legal requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream[4].
-
The approximate concentration or volume of each component.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste[4]. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.
-
Incompatible Materials: Do not mix this waste with incompatible substances such as strong acids, bases, or oxidizing agents[5].
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy), contact your EHS department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
The Science of Disposal: Why Incineration?
Halogenated organic compounds require high-temperature incineration in a specialized hazardous waste incinerator[2][6]. This method is crucial for the following reasons:
-
Complete Destruction: Incineration at temperatures around 1200 K (927°C) ensures the complete breakdown of the complex molecule into simpler, less harmful components[1].
-
Prevention of Toxic Byproducts: Incomplete combustion of halogenated organics can produce highly toxic and persistent pollutants such as dioxins and furans. Regulated incinerators are equipped with advanced pollution control systems, including scrubbers, to neutralize acidic gases (like HBr and HI) and capture any particulate matter generated during the process[6].
Spill and Emergency Procedures
In the event of a spill, the response should be swift and safe.
-
Minor Spill: For a small spill of the solid material, carefully sweep it up using a dustpan and brush and place it in the halogenated waste container. Avoid creating dust. The area should then be decontaminated.
-
Major Spill: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately. Trained emergency responders should handle the cleanup.
This guide provides a framework for the responsible management of this compound waste. Adherence to these procedures is not only a matter of regulatory compliance but also a fundamental aspect of a strong laboratory safety culture.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine. PubChem, National Institutes of Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
